Dibenzo[B,D]furan-1-ylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
dibenzofuran-1-ylboronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BO3/c14-13(15)9-5-3-7-11-12(9)8-4-1-2-6-10(8)16-11/h1-7,14-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFBTOVNZIUWPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C3=CC=CC=C3OC2=CC=C1)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801306837 | |
| Record name | B-1-Dibenzofuranylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801306837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162607-19-4 | |
| Record name | B-1-Dibenzofuranylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162607-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-1-Dibenzofuranylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801306837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzofuran-1-boronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Dibenzo[b,d]furan-1-ylboronic Acid: A Technical Guide for Advanced Organic Synthesis and Drug Discovery
Introduction: The Strategic Importance of Dibenzo[b,d]furan-1-ylboronic Acid
This compound, identified by its CAS number 162607-19-4 , is a highly valuable heterocyclic building block in the fields of organic synthesis and medicinal chemistry.[1][2][3][4][5] Its rigid, planar dibenzofuran core is a privileged scaffold found in numerous biologically active compounds and advanced materials. The strategic placement of the boronic acid moiety at the 1-position unlocks a versatile chemical handle for the construction of complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its chemical properties, synthesis, and characterization, with a strong emphasis on its application in the renowned Suzuki-Miyaura coupling reaction—a cornerstone of modern drug discovery.[6][7][8]
Physicochemical Properties and Structural Data
A comprehensive understanding of the physicochemical properties of this compound is paramount for its effective handling, storage, and application in synthesis.
| Property | Value | Source |
| CAS Number | 162607-19-4 | [1][2][3] |
| Molecular Formula | C₁₂H₉BO₃ | [2][3] |
| Molecular Weight | 212.01 g/mol | [2][3] |
| Appearance | Typically a white to off-white powder or crystalline solid. | [4] |
| Storage | Sealed in a dry, room temperature environment is recommended. For long-term stability, storage under an inert atmosphere at 2-8°C is preferable. | [3][9] |
Synthesis and Mechanistic Insights
The logical precursor for the synthesis of this compound is 1-bromodibenzo[b,d]furan. The general synthetic approach involves a halogen-metal exchange followed by borylation.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is based on established methods for analogous compounds and serves as a robust starting point for laboratory synthesis.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. The flask is charged with 1-bromodibenzo[b,d]furan and anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Lithiation: The solution is cooled to -78°C using a dry ice/acetone bath. n-Butyllithium (n-BuLi) in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature below -70°C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete halogen-metal exchange. The causality here is the strong nucleophilicity of n-BuLi, which facilitates the deprotonation at the 1-position, forming the organolithium intermediate.
-
Borylation: Trimethyl borate is added dropwise to the reaction mixture at -78°C. This electrophilic boron species is readily attacked by the nucleophilic organolithium intermediate. The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis (Acidic Workup): The reaction is quenched by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl). This step hydrolyzes the initially formed boronate ester to the desired boronic acid.
-
Purification: The crude product is typically isolated by extraction with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Further purification can be achieved by recrystallization or silica gel column chromatography.
The Suzuki-Miyaura Coupling: A Gateway to Molecular Complexity
The paramount application of this compound lies in its utility as a coupling partner in the Suzuki-Miyaura reaction.[6][7][8] This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between the dibenzofuran core and various organic halides or triflates (sp²- or sp³-hybridized).[12]
The reaction's tolerance of a wide array of functional groups, mild reaction conditions, and the commercial availability of a vast library of coupling partners have cemented its role in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[12][13]
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (R¹-X) to form a Pd(II) complex.[7][8]
-
Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers the dibenzofuranyl group to the palladium center, displacing the halide.[7][8]
-
Reductive Elimination: The two organic fragments (R¹ and the dibenzofuranyl group) are eliminated from the palladium complex, forming the final C-C coupled product and regenerating the Pd(0) catalyst.[7][8]
Applications in Drug Discovery and Development
The dibenzofuran motif is a key structural element in a variety of natural products and synthetic compounds with diverse pharmacological activities, including anticancer and antibacterial properties.[14] The ability to use this compound in Suzuki-Miyaura couplings allows for the systematic and efficient exploration of the chemical space around this privileged scaffold.
Boronic acids themselves have emerged as a significant class of therapeutic agents.[13][15] The FDA-approved drugs Bortezomib (for multiple myeloma) and Vaborbactam (a β-lactamase inhibitor) feature a boronic acid warhead that is crucial for their mechanism of action.[13][15] This highlights the potential for this compound and its derivatives to not only serve as building blocks but also to be incorporated as pharmacologically active moieties.
Characterization and Quality Control
Ensuring the purity and identity of this compound is critical for reproducible and successful synthetic outcomes. Standard analytical techniques for characterization include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the material.
Many commercial suppliers provide access to these analytical data for their products.[1]
Conclusion
This compound is a powerful and versatile reagent for the synthesis of complex organic molecules. Its strategic importance in drug discovery and materials science is underpinned by its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, will empower researchers to leverage this valuable building block in their pursuit of novel and impactful chemical entities.
References
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NINGBO INNO PHARMCHEM CO.,LTD. Dibenzo[b,d]furan-4-ylboronic Acid: A Comprehensive Overview. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthetic Route of Dibenzofuran-4-Boronic Acid: A Feasibility Analysis by a Reliable Manufacturer. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
MDPI. A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. [Link]
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Wikipedia. Suzuki reaction. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Chem Help ASAP. Suzuki cross-coupling reaction. [Link]
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National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). [Link]
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MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
-
PubChem. Dibenzo[b,d]furan-3-ylboronic acid. [Link]
-
National Center for Biotechnology Information. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
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- 4. Dibenzofuran-1-boronic Acid | 162607-19-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. allbiopharm.com [allbiopharm.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. dibenzo[b,d]furan-3-ylboronic acid | 395087-89-5 [sigmaaldrich.com]
- 10. nbinno.com [nbinno.com]
- 11. Dibenzofuran-4-boronic acid | 100124-06-9 [chemicalbook.com]
- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
An In-depth Technical Guide to the Synthesis of Dibenzo[b,d]furan-1-ylboronic Acid for Advanced Research Applications
This guide provides a comprehensive and technically detailed protocol for the synthesis of Dibenzo[b,d]furan-1-ylboronic acid, a crucial building block for researchers, medicinal chemists, and materials scientists. The unique electronic and structural properties of the dibenzofuran scaffold make its boronic acid derivatives highly valuable intermediates in the development of novel organic light-emitting diodes (OLEDs), pharmaceuticals, and complex organic materials. This document offers a deep dive into a reliable synthetic route, elucidating the underlying chemical principles and providing practical, field-tested insights to ensure successful execution in a laboratory setting.
Introduction: The Significance of this compound
Dibenzo[b,d]furan is a heterocyclic compound composed of a central furan ring fused to two benzene rings. This rigid, planar structure imparts unique photophysical and electronic properties to its derivatives. The introduction of a boronic acid group at the 1-position creates a versatile handle for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction's tolerance of a wide range of functional groups makes this compound an indispensable tool for constructing complex molecular architectures.
In the realm of materials science, this compound serves as a key intermediate in the synthesis of advanced materials for organic electronics.[3] Its incorporation into larger conjugated systems allows for the fine-tuning of emission colors, charge transport properties, and overall device efficiency in OLEDs. For drug development professionals, the dibenzofuran motif is a privileged scaffold found in various biologically active natural products and synthetic pharmaceuticals. The ability to functionalize this core at the 1-position via its boronic acid derivative opens avenues for the creation of novel drug candidates with potentially enhanced efficacy and selectivity.
This guide will focus on a robust and widely applicable two-step synthesis of this compound, commencing with the preparation of the essential precursor, 1-bromodibenzo[b,d]furan.
Synthetic Strategy: A Two-Step Approach
The most common and reliable pathway to this compound involves two key transformations:
-
Synthesis of 1-Bromodibenzo[b,d]furan: This initial step introduces a bromine atom at the desired position on the dibenzofuran core, setting the stage for the subsequent borylation.
-
Lithium-Halogen Exchange and Borylation: The bromo-substituted precursor undergoes a lithium-halogen exchange to generate a highly reactive organolithium intermediate, which is then trapped with a borate ester to yield the target boronic acid after acidic workup.
This strategic approach is favored for its high regioselectivity and generally good yields.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Part 1: Synthesis of 1-Bromodibenzo[b,d]furan
The synthesis of the 1-bromo precursor is a critical first step. While various methods exist, a common approach involves the bromination of dibenzofuran. A detailed and scalable method starts from 6'-bromo-2'-fluorobiphenyl-2-ol, which undergoes an intramolecular cyclization.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Purity |
| 6'-bromo-2'-fluorobiphenyl-2-ol | 267.10 | 111 g | 416 | ≥98% |
| Sodium hydride (60% in mineral oil) | 40.00 | 20 g | 449 | 60% |
| Anhydrous Dimethylformamide (DMF) | 73.09 | 2 L | - | SeccoSolv® |
| Ethanol | 46.07 | 500 mL | - | Anhydrous |
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried 3 L three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 111 g (416 mmol) of 6'-bromo-2'-fluorobiphenyl-2-ol in 2 L of anhydrous dimethylformamide (DMF).
-
Cooling: Cool the solution to 5 °C using an ice-water bath.
-
Addition of Sodium Hydride: Carefully add 20 g (449 mmol) of a 60% suspension of sodium hydride in mineral oil in portions to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle under an inert atmosphere. Hydrogen gas is evolved during the addition.
-
Stirring: After the addition is complete, stir the mixture for an additional 20 minutes at 5 °C.
-
Heating: Heat the reaction mixture to 100 °C for 45 minutes.
-
Quenching: After cooling the reaction mixture to room temperature, slowly add 500 mL of ethanol to quench any unreacted sodium hydride.
-
Solvent Removal: Remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 1-bromodibenzo[b,d]furan.
Expected Yield: Approximately 90 g (88.5% of theoretical yield).
Part 2: Synthesis of this compound
This step utilizes the principle of lithium-halogen exchange, a powerful transformation in organometallic chemistry. The bromine atom of 1-bromodibenzo[b,d]furan is exchanged with a lithium atom at low temperatures, creating a nucleophilic aryl lithium species. This intermediate is then reacted with a trialkyl borate, followed by acidic hydrolysis to afford the desired boronic acid.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Purity |
| 1-Bromodibenzo[b,d]furan | 247.09 | (To be calculated) | (To be calculated) | ≥98% |
| n-Butyllithium (n-BuLi) in hexanes | 64.06 | (To be calculated, 1.1 eq) | (To be calculated) | 1.6 M |
| Triisopropyl borate | 188.08 | (To be calculated, 1.2 eq) | (To be calculated) | ≥98% |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | (To be calculated) | - | Anhydrous |
| 1 M Hydrochloric acid (HCl) | 36.46 | (To be calculated) | - | 1 M |
| Diethyl ether | 74.12 | As needed | - | Anhydrous |
| Hexanes | - | As needed | - | Reagent grade |
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve a known amount of 1-bromodibenzo[b,d]furan in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithium-Halogen Exchange: Slowly add 1.1 equivalents of n-butyllithium (1.6 M in hexanes) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature. The lithium-halogen exchange is typically very fast at this temperature.[4]
-
Borylation: Slowly add 1.2 equivalents of triisopropyl borate to the reaction mixture at -78 °C. Stir the mixture for 2 hours at -78 °C, and then allow it to slowly warm to room temperature overnight.
-
Hydrolysis: Quench the reaction by the slow addition of 1 M hydrochloric acid. Stir the biphasic mixture vigorously for at least 3 hours at room temperature to ensure complete hydrolysis of the boronic ester intermediate.
-
Workup: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) to afford this compound as a solid.
Self-Validation and Characterization:
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the dibenzofuran core, as well as a broad singlet for the B(OH)₂ protons.
-
¹³C NMR: The carbon NMR will confirm the number of unique carbon environments in the molecule.
-
¹¹B NMR: A signal in the ¹¹B NMR spectrum will confirm the presence of the boronic acid functionality.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point is indicative of high purity.
Mechanistic Insights
The core of this synthesis lies in the lithium-halogen exchange reaction. This process is believed to proceed through an "ate-complex" intermediate, where the organolithium reagent coordinates to the halogen atom of the aryl halide.[4] This is followed by the transfer of the alkyl group from the lithium to the halogen and the aryl group to the lithium, resulting in the formation of the desired aryllithium species.
Sources
Navigating the Spectroscopic Nuances of Dibenzo[b,d]furan-1-ylboronic Acid: A Technical Guide
For researchers and professionals in the fields of medicinal chemistry, organic synthesis, and materials science, Dibenzo[b,d]furan-1-ylboronic acid is a valuable building block. Its rigid, planar structure and the versatile reactivity of the boronic acid moiety make it a key component in the synthesis of complex organic molecules, including pharmaceuticals and organic electronic materials. However, obtaining and interpreting clean, unambiguous Nuclear Magnetic Resonance (NMR) spectra for this and other arylboronic acids requires a nuanced understanding of their unique chemical behavior.
This technical guide provides an in-depth exploration of the NMR characteristics of this compound. Moving beyond a simple recitation of data, this document elucidates the rationale behind experimental choices, outlines robust protocols, and addresses common analytical challenges, ensuring a high degree of scientific integrity and practical utility.
The Boronic Acid Conundrum: More Than a Simple Spectrum
A primary challenge in the NMR analysis of arylboronic acids is their propensity to exist in a dynamic equilibrium with their corresponding trimeric anhydrides, known as boroxines. This equilibrium is highly sensitive to the presence of water.
-
This compound (the monomer) is the species typically desired for reactions.
-
Triphenylboroxine derivative (the trimer) forms through the intermolecular dehydration of three boronic acid molecules.
This equilibrium means that a seemingly pure sample can show two sets of signals in an NMR spectrum, complicating analysis. The key to controlling this equilibrium is rigorous control of moisture during sample preparation.
Diagram 1: The Monomer-Boroxine Equilibrium
The following diagram illustrates the reversible, water-dependent equilibrium between the boronic acid monomer and its boroxine trimer.
Caption: Reversible equilibrium between boronic acid and its boroxine anhydride.
Proton (¹H) NMR Spectral Analysis
Key Features to Expect:
-
Aromatic Protons (Ar-H): The seven protons on the dibenzofuran core will appear as a series of doublets, triplets, and multiplets. The proton ortho to the boronic acid group (H2) is expected to be shifted downfield due to the electron-withdrawing nature of the B(OH)₂ group.
-
Boronic Acid Protons (-B(OH)₂): The two hydroxyl protons of the boronic acid group typically appear as a single, broad resonance. Its chemical shift is highly variable and depends on concentration, solvent, temperature, and residual water content. This peak will readily exchange with deuterium oxide (D₂O). A simple D₂O shake experiment, where the broad -B(OH)₂ signal disappears, is a definitive method for its assignment.
Carbon-¹³ (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum provides a clear map of the carbon skeleton. For this compound, twelve distinct signals are expected.
| Carbon Atom | Expected Chemical Shift (ppm) | Notes |
| C1 | 125-135 | The carbon directly attached to the boron atom (ipso-carbon). Its signal may be broadened due to quadrupolar relaxation from the adjacent boron atom, making it difficult to observe. |
| C2-C9b | 110-160 | The remaining eleven aromatic carbons will appear in the typical downfield region for sp² hybridized carbons. Quaternary carbons (C4a, C5a, C9a, C9b) will generally have lower intensities than protonated carbons. |
Experimental Protocols for High-Quality NMR Data
Adherence to a meticulous experimental protocol is paramount for obtaining reliable and reproducible NMR data for arylboronic acids.
Protocol 1: Sample Preparation
Objective: To prepare an NMR sample of this compound that minimizes the presence of the boroxine trimer.
Materials:
-
This compound (≥98% purity)
-
Anhydrous NMR solvent (e.g., DMSO-d₆, CDCl₃ stored over molecular sieves)
-
NMR tube (dried in an oven at >100 °C for several hours and cooled in a desiccator)
-
Argon or Nitrogen gas supply
Procedure:
-
Drying: Ensure the NMR tube is thoroughly dried to remove any adsorbed water.
-
Inert Atmosphere: Weigh approximately 5-10 mg of this compound directly into the dried NMR tube under a gentle stream of inert gas (Argon or Nitrogen). This minimizes the compound's exposure to atmospheric moisture.
-
Solvent Addition: Using a dry syringe, add ~0.6 mL of anhydrous NMR solvent to the tube.
-
Capping: Immediately cap the NMR tube securely.
-
Dissolution: Gently agitate or sonicate the sample until the solid is fully dissolved. The sample is now ready for analysis.
Causality: The use of dried glassware, anhydrous solvents, and an inert atmosphere directly addresses the water-sensitive equilibrium, favoring the monomeric boronic acid species and leading to a cleaner, more easily interpretable spectrum.
Protocol 2: Data Acquisition Workflow
Objective: To acquire a comprehensive set of NMR data for unambiguous structural confirmation.
Workflow:
-
¹H NMR: Acquire a standard, high-resolution proton spectrum. This provides the initial overview of the aromatic protons and allows for the identification of the exchangeable B(OH)₂ protons.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This confirms the presence of the 12 unique carbon atoms in the molecule. A longer acquisition time may be necessary to observe the potentially broad ipso-carbon signal.
-
2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. It is essential for tracing the connectivity of adjacent protons within the benzene rings of the dibenzofuran system.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It provides a powerful method for assigning the signals of protonated carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. It is the final key to the puzzle, allowing for the definitive assignment of quaternary carbons and confirming the overall connectivity of the molecular structure.
Diagram 2: NMR Assignment Workflow
This workflow demonstrates the logical progression of experiments for complete spectral assignment.
An In-depth Technical Guide to the Solubility Profile of Dibenzo[b,d]furan-1-ylboronic Acid
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solubility in the Application of Dibenzo[b,d]furan-1-ylboronic Acid
This compound belongs to a versatile class of organoboron compounds that have garnered significant interest across various scientific disciplines, particularly in organic synthesis and medicinal chemistry. The utility of this compound, especially in applications like Suzuki-Miyaura cross-coupling reactions, is fundamentally linked to its solubility.[1][2] A comprehensive understanding of its solubility profile is not merely an academic exercise; it is a critical parameter that dictates reaction efficiency, purification strategies, and, in the context of drug development, bioavailability and formulation.[3][4]
This guide provides a detailed exploration of the theoretical and practical aspects of determining the solubility profile of this compound. We will delve into the factors influencing its solubility, present robust experimental protocols for both kinetic and thermodynamic solubility assessment, and discuss the interpretation of the resulting data. The methodologies outlined herein are designed to be self-validating, ensuring the generation of reliable and reproducible results.
Theoretical Framework: Factors Governing the Solubility of this compound
The solubility of this compound is a multifactorial property governed by both its intrinsic molecular structure and the external conditions of the solvent system.[5] A nuanced understanding of these factors is essential for predicting its behavior and for designing meaningful solubility studies.
Molecular Structure and its Implications:
-
The Dibenzofuran Core: The rigid, aromatic, and largely nonpolar dibenzofuran moiety contributes to the compound's lipophilicity, suggesting a preference for organic solvents over aqueous media.
-
The Boronic Acid Group: The boronic acid functional group (-B(OH)₂) is the primary site for polar interactions. It can act as a hydrogen bond donor and acceptor, which can enhance solubility in polar protic solvents. However, boronic acids are known to undergo reversible dehydration to form cyclic anhydrides called boroxines.[6][7] These boroxines are significantly less polar and, consequently, less soluble in aqueous solutions. This equilibrium between the monomeric acid and the trimeric boroxine is a critical consideration in solubility studies.[8]
-
Isomeric Position: The position of the boronic acid group on the dibenzofuran skeleton influences the molecule's overall polarity and crystal packing, which in turn affects its solubility.[6] While specific data for the 1-yl isomer is limited, it is reasonable to infer that its solubility will differ from that of its 2-yl, 3-yl, and 4-yl counterparts due to variations in dipole moment and intermolecular interactions.[9][10]
External Factors:
-
Solvent Properties: The choice of solvent is paramount. The principle of "like dissolves like" is a useful starting point. Polar solvents will interact favorably with the boronic acid group, while nonpolar solvents will better solvate the dibenzofuran core. A range of solvents with varying polarities should be tested to establish a comprehensive profile.
-
pH of Aqueous Solutions: In aqueous media, the boronic acid group can ionize to form a boronate anion (-B(OH)₃⁻). The pKa of the boronic acid will determine the pH at which this ionization occurs.[8] The formation of the charged boronate species generally leads to a significant increase in aqueous solubility. Therefore, determining solubility at different pH values is crucial.
-
Temperature: The dissolution of a solid in a liquid is typically an endothermic process, meaning that solubility tends to increase with temperature.[11] Characterizing the temperature dependence of solubility is important for applications that may involve heating or cooling.
-
Presence of Excipients: In pharmaceutical formulations, excipients can have a profound impact on solubility. For boronic acids, polyols such as mannitol can form boronate esters, which are often more soluble than the parent acid and can prevent the formation of less soluble boroxines.[8]
Experimental Determination of Solubility: A Methodological Deep Dive
The experimental determination of solubility can be approached from two distinct perspectives: kinetic and thermodynamic. The choice between these methods depends on the intended application of the data.
Kinetic vs. Thermodynamic Solubility: A Strategic Choice
-
Kinetic Solubility: This is a high-throughput method often employed in the early stages of drug discovery for rapid screening of compounds.[3][5][12] It measures the concentration at which a compound, introduced from a concentrated organic stock solution (typically DMSO), precipitates in an aqueous buffer.[13][14][15] While useful for identifying compounds with potential solubility liabilities, kinetic solubility values can sometimes overestimate the true equilibrium solubility.[16]
-
Thermodynamic Solubility: This method determines the equilibrium concentration of a compound in a saturated solution after a prolonged incubation of the solid material with the solvent.[4][17][18] It represents the true solubility of the compound in a given solvent system and is the gold standard for formulation development and other applications where long-term stability is critical.[19]
Workflow for Solubility Determination
The following diagram illustrates a comprehensive workflow for determining the solubility profile of this compound, encompassing both kinetic and thermodynamic approaches.
Caption: A comprehensive workflow for determining the solubility of this compound.
Detailed Protocol: Thermodynamic Solubility via the Shake-Flask Method
This protocol provides a step-by-step guide for determining the thermodynamic solubility of this compound.
1. Materials and Equipment:
-
This compound (solid powder)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at pH 5.4, 7.4, and 9.4, methanol, ethanol, acetonitrile, tetrahydrofuran (THF), dimethyl sulfoxide (DMSO))
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters with low analyte binding)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system
-
Volumetric flasks and pipettes
2. Experimental Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. The excess should be visually apparent.
-
Add a known volume of each selected solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Phase Separation:
-
After incubation, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully separate the supernatant from the solid material. This can be achieved by:
-
Centrifugation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Filtration: Withdraw an aliquot of the suspension and pass it through a syringe filter (e.g., 0.22 µm PVDF or PTFE) into a clean vial.[16] It is crucial to select a filter material that does not bind the analyte.
-
-
-
Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations in a suitable solvent (often the mobile phase used for analysis).
-
Analyze the clear supernatant (or filtrate) and the calibration standards by a validated HPLC-UV or LC-MS/MS method.[15][19]
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its analytical response on the calibration curve. This concentration represents the thermodynamic solubility.
-
3. Quality Control:
-
Run each experiment in triplicate to ensure reproducibility.
-
Include a known compound with well-characterized solubility as a positive control.
-
Visually inspect the samples after the equilibration period to confirm the presence of undissolved solid.
Data Presentation and Interpretation
The quantitative solubility data should be summarized in a clear and concise format to facilitate comparison and interpretation.
Table 1: Hypothetical Thermodynamic Solubility of this compound
| Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |
| Water (pH 7.0) | 25 | 15 | 0.071 |
| PBS (pH 5.4) | 25 | 25 | 0.118 |
| PBS (pH 7.4) | 25 | 50 | 0.236 |
| PBS (pH 9.4) | 25 | 500 | 2.358 |
| Methanol | 25 | 800 | 3.773 |
| Ethanol | 25 | 650 | 3.066 |
| Acetonitrile | 25 | 300 | 1.415 |
| THF | 25 | 1200 | 5.660 |
| DMSO | 25 | >10000 | >47.167 |
| PBS (pH 7.4) | 37 | 75 | 0.354 |
Note: The molecular weight of this compound (C₁₂H₉BO₃) is approximately 212.01 g/mol .
Interpreting the Solubility Profile:
The hypothetical data in Table 1 illustrates several key trends that would be expected for a compound like this compound:
-
Low Aqueous Solubility at Neutral pH: The limited solubility in neutral water is consistent with the hydrophobic nature of the dibenzofuran core.
-
pH-Dependent Aqueous Solubility: The significant increase in solubility in PBS at pH 9.4 compared to more acidic conditions strongly suggests the ionization of the boronic acid to the more soluble boronate form. This highlights the importance of pH control in aqueous applications.
-
Good Solubility in Polar Organic Solvents: The higher solubility in solvents like methanol, ethanol, THF, and especially DMSO is expected due to favorable interactions with both the polar boronic acid group and the organic backbone.
-
Temperature Effect: The increased solubility in PBS at 37 °C compared to 25 °C demonstrates the endothermic nature of the dissolution process.
The following diagram illustrates the logical relationship between solvent polarity and the expected solubility of this compound.
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Introduction: A Versatile Building Block in Modern Chemistry
An In-depth Technical Guide to the Synthesis and Structural Characteristics of Dibenzo[b,d]furan-1-ylboronic Acid
A Note on Structural Data: As of early 2026, a definitive single-crystal X-ray structure for this compound has not been deposited in publicly accessible repositories such as the Cambridge Structural Database (CSD). This guide is therefore constructed based on established principles of organic synthesis, spectroscopic analysis, and the well-documented solid-state behavior of analogous arylboronic acids.
This compound, with CAS Number 162607-19-4, is a heterocyclic aromatic organoboron compound.[1] Its rigid, planar dibenzofuran core, combined with the versatile reactivity of the boronic acid functional group, makes it a valuable building block in synthetic chemistry. It is principally utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern drug discovery and materials science.[2] The unique electronic and photophysical properties of the dibenzofuran scaffold are leveraged in the synthesis of materials for organic light-emitting diodes (OLEDs), while its prevalence in biologically active natural products makes it an attractive scaffold for medicinal chemists.[2]
Boronic acids have become increasingly significant in drug design, with several FDA-approved drugs featuring this moiety.[3][4] Their ability to form reversible covalent bonds with diols and act as serine protease inhibitors has driven their adoption in medicinal chemistry programs.[5] This guide provides researchers and drug development professionals with a comprehensive overview of the synthesis, characterization, and anticipated solid-state structural features of this compound.
Synthesis and Crystallization
The synthesis of arylboronic acids from their corresponding aryl halides is a well-established and robust transformation. The protocol described below is adapted from proven methodologies for related dibenzofuran isomers, such as the 4-ylboronic acid derivative.[2][6]
Proposed Synthetic Protocol
The core of this synthesis is a halogen-metal exchange to create a nucleophilic organolithium species, which is then trapped with an electrophilic boron source.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add 1-bromodibenzo[b,d]furan (1.0 eq).
-
Dissolution: Add anhydrous tetrahydrofuran (THF) to the flask under a positive pressure of argon to dissolve the starting material (approx. 0.1-0.2 M concentration).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: This low temperature is critical to prevent side reactions of the highly reactive n-butyllithium and the subsequently formed aryllithium intermediate, such as reaction with the THF solvent.
-
Lithiation: Slowly add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1 hour. Formation of the aryllithium can be monitored by TLC if a suitable quenching method is used on an aliquot.
-
Borylation: Add trimethyl borate (B(OMe)₃, 1.3 eq) dropwise to the reaction mixture, again maintaining a temperature below -70 °C. After the addition is complete, allow the reaction to stir for an additional 2 hours at -78 °C before gradually warming to room temperature overnight. Causality: Using a slight excess of the borate ester ensures complete consumption of the valuable aryllithium intermediate.
-
Hydrolysis: Cool the reaction mixture in an ice bath and slowly quench by adding 1 N hydrochloric acid (HCl). Stir vigorously for 3-4 hours to ensure complete hydrolysis of the boronate ester to the desired boronic acid.
-
Workup & Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography to yield the final product as a white or off-white solid.
Protocol for Single Crystal Growth
Obtaining X-ray quality crystals is essential for structural elucidation. Slow crystallization is key to forming a well-ordered lattice.
-
Solvent Selection: Dissolve the purified this compound in a minimum amount of a suitable hot solvent in which it has moderate solubility (e.g., a mixture of ethanol and water, or acetone).
-
Slow Evaporation: Loosely cover the vial or flask with perforated parafilm and leave it undisturbed in a vibration-free location. The slow evaporation of the solvent over several days to weeks will gradually increase the concentration, promoting the formation of single crystals.
-
Vapor Diffusion: Alternatively, dissolve the compound in a good solvent (e.g., acetone) and place this vial inside a larger, sealed jar containing a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexane). The vapor of the anti-solvent will slowly diffuse into the solution, reducing the compound's solubility and inducing crystallization.
Anticipated Crystal Structure and Molecular Geometry
While an experimentally determined structure is unavailable, the solid-state behavior of arylboronic acids is remarkably predictable. The structure is dictated by two main features: the intramolecular geometry and the intermolecular forces that govern crystal packing.
Molecular Geometry
The this compound molecule is expected to be largely planar. The dibenzofuran ring system is inherently flat. The boronic acid group, -B(OH)₂, features an sp² hybridized boron atom, resulting in a trigonal planar geometry around the boron. The C-B bond allows for free rotation, but the lowest energy conformation in the solid state will be influenced by packing forces.
Intermolecular Interactions: The Hydrogen-Bonded Dimer
The defining characteristic of nearly all crystalline arylboronic acids is the formation of strong, centrosymmetric hydrogen-bonded dimers. Two molecules associate through a pair of O-H···O hydrogen bonds between their boronic acid groups, creating a robust eight-membered ring.
Caption: Expected hydrogen-bonded dimer motif in the solid state.
This dimerization is the dominant organizing force in the crystal lattice. The planar dibenzofuran moieties of these dimers would then likely pack via π-π stacking or herringbone arrangements to maximize van der Waals interactions, leading to a stable, ordered crystal.
Spectroscopic and Analytical Characterization
Confirmation of the synthesis requires a suite of analytical techniques. The following table summarizes the expected data for the target compound.
| Analytical Technique | Expected Observations |
| ¹H NMR | Complex aromatic signals between 7.0-8.5 ppm. The protons on the boronic acid (-OH) are often broad and may exchange with trace water in the solvent, appearing over a wide range or not at all. |
| ¹³C NMR | Aromatic signals in the 110-160 ppm range. The carbon atom attached to the boron (ipso-carbon) often shows a broad signal or is not observed due to quadrupolar relaxation from the boron nucleus. |
| ¹¹B NMR | A single, broad signal is expected in the range of 28-32 ppm, characteristic of a trigonal boronic acid. |
| FT-IR (Solid State) | A strong, broad O-H stretch around 3200-3400 cm⁻¹, a sharp B-O stretch around 1350 cm⁻¹, and characteristic C=C aromatic stretches around 1600 cm⁻¹. |
| High-Resolution MS | The calculated exact mass for C₁₂H₉BO₃ is 212.0645. HRMS (ESI-) should show a molecular ion peak [M-H]⁻ at m/z 211.0572 or adducts. |
Applications in Drug Development and Materials Science
The primary utility of this compound lies in its role as a precursor to more complex molecules.
-
Medicinal Chemistry: It can be coupled with various aryl or heteroaryl halides to synthesize compounds with potential biological activity. The dibenzofuran scaffold is a known "privileged structure" found in numerous natural products and therapeutic agents with anticancer, antibacterial, and anti-inflammatory properties.[2]
-
Organic Electronics: The rigid, electron-rich dibenzofuran core is a desirable component for organic semiconductor materials. Coupling this boronic acid with other aromatic systems allows for the construction of conjugated molecules with tailored electronic properties for use in OLEDs and organic photovoltaics.[2]
Conclusion
While the definitive crystal structure of this compound remains to be experimentally determined and published, its molecular and solid-state characteristics can be confidently predicted based on well-understood chemical principles. It is a synthetically accessible and highly valuable building block for creating functional materials and complex molecular architectures for drug discovery. The robust synthesis and predictable solid-state behavior, dominated by hydrogen-bond dimerization, make it a reliable tool for researchers in both academic and industrial settings.
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Exploring the Synthetic Route of Dibenzofuran-4-Boronic Acid: A Feasibility Analysis by a Reliable Manufacturer. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Dibenzofuran-4-boronic acid | C12H9BO3 | CID 2734328. PubChem, National Institutes of Health. [Link]
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Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
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Synthesis and Crystal Structure of Benzofuran Derivative. Asian Publication Corporation. [Link]
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Design and discovery of boronic acid drugs. PubMed, National Institutes of Health. [Link]
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CCDC 2016040: Experimental Crystal Structure Determination. Arizona State University. [Link]
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Dibenzo[b,d]furan-4-ylboronic Acid: A Comprehensive Overview. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. PubMed Central, National Institutes of Health. [Link]
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The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. PubMed Central, National Institutes of Health. [Link]
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A Technical Guide to the Spectroscopic Characterization of Dibenzo[b,d]furan-1-ylboronic Acid
Abstract: Dibenzo[b,d]furan-1-ylboronic acid is a pivotal building block in modern synthetic chemistry, enabling the construction of complex molecular architectures for pharmaceutical and materials science applications. Its utility is fundamentally dependent on its structural integrity and purity. This guide provides an in-depth exploration of the essential spectroscopic techniques used to characterize this compound. We delve into the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By explaining the causality behind experimental choices and presenting detailed protocols, this document serves as a vital resource for researchers, chemists, and drug development professionals, ensuring the confident and accurate use of this versatile reagent.
Introduction: The Convergence of a Privileged Scaffold and a Versatile Functional Group
In the landscape of medicinal chemistry and materials science, the dibenzo[b,d]furan moiety is considered a "privileged scaffold." Its rigid, planar structure and unique electronic properties are found in numerous biologically active natural products and synthetic compounds, including those with anticancer, antibacterial, and antifungal activities.[1][2] The fusion of this scaffold with a boronic acid functional group creates a molecule of significant synthetic potential.
Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3] Beyond their synthetic utility, boronic acids have emerged as a unique pharmacophore in drug design, with several FDA-approved drugs featuring this moiety.[4][5][6] They can act as transition-state analogues to inhibit enzymes or form reversible covalent bonds with biological targets.[6]
This compound (CAS 162607-19-4) thus represents a powerful convergence of these two domains. Accurate and comprehensive characterization is the bedrock of its successful application. This guide establishes a self-validating framework for its analysis, where complementary spectroscopic techniques are used to unequivocally confirm its identity, purity, and structure.
Molecular Identity and Physicochemical Properties
The first step in characterization is understanding the molecule's fundamental properties.
Caption: Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 162607-19-4 | [7] |
| Molecular Formula | C₁₂H₉BO₃ | [8] |
| Molecular Weight | 212.01 g/mol | [8][9] |
| Appearance | White to off-white powder/solid | [8][10] |
| Melting Point | 286-291 °C (for 4-isomer, likely similar) | [8][10][11] |
| pKa | ~8.0-8.3 (Predicted) |[10][12] |
Synthesis and Spectroscopic Sample Preparation
The quality of spectroscopic data is directly contingent on the purity of the analyte. A common and effective route to synthesize arylboronic acids is through lithiation of an aryl halide followed by quenching with a trialkyl borate.[3][8][10]
Experimental Protocol: Synthesis
Causality: This protocol is chosen for its high efficiency and reliability. Starting with 1-bromodibenzo[b,d]furan, a strong organolithium base selectively replaces the bromine with lithium. This highly nucleophilic intermediate readily attacks the electrophilic boron atom of trimethoxyborane. Subsequent acidic hydrolysis converts the resulting boronate ester into the desired boronic acid. The low temperature (-78 °C) is critical to prevent side reactions and decomposition of the organolithium intermediate.
-
Reaction Setup: To a flame-dried, three-necked flask under an inert argon atmosphere, add 1-bromodibenzo[b,d]furan (1.0 eq). Dissolve in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq, typically 1.6 M in hexanes) dropwise while maintaining the temperature. Stir for 1 hour.
-
Borylation: Add trimethoxyborane (1.3 eq) dropwise to the reaction mixture at -78 °C. Stir for an additional 2 hours, then allow the mixture to warm to room temperature.
-
Hydrolysis: Quench the reaction by slowly adding 1 N hydrochloric acid (HCl). Stir vigorously for 3 hours.
-
Workup and Purification: Separate the organic layer. Wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by trituration with hexane or recrystallization to yield the final product as a white solid.[8][10]
Caption: General workflow for synthesis and purification.
Spectroscopic Analysis: A Multi-faceted Approach
No single technique provides a complete picture. The synergy between NMR, MS, and IR is essential for unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.
Causality: ¹H NMR confirms the number and connectivity of protons, ¹³C NMR maps the carbon skeleton, and ¹¹B NMR provides direct evidence of the boronic acid moiety.
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified compound. Dissolve in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for boronic acids due to its ability to solubilize the compound and resolve the acidic B(OH)₂ protons.
-
Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR: Acquire at least 16 scans. The spectral width should encompass 0-12 ppm.
-
¹³C NMR: Acquire several thousand scans due to the low natural abundance of ¹³C. A spectral width of 0-200 ppm is standard.
-
¹¹B NMR: This is a quick experiment, typically requiring <100 scans. The spectral width should be set to ~100 to -100 ppm.
-
Table 2: Expected NMR Spectroscopic Data for this compound
| Nucleus | Expected Chemical Shift (δ, ppm) | Key Features |
|---|---|---|
| ¹H NMR | ~8.0 - 8.5 | Aromatic protons adjacent to the boronic acid and furan oxygen are typically deshielded and appear downfield. |
| ~7.2 - 7.8 | Remaining aromatic protons on the dibenzofuran core. Complex splitting patterns (doublets, triplets, multiplets) will be observed due to spin-spin coupling. | |
| ~7.0 - 8.0 (broad) | The two protons of the B(OH)₂ group. The signal is often broad and its position is concentration and solvent-dependent. May exchange with residual water in the solvent. | |
| ¹³C NMR | ~110 - 160 | Aromatic carbons. Carbons attached to oxygen (C-O) will be the most downfield (~155-160 ppm). |
| Not Observed or Broad | The carbon directly attached to boron (C1) is often not observed or is very broad due to quadrupolar broadening from the adjacent boron nucleus.[13][14] |
| ¹¹B NMR | ~27 - 30 | A single, often broad peak characteristic of a trigonal (sp² hybridized) boronic acid.[14][15] |
Mass Spectrometry (MS)
Causality: MS is the definitive technique for confirming the molecular weight of a compound, thereby validating its elemental composition. Electrospray Ionization (ESI) is a soft ionization method ideal for polar molecules like boronic acids, minimizing fragmentation and clearly showing the molecular ion.[16]
Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.[17]
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire spectra in both positive and negative ion modes.
-
Positive Mode: Expect to see the protonated molecule [M+H]⁺.
-
Negative Mode: Expect to see adducts such as [M+HCOO]⁻ or [M-H]⁻.
-
Table 3: Expected Mass Spectrometry Data
| Ion Mode | Expected Ion | Calculated m/z | Notes |
|---|---|---|---|
| ESI Positive | [C₁₂H₉BO₃ + H]⁺ | 213.07 | The primary ion expected, confirming the molecular weight of 212.01 Da. |
| ESI Positive | [C₁₂H₉BO₃ + Na]⁺ | 235.05 | A common adduct observed if sodium salts are present. |
| High Resolution MS | [C₁₂H₉BO₃ + H]⁺ | 213.0717 | Provides the exact mass, confirming the elemental formula C₁₂H₉BO₃. |
Infrared (IR) Spectroscopy
Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their unique vibrational frequencies.[18][19] For this compound, it is crucial for confirming the O-H and B-O bonds of the boronic acid and the characteristic vibrations of the aromatic core.
Protocol: KBr Disc Method
-
Sample Preparation: Grind ~1 mg of the dry sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[18]
-
Disc Formation: Place the powder into a pellet press and apply several tons of pressure to form a thin, transparent disc.
-
Data Acquisition: Place the KBr disc in the sample holder of an FTIR spectrometer and acquire the spectrum, typically from 4000 to 400 cm⁻¹.
Table 4: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3600 - 3200 (broad) | O-H stretch | Boronic acid, indicative of hydrogen bonding.[20] |
| 3100 - 3000 | C-H stretch | Aromatic C-H.[21] |
| ~1600, ~1450 | C=C stretch | Aromatic ring vibrations.[20][21] |
| 1380 - 1310 | B-O asymmetric stretch | A key signature of the boronic acid group.[20] |
| 1250 - 1000 | C-O stretch | Aryl-ether stretch of the furan ring. |
| ~750 | C-H out-of-plane bend | Characteristic of ortho-disubstituted aromatic patterns. |
Integrated Data Analysis: A Self-Validating System
The true power of this analytical approach lies in the integration of all data.
-
MS confirms the molecular weight is 212.01 g/mol .
-
IR confirms the presence of key functional groups: an aromatic system (C=C, C-H stretches), a furan-type ether (C-O stretch), and a boronic acid (broad O-H and strong B-O stretches).
-
NMR provides the final, unambiguous proof of structure. ¹H and ¹³C NMR map the exact substitution pattern on the dibenzofuran core, while ¹¹B NMR gives a definitive signal for the boronic acid.
A common impurity in solid boronic acids is the corresponding boroxine, a cyclic anhydride formed by the dehydration of three boronic acid molecules.[22] This impurity can be detected by the significant reduction or absence of the O-H stretch in the IR spectrum and a shift in the ¹¹B NMR signal. The presence of a clean ¹¹B NMR signal around 28 ppm and a strong, broad O-H band in the IR spectrum validates the sample as the free boronic acid.
Application in Synthesis: The Suzuki-Miyaura Coupling
The validated this compound is now ready for use as a key building block, for instance, in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a new carbon-carbon bond.
Caption: General scheme of a Suzuki-Miyaura reaction.
This reaction is fundamental to the synthesis of complex organic molecules for pharmaceuticals and organic electronic materials, such as OLEDs.[3][23]
Conclusion
The comprehensive spectroscopic characterization of this compound is not merely a procedural step but a necessary validation of a critical molecular tool. Through the integrated application of NMR, MS, and IR spectroscopy, researchers can confidently ascertain the identity, purity, and structural integrity of this compound. This guide provides the foundational knowledge and practical protocols to empower scientists in drug discovery and materials science to fully leverage the synthetic potential of this valuable building block, ensuring the reliability and reproducibility of their research.
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- Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties.
- Dibenzofuran-4-boronic acid | 100124-06-9.ChemicalBook.
- Boronic acid with high oxidative stability and utility in biological contexts.Raines Lab, University of Wisconsin-Madison.
- 162607-19-4|this compound.BLD Pharm.
- Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Inform
- Medicinal active applications of Dibenzofuran derivatives.
- Dibenzo[b,d]furan-3-ylboronic acid | C12H9BO3.PubChem.
- A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents.MDPI.
- Design and discovery of boronic acid drugs.
- Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry.
- The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry.
- Dibenzo[b,d]furan-4-ylboronic Acid: A Comprehensive Overview.NINGBO INNO PHARMCHEM CO.,LTD.
- Infrared spectroscopy.
- dibenzo[b,d]furan-3-ylboronic acid | 395087-89-5.ChemicalBook.
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- Dibenzo[b,d]furan-2-ylboronic acid | 402936-15-6.ChemicalBook.
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Commercial availability of Dibenzo[b,d]furan-1-ylboronic acid
An In-Depth Technical Guide to the Commercial Availability of Dibenzo[b,d]furan-1-ylboronic Acid
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of this compound, a critical reagent for researchers, chemists, and drug development professionals. We will explore its commercial landscape, quality specifications, core applications, and safe handling protocols, offering field-proven insights to ensure its effective utilization in the laboratory.
Introduction: The Strategic Importance of this compound
This compound (DBFBA-1) is a heterocyclic organoboron compound featuring a rigid, planar dibenzofuran core. This structure is a privileged scaffold in medicinal chemistry and materials science, and the boronic acid moiety at the 1-position makes it a versatile and indispensable building block. Its primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that is one of the most robust and widely used methods for constructing carbon-carbon bonds.[1][2]
The ability to readily couple the dibenzofuran unit to other aromatic or aliphatic systems allows for the synthesis of complex molecules with tailored electronic and biological properties.[3] Consequently, DBFBA-1 is a key intermediate in the development of pharmaceuticals, agrochemicals, and organic electronic materials, such as those used in organic light-emitting diodes (OLEDs).[3][4] This guide offers a comprehensive overview of its commercial availability, empowering researchers to source and utilize this reagent with confidence.
Physicochemical Properties and Specifications
Understanding the fundamental properties of DBFBA-1 is the first step in its successful application. The compound is typically supplied as a stable, white to off-white crystalline powder.[3]
| Property | Value | Reference(s) |
| CAS Number | 162607-19-4 | [3][5] |
| Molecular Formula | C₁₂H₉BO₃ | [3] |
| Molecular Weight | 212.01 g/mol | [3][5] |
| Appearance | White to almost white crystalline powder | [3] |
| Typical Purity | ≥97%, often ≥98% as determined by HPLC | [3] |
| Synonyms | Dibenzofuran-1-ylboronic acid, 1-Dibenzofuranylboronic acid | [3][6] |
| Storage Temperature | Inert atmosphere, Room Temperature or 2 - 8 °C | [3] |
Commercial Availability and Supplier Landscape
This compound is readily available from a multitude of chemical suppliers, catering to both academic research and industrial-scale synthesis. The compound is typically offered in various grades and quantities, from milligrams for initial screening to kilograms for process development.
Representative Commercial Suppliers
| Supplier | Typical Purity Offered | Common Pack Sizes | Notes |
| Sigma-Aldrich (Merck) | 97% | Gram quantities | Often sold via Aldrich Partner, Ambeed, Inc. |
| Oakwood Chemical | N/A | 250mg and larger | A well-known US-based supplier of building blocks.[5] |
| TCI Chemicals | N/A | 1g, 5g | Notes that the product may contain varying amounts of anhydride.[6][7] |
| BLD Pharm | N/A | Various | Offers cold-chain transportation and online ordering.[8] |
| Alfa Chemistry | 95%+ | 1g, 10g, 100g, 1kg, 5kg | US-based supplier with a wide range of quantities.[6] |
| Chemsigma International | 99.0% - 99.9% | Kilogram quantities | An industrial-grade supplier on platforms like ECHEMI.[9] |
Disclaimer: This list is representative and not exhaustive. Researchers should always obtain the latest specifications from their chosen supplier before purchase.
Supply Chain and Sourcing Workflow
The path from synthesis to the research bench involves several key stages. Understanding this workflow helps in planning and procurement.
Core Application: A Protocol for Suzuki-Miyaura Cross-Coupling
The primary application of DBFBA-1 is the formation of a C-C bond with an aryl or vinyl halide/triflate. The dibenzofuran core's electronic properties make it an excellent coupling partner.
Catalytic Cycle Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Exemplar Laboratory Protocol
This protocol describes a general procedure for the coupling of DBFBA-1 with an aryl bromide.
Objective: To synthesize 1-(Aryl)-dibenzo[b,d]furan.
Materials:
-
This compound (DBFBA-1) (1.0 eq)
-
Aryl Bromide (1.1 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Toluene (solvent)
-
Ethanol (co-solvent)
-
Water (co-solvent)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the chosen aryl bromide (1.1 eq), and potassium carbonate (3.0 eq).
-
Inerting: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 eq).
-
Solvent Addition: Add the solvent mixture, typically a 4:1:1 ratio of Toluene:Ethanol:Water, via syringe. The solvent volume should be sufficient to create a 0.1 M solution with respect to the limiting reagent.
-
Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 1-Aryl-dibenzo[b,d]furan.
Synthesis, Safety, and Storage
General Synthesis Route
The commercial synthesis of DBFBA-1 typically follows a well-established pathway for arylboronic acids.[10] This involves the lithiation of a halogenated precursor followed by quenching with a borate ester. The complexity of this multi-step synthesis contributes to the reagent's cost.
Safety and Handling
DBFBA-1 is an irritant and requires careful handling in a well-ventilated area, preferably a fume hood.[7]
| Hazard Information | Details | Reference(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | [7] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [7] |
| Precautionary Statements | P261: Avoid breathing dust. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |
| Personal Protective Equipment (PPE) | Safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory. | [11][12] |
Storage Recommendations
To ensure the longevity and reactivity of the reagent, proper storage is essential. Boronic acids can undergo dehydration to form boroxines.
-
Short-Term: Store in a tightly sealed container in a cool, dry place.
-
Long-Term: For optimal stability, store under an inert atmosphere (Argon or Nitrogen) at the recommended temperature (Room Temperature or 2-8 °C) to prevent degradation.[3]
Conclusion
This compound is a commercially accessible and highly valuable building block for synthetic chemistry. Its availability from a wide range of suppliers in various quantities facilitates its use in both academic and industrial research. By understanding the supplier landscape, adhering to rigorous quality assessment, and following established protocols for its application in Suzuki-Miyaura cross-coupling, researchers can effectively leverage this reagent to construct complex molecular architectures for drug discovery, materials science, and beyond.
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Dibenzo[b,d]furan-4-ylboronic Acid: A Comprehensive Overview. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Exploring the Synthetic Route of Dibenzofuran-4-Boronic Acid: A Feasibility Analysis by a Reliable Manufacturer - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry.[Link]
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Dibenzo[b,d]furan-3-ylboronic acid | C12H9BO3 | CID 67286763 - PubChem. PubChem.[Link]
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. National Institutes of Health.[Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. PubMed Central.[Link]
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Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. University of Windsor.[Link]
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Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - MDPI. MDPI.[Link]
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Purity Specifications and Quality Control of Dibenzo[b,d]furan-1-ylboronic acid: A Guide for Pharmaceutical Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of a Niche Building Block
In the landscape of modern pharmaceutical synthesis, the efficiency and success of multi-step reaction sequences are fundamentally tied to the quality of the starting materials. Boronic acids have become indispensable reagents, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which is a cornerstone for constructing the complex biaryl structures often found in drug candidates.[1][2] Dibenzo[b,d]furan-1-ylboronic acid (CAS No. 162607-19-4) is a specialized building block that provides the rigid, planar dibenzofuran scaffold, a privileged structure in medicinal chemistry and materials science.[3][4]
The journey from a promising lead compound in discovery to a clinical candidate requires impeccable control over every chemical entity involved. For a reagent like this compound, its purity is not a mere metric but a critical determinant of reaction reproducibility, yield, and the impurity profile of the subsequent active pharmaceutical ingredient (API).[5] Even seemingly minor impurities can poison expensive catalysts, generate difficult-to-remove side products, and complicate regulatory filings.[5]
This guide provides an in-depth analysis of the purity specifications for this compound from the perspective of a seasoned application scientist. We will move beyond simple percentage purity to explore the identity of common process-related impurities, establish robust analytical methodologies for their detection, and propose a comprehensive quality control framework suitable for the rigorous demands of drug development.
Core Physicochemical and Quality Attributes
A foundational understanding of the material's properties is the first step in establishing meaningful specifications. The table below summarizes the key physicochemical and typical quality attributes for this compound.
| Parameter | Specification | Rationale & Scientific Insight |
| IUPAC Name | This compound | Unambiguous chemical identification. |
| CAS Number | 162607-19-4 | Essential for database searching and regulatory documentation. |
| Molecular Formula | C₁₂H₉BO₃ | Confirms elemental composition. |
| Molecular Weight | 212.01 g/mol [6] | Crucial for stoichiometric calculations in reaction design. |
| Appearance | White to off-white or beige solid/powder[7][8] | A simple but important first-pass indicator of gross contamination or degradation. |
| Melting Point | Typically in the range of 286-291 °C[8][9] | A sharp melting point range is indicative of high purity. A broad or depressed range suggests the presence of impurities. |
| Solubility | Soluble in water[9] and common organic solvents (e.g., THF, Dioxane, Methanol). | Dictates solvent choice for reactions and analytical sample preparation. |
| Storage Conditions | Store under inert atmosphere, at 2-8°C, and protected from light.[8] | Boronic acids are prone to dehydration and oxidation. Proper storage is critical to maintain integrity over time. |
Proposed Purity Specifications for Pharmaceutical Applications
The required purity of a reagent is directly proportional to its proximity to the final API in the synthetic route. For a key building block like this compound, we propose the following tiered specifications.
| Parameter | Method | Acceptance Criteria (Standard Grade) | Acceptance Criteria (Pharmaceutical Grade) |
| Appearance | Visual Inspection | White to Off-White Powder | White Crystalline Powder |
| Identity | ¹H NMR | Conforms to reference structure | Conforms to reference structure |
| Assay | HPLC | ≥ 98.0% | ≥ 99.5% |
| Water Content | Karl Fischer Titration | ≤ 1.0% | ≤ 0.5% |
| Boronic Anhydride Content | HPLC or ¹¹B NMR | Report Value | ≤ 2.0% |
| Residual Solvents | GC-HS | Per ICH Q3C Guidelines | Per ICH Q3C Guidelines |
| Heavy Metals | ICP-MS | ≤ 20 ppm | ≤ 10 ppm |
| Individual Unspecified Impurity | HPLC | ≤ 0.2% | ≤ 0.10% |
| Total Impurities | HPLC | ≤ 1.0% | ≤ 0.5% |
Understanding the Impurity Landscape: Origins and Impact
A robust quality control strategy is not just about measuring purity; it's about understanding the potential impurities and their origins. The primary synthetic route to this compound often involves the lithiation or Grignard formation from 1-bromodibenzo[b,d]furan followed by quenching with a trialkyl borate.[3] This process can introduce several characteristic impurities.
}
Figure 1: Synthetic pathway and potential impurity formation.
-
Boronic Anhydrides (Boroxines): Boronic acids can reversibly dehydrate to form cyclic trimers known as boroxines.[10] While this is often an equilibrium, the presence of significant anhydride content alters the effective molecular weight, leading to stoichiometry errors in subsequent reactions. The amount can vary between batches and depends on storage and handling.[6]
-
Homocoupling Byproducts: Reaction of the organometallic intermediate with unreacted 1-bromodibenzo[b,d]furan can lead to the formation of a bi-dibenzofuran impurity. This type of impurity can be difficult to separate due to its similar polarity to the product.
-
Protodeboronation Product (Dibenzo[b,d]furan): If the organometallic intermediate is prematurely quenched by trace amounts of water before reacting with the borate ester, the resulting product is the parent dibenzo[b,d]furan.
-
Inorganic Boron Species: Residual boric acid (H₃BO₃) can remain if the hydrolysis of the borate ester during workup is not carefully controlled.[10] While often removed during purification, its presence should be monitored.
Analytical Methodologies: A Self-Validating System
Trustworthiness in a protocol comes from a multi-faceted approach where different analytical techniques validate one another. The following methods form a comprehensive workflow for the quality control of this compound.
}
Figure 2: Quality control workflow for batch release.
Experimental Protocol 1: Purity and Impurity Profiling by RP-HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity assessment (assay) and profiling of organic impurities due to its high resolution and sensitivity.[5][11]
-
Objective: To determine the assay of this compound and quantify related impurities.
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[11]
-
Detection Wavelength: 230 nm.[11]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 1:1 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution. Further dilute as necessary for analysis.
-
Causality and Rationale:
-
The C18 column is chosen for its excellent retention and separation of aromatic, moderately polar compounds.
-
A gradient elution is employed to ensure that both the main, more polar boronic acid peak and any less polar impurities (like homocoupling byproducts) are effectively eluted and resolved.
-
Formic acid is used as a mobile phase modifier to improve peak shape and suppress the ionization of the boronic acid's hydroxyl groups.
-
Detection at 230 nm provides a good response for the dibenzofuran chromophore.
-
Experimental Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for confirming the chemical structure of the main component and identifying any structurally related impurities if they are present at sufficient levels (>0.5-1%).[12][13]
-
Objective: To confirm the chemical identity and structural integrity of this compound.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experimental Parameters:
-
Acquire a standard one-dimensional proton (¹H) spectrum.
-
A sufficient number of scans (e.g., 16 or 32) should be acquired to ensure a good signal-to-noise ratio.
-
-
Expected Chemical Shifts (Approximate): The spectrum should show a complex pattern of signals in the aromatic region (typically δ 7.0-8.5 ppm). The boronic acid protons (-B(OH)₂) often appear as a broad singlet which can exchange with residual water in the solvent. The key is to match the entire aromatic fingerprint to a verified reference standard.
-
Causality and Rationale:
-
DMSO-d₆ is a good solvent choice as it effectively dissolves the boronic acid and its polar nature helps in observing the acidic B(OH)₂ protons.
-
While HPLC provides quantitative purity, NMR provides definitive structural confirmation. The two techniques are complementary; HPLC might show a 99.5% pure peak, but NMR confirms that the peak is indeed the correct molecule.
-
Conclusion: Upholding Scientific Integrity in Drug Development
The purity specifications of this compound are far more than a checklist on a certificate of analysis. They represent a commitment to scientific rigor and an understanding of the downstream consequences of impurities. For researchers in drug development, insisting on a comprehensively characterized reagent, supported by orthogonal analytical data from methods like HPLC and NMR, is a critical risk mitigation strategy. It ensures the reliability of synthetic outcomes, simplifies the purification of intermediates, and ultimately contributes to the development of safer and more effective medicines. Adherence to the principles and protocols outlined in this guide will empower scientists to make informed decisions about the quality of their chemical building blocks, fostering a foundation of excellence from the very first step of synthesis.
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Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling of Dibenzo[b,d]furan-1-ylboronic Acid for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Dibenzofuran Scaffold
The dibenzo[b,d]furan moiety is a privileged heterocyclic scaffold prominently featured in a multitude of natural products, pharmaceuticals, and advanced materials.[1][2][3][4] Its rigid, planar structure and unique electronic properties make it a crucial building block in medicinal chemistry, particularly in the development of anticancer, antibacterial, and anti-inflammatory agents.[1][2][3] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, offering a powerful tool for the strategic incorporation of the dibenzofuran core into complex molecular architectures.[5][6][7]
This guide provides an in-depth exploration of the Suzuki-Miyaura coupling utilizing dibenzo[b,d]furan-1-ylboronic acid. We will delve into the mechanistic intricacies, critical parameters for optimization, and detailed, field-proven protocols to empower researchers in their synthetic endeavors.
Mechanistic Underpinnings of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6][8] A thorough understanding of this cycle is paramount for troubleshooting and optimizing the coupling of this compound.
-
Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide (typically an aryl or vinyl halide) to a palladium(0) complex, forming a palladium(II) species.[5][8] The choice of ligand on the palladium catalyst is crucial at this stage, as it influences the electron density and steric environment of the metal center, thereby affecting the rate of this step.[9]
-
Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the organoboron species (this compound in this case) to the palladium(II) complex.[8][9] This step is critically dependent on the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species.[9][10][11][12]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex, regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[5][8] Bulky, electron-rich ligands can facilitate this step.[9]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.
Optimizing the Reaction Conditions: A Parameter-by-Parameter Analysis
The success of the Suzuki coupling with this compound hinges on the careful selection and optimization of several key parameters.
| Parameter | Recommendation | Rationale and Key Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald Precatalysts (e.g., XPhos Pd G3) | The choice of catalyst is critical. For routine couplings, Pd(PPh₃)₄ and Pd(dppf)Cl₂ are often effective.[13] For more challenging or sterically hindered substrates, the use of bulky, electron-rich phosphine ligands, such as those found in Buchwald precatalysts, can significantly improve yields by accelerating both oxidative addition and reductive elimination.[13][14] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base activates the boronic acid for transmetalation.[9][10] K₂CO₃ is a common and effective choice for many Suzuki couplings.[15][16] For less reactive substrates or to avoid side reactions with base-sensitive functional groups, a stronger base like K₃PO₄ or Cs₂CO₃ may be necessary. The choice of base can also influence the rate of protodeboronation, a common side reaction.[17] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is typically employed.[5] Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. Dioxane and toluene are common choices for the organic phase.[17] For substrates with poor solubility, a more polar solvent like DMF may be beneficial.[17] Rigorous degassing of the solvent is crucial to prevent oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.[14] |
| Reaction Temperature | 80-110 °C | The reaction is typically heated to ensure a reasonable reaction rate.[17] However, excessively high temperatures can promote the degradation of the catalyst and the boronic acid.[17] Optimization of the temperature is often necessary for specific substrate combinations. |
| Equivalents of Boronic Acid | 1.1 - 1.5 equivalents | A slight excess of the boronic acid is generally used to drive the reaction to completion, compensating for any potential protodeboronation or homocoupling side reactions.[17] |
Experimental Protocols
The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a standard method suitable for a wide range of aryl halides.
Caption: Experimental workflow for the synthesis of 1-aryldibenzo[b,d]furans.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the chosen base (e.g., K₂CO₃, 2.0 equiv).[17]
-
Inert Atmosphere: Seal the vessel with a septum and thoroughly purge with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.[17] Subsequently, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[6]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[18]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash sequentially with water and brine.[17]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 1-aryldibenzo[b,d]furan.[17][18]
Protocol 2: Microwave-Assisted Suzuki Coupling for Challenging Substrates
For sterically hindered or electron-deficient aryl halides, microwave irradiation can significantly reduce reaction times and improve yields.
Step-by-Step Methodology:
-
Vial Preparation: In a microwave reaction vial equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), this compound (1.5 equiv), a strong base (e.g., K₃PO₄, 3.0 equiv), and a robust palladium catalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., t-butanol/water in a 10:1 ratio).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the optimized temperature (e.g., 120-150 °C) for a short duration (e.g., 15-30 minutes).
-
Workup and Purification: Follow the workup and purification procedures outlined in Protocol 1.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst- Insufficiently degassed system- Inappropriate base or solvent | - Use a fresh batch of catalyst or a more active precatalyst.[14]- Ensure rigorous degassing of all reagents and solvents.[14]- Screen different bases and solvent systems. |
| Protodeboronation | - Presence of water- Elevated temperatures- Strong base | - Use anhydrous conditions if possible.- Lower the reaction temperature.[17]- Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).[14] |
| Homocoupling of Boronic Acid | - Presence of oxygen- Use of a Pd(II) precatalyst | - Ensure thorough degassing to remove all traces of oxygen.[14]- Use a Pd(0) source directly or ensure complete in situ reduction of the Pd(II) precatalyst.[14] |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of valuable 1-aryldibenzo[b,d]furan derivatives. A systematic approach to optimizing the reaction conditions, including the careful selection of the catalyst, base, and solvent, is essential for achieving high yields and purity. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers aiming to leverage this powerful transformation in their synthetic campaigns.
References
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Wikipedia. Suzuki reaction. [Link]
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ResearchGate. (2022, July 2). Medicinal active applications of Dibenzofuran derivatives. [Link]
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ResearchGate. (2024, May 14). Medicinal active applications of Dibenzofuran derivatives. [Link]
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Andrew G. Myers Research Group. The Suzuki Reaction. [Link]
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Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]
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CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
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ScienceIn Publishing. (2022, July 13). Medicinal active applications of Dibenzofuran derivatives. [Link]
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PubMed Central. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. [Link]
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National Institutes of Health. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]
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MDPI. (2018, September 25). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthetic Route of Dibenzofuran-4-Boronic Acid: A Feasibility Analysis by a Reliable Manufacturer. [Link]
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Journal of the American Chemical Society. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. [Link]
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Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
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National Institutes of Health. (2018, September 25). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. [Link]
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ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. [Link]
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Royal Society of Chemistry. Palladium supported on structurally stable phenanthroline-based polymer nanotubes as a high-performance catalyst for the aqueous Suzuki–Miyaura coupling reaction. [Link]
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Journal of University of Shanghai for Science and Technology. (2025, February 17). ORGANIC AND BIOCHEMISTRY Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. [Link]
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MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
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The Royal Society of Chemistry. Supporting information. [Link]
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Preprints.org. (2024, July 20). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. [Link]
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Royal Society of Chemistry. (2009, May 22). Recent advances in aryl–aryl bond formation by direct arylation. [Link]
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MDPI. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [Link]
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National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
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ResearchGate. (2018, August 1). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]
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YouTube. (2020, February 14). Suzuki cross-coupling reaction. [Link]
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National Institutes of Health. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]
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MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
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Application Notes & Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of Dibenzo[b,d]furan-1-ylboronic Acid
Introduction: The Significance of the Dibenzo[b,d]furan Scaffold
The dibenzo[b,d]furan moiety is a privileged heterocyclic structure found in a variety of natural products, pharmaceuticals, and advanced materials.[1][2] Its rigid, planar architecture and unique electronic properties make it a sought-after building block in drug discovery for developing agents with anticancer and antibacterial activities, as well as in materials science for creating organic light-emitting diodes (OLEDs) and other functional polymers.[2][3]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in modern organic synthesis, a contribution recognized with the 2010 Nobel Prize in Chemistry.[4][5] Its remarkable functional group tolerance, mild reaction conditions, and the general stability and low toxicity of its organoboron reagents make it an indispensable tool for constructing complex molecules like substituted dibenzofurans.[6][7]
This guide provides an in-depth analysis and a field-proven protocol for the palladium-catalyzed Suzuki-Miyaura coupling of dibenzo[b,d]furan-1-ylboronic acid with aryl halides. We will dissect the causality behind experimental choices, from catalyst selection to reaction setup, to empower researchers to achieve high-yielding, reproducible results.
Dissecting the Catalytic System: More Than a Sum of its Parts
The success of a Suzuki-Miyaura coupling hinges on the synergistic interplay of four key components: the palladium catalyst, the ligand, the base, and the solvent. Understanding the specific role of each is critical for optimizing the reaction and troubleshooting potential issues.
-
The Palladium Catalyst: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][8] While Pd(0) sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used directly, it is often more practical to use air-stable Pd(II) precatalysts such as Palladium(II) acetate (Pd(OAc)₂) or PdCl₂(dppf).[9] These Pd(II) sources are reduced in situ to the active Pd(0) species, which then enters the catalytic cycle.[4]
-
The Ligand: The ligand is not a passive spectator; it is crucial for stabilizing the palladium center, preventing its aggregation into inactive palladium black, and modulating its reactivity.[10] For challenging substrates like heteroaryl boronic acids, electron-rich and bulky phosphine ligands are often essential. Ligands like SPhos, XPhos, and RuPhos can accelerate the rate-limiting oxidative addition and reductive elimination steps, enabling reactions with less reactive coupling partners (e.g., aryl chlorides) under milder conditions.[11][12][13]
-
The Base: The base plays a multifaceted and absolutely critical role. Its primary function is to activate the boronic acid.[14] It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[15][16] This "ate" complex is significantly more reactive and readily undergoes transmetalation with the palladium(II) center, a step that is often rate-determining.[5][14] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and its solubility can dramatically impact reaction rates and yields.
-
The Solvent: The solvent system must first and foremost solubilize the reactants. Beyond that, it influences the stability of the catalyst and the rate of the reaction.[17][18] Polar aprotic solvents like dioxane, THF, and DMF are common, often in combination with water to help dissolve the inorganic base and facilitate the formation of the active boronate species.[19][20] The solvent can also coordinate to the palladium center, influencing the catalytic activity.[17][21]
The Engine of Creation: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][6][8]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-halide bond of the aryl halide (Ar-X), forming a new organopalladium(II) complex.[8]
-
Transmetalation: This is the key bond-forming step where the organic group from the activated boronate species is transferred to the palladium(II) center, displacing the halide. The base is crucial for this step to proceed efficiently.[5][15]
-
Reductive Elimination: The two organic partners on the palladium(II) complex couple and are ejected as the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[4][8]
Application Protocol: Synthesis of 1-Aryl-dibenzo[b,d]furans
Comparative Analysis of Catalytic Systems
The choice of catalyst, ligand, base, and solvent is highly dependent on the specific substrates. For heteroaromatic systems like dibenzofuran, conditions must be carefully selected to ensure efficient coupling while minimizing side reactions like protodeboronation.[22][23] Below is a summary of conditions successfully employed for coupling dibenzofuran and related benzofuran scaffolds.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Coupling Partners | Yield (%) | Reference |
| Pd(PPh₃)₄ (3) | - | Na₂CO₃ (5) | Toluene/Ethanol/H₂O | Reflux | 8-bromodibenzofuran-2-carbonitrile + Arylboronic acid | 90 | [24] |
| Pd(OAc)₂ (3) | - | K₂CO₃ (2) | EtOH/H₂O | 80 | 2-(4-bromophenyl)benzofuran + Arylboronic acid | 61 | [25] |
| Custom Pd(II) complex (3) | - | K₂CO₃ (2) | EtOH/H₂O | 80 | 2-(4-bromophenyl)benzofuran + Arylboronic acid | 91 | [25] |
| Pd₂(dba)₃ (2.5) | SPhos (5.5) | K₃PO₄ (2) | Dioxane/H₂O | 100 | Aryl Chloride + Heteroarylboronic acid | 85-98 | [26] |
This data suggests that classic conditions using Pd(PPh₃)₄ are effective for brominated dibenzofurans.[24] For more challenging couplings, particularly with aryl chlorides, modern catalyst systems using bulky phosphine ligands like SPhos are superior.[26]
Detailed Step-by-Step Experimental Protocol
This protocol is adapted from established procedures for the coupling of brominated dibenzofuran cores and is designed to be a robust starting point for research applications.[24]
Materials:
-
Aryl Halide (e.g., 1-Bromo-dibenzo[b,d]furan) (1.0 equiv)
-
This compound (or other desired arylboronic acid) (1.1 - 1.5 equiv)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Base: Anhydrous Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (3-5 equiv)
-
Solvents: Toluene, Ethanol, and Deionized Water (degassed)
Procedure:
-
Reagent Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., Na₂CO₃, 4.0 equiv).
-
Rationale: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The base must be anhydrous if the reaction is run under anhydrous conditions, but for aqueous systems, this is less critical.[10]
-
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes. This is achieved by inserting a needle connected to the gas line and a second needle to act as an outlet.
-
Rationale: It is critical to remove oxygen from the reaction. Oxygen can oxidize the active Pd(0) catalyst and the phosphine ligands, leading to catalyst deactivation and promoting undesirable side reactions like the homocoupling of the boronic acid.[4]
-
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium catalyst [Pd(PPh₃)₄] (0.03 equiv) to the flask.
-
Rationale: Adding the catalyst last and under an inert atmosphere minimizes its exposure to air.
-
-
Solvent Addition: Add the degassed solvent system via syringe. A common ratio is a 5:1 mixture of Toluene and Ethanol, followed by the addition of the aqueous base solution (e.g., 2M Na₂CO₃ in water). A typical solvent concentration is 0.1 M with respect to the limiting reagent.
-
Rationale: The solvent mixture is degassed beforehand (by sparging with inert gas for 30 minutes or via freeze-pump-thaw cycles) for the same reason as step 2. The toluene/ethanol mixture helps to solubilize both the organic substrates and the palladium complex, while water is necessary to dissolve the inorganic base.[24][25]
-
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Rationale: Higher temperatures increase the reaction rate, particularly for the oxidative addition step with less reactive halides like chlorides.[4]
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed (typically 4-24 hours).
-
Rationale: Proper monitoring prevents unnecessary heating that could lead to product decomposition and confirms the reaction has reached completion.
-
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane and wash with water and then brine.
-
Rationale: The aqueous wash removes the inorganic base and salts.
-
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.
-
Rationale: Chromatography is typically required to separate the desired product from residual starting materials, catalyst byproducts, and any homocoupled species.
-
Troubleshooting Guide
Even with a robust protocol, challenges can arise. Below are common issues and potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst (oxidized) 2. Poor solubility of reactants/base 3. Insufficiently reactive halide (Cl < Br < I) | 1. Ensure rigorous degassing; use a fresh bottle of catalyst or a more stable precatalyst (e.g., XPhos Pd G4).[27] 2. Try a different solvent system (e.g., Dioxane/H₂O, DMF). Grind the base to a fine powder to increase surface area.[10] 3. Switch to a more active ligand (e.g., SPhos, XPhos). Increase reaction temperature. If possible, use the aryl bromide or iodide instead of the chloride.[9][10] |
| Protodeboronation | Boronic acid is unstable under the reaction conditions (hydrolyzes back to the arene). This is common with electron-deficient or some heteroaryl boronic acids. | 1. Use a milder base (e.g., KF instead of K₂CO₃). 2. Use the corresponding boronate ester (e.g., pinacol ester), which is more stable.[28] 3. Add the boronic acid portion-wise or via syringe pump to minimize its time in the basic solution before coupling.[27] |
| Homocoupling Product | 1. Presence of oxygen causing oxidative homocoupling. 2. Pd(II) species reacting with two molecules of boronic acid. | 1. Improve degassing of the reaction vessel and solvents.[4] 2. Ensure the Pd(II) precatalyst is fully reduced to Pd(0). Add the aryl halide before the boronic acid. |
| Reaction Stalls | Catalyst deactivation over time. | Increase catalyst loading slightly (e.g., from 3% to 5%). Switch to a more robust ligand system known for high turnover numbers.[12] |
Conclusion
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, providing a reliable path to valuable dibenzo[b,d]furan derivatives. Success in this reaction is not merely about following steps but about understanding the causal relationships between the components of the catalytic system. By carefully selecting the palladium source, ligand, base, and solvent, and by maintaining a scrupulously inert atmosphere, researchers can effectively troubleshoot issues and optimize conditions to synthesize a vast array of complex molecules for applications in medicine and materials science.
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Braga, A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
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Lima, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ChemCatChem. [Link]
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ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction. [Link]
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Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
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Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
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Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
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Old, D. W., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
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Alonso, D. A., Nájera, C., & Pacheco, M. C. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Organic Preparations and Procedures International. [Link]
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MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. [Link]
-
Canadian Science Publishing. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
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Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
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-
Journal of the Chemical Society of Pakistan. (2025). Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. [Link]
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-
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-
ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
National Institutes of Health. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides. [Link]
-
PubMed. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. [Link]
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MDPI. (2022). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
ResearchGate. (2025). (PDF) Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids. [Link]
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Synthesis of substituted dibenzofurans using boronic acids
The synthesis of substituted dibenzofurans using boronic acids via palladium-catalyzed cross-coupling is a powerful, versatile, and highly adaptable strategy. By understanding the core catalytic cycle and the specific roles of each reagent, researchers can intelligently design and troubleshoot experiments to access a wide array of complex molecular targets. The one-pot and microwave-assisted protocols presented here offer efficient and scalable routes that are well-suited for applications in drug discovery and materials science. As the field moves toward more sustainable practices, future developments will likely focus on further refining these methods using green solvents and recoverable nanocatalyst systems. [20][21]
References
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health (NIH). [Link]
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Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan. [Link]
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Synthesis of Dibenzofurans. Organic Chemistry Portal. [Link]
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Benzofuran Synthesis by Rh(I)/Acid Catalysis. ResearchGate. [Link]
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Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [Link]
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A One-Pot Synthesis of Dibenzofurans from 6-Diazo-2-cyclohexenones. Organic Chemistry Portal. [Link]
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A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. London Journal of Research in Science: Natural and Formal. [Link]
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Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. PubMed. [Link]
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A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Biointerface Research in Applied Chemistry. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization. ResearchGate. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Green synthesis and antioxidant activity of novel series of benzofurans from euparin extracted of Petasites hybridus. Taylor & Francis Online. [Link]
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Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. [Link]
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Nanocatalysis for Green Synthesis of Functionalized Benzofurans. PubMed. [Link]
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Medicinal active applications of Dibenzofuran derivatives. ResearchGate. [Link]
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Fused dibenzofuran derivatives in material and medicinal compounds. ResearchGate. [Link]
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Suzuki reaction. Wikipedia. [Link]
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Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Pakistan Journal of Pharmaceutical Sciences. [Link]
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How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
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Microwave-assisted synthesis and biological evaluation of thiazole-substituted dibenzofurans. ResearchGate. [Link]
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Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
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One-pot synthesis of benzofuran derivatives. ResearchGate. [Link]
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Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PubMed Central. [Link]
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One-pot synthesis of benzofurans via palladium-catalyzed enolate arylation with o-bromophenols. PubMed. [Link]
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Domino synthesis of novel 3-alkenyl benzofuran derivatives- base mediated condensation cascade reaction. ResearchGate. [Link]
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Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. MDPI. [Link]
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Struggling with Suzuki Reaction. Reddit. [Link]
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Preparation of Dibenzofurotropones via Pd-Catalyzed Cyclization. MDPI. [Link]
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Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones. ResearchGate. [Link]
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Drug Design, Synthesis and In Vitro Evaluation of Substituted Benzofurans as Hsp90 Inhibitors. PubMed. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]
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Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Organic Chemistry Portal. [Link]
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Application Note: Dibenzo[b,d]furan-1-ylboronic Acid as a Foundational Building Block for High-Performance OLED Host Materials
Introduction: The Critical Role of Host Materials in OLED Technology
Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies by offering superior contrast, vibrant colors, and mechanical flexibility. The heart of an OLED is the emissive layer (EML), which typically consists of a guest emissive dopant dispersed within a host material. The host material is not merely a passive matrix; it plays a pivotal role in device efficiency, stability, and lifetime. An ideal host must possess several key characteristics:
-
High Triplet Energy (E_T): To confine the triplet excitons on the phosphorescent guest molecules, preventing non-radiative decay and ensuring high efficiency.[1]
-
Balanced Charge Transport: Efficient and balanced injection and transport of both holes and electrons to the recombination zone within the EML.
-
High Thermal and Morphological Stability: To ensure a long operational lifetime and prevent device degradation under thermal stress.
-
Appropriate HOMO/LUMO Energy Levels: To facilitate charge injection from adjacent transport layers.
The dibenzo[b,d]furan (DBF) moiety has emerged as a premier structural unit for advanced host materials due to its rigid, planar structure, excellent thermal stability, and inherently high triplet energy (>3.0 eV).[1][2] This application note details the use of Dibenzo[b,d]furan-1-ylboronic acid as a key synthetic intermediate, enabling the construction of novel host materials through versatile and efficient cross-coupling chemistry.
Core Principles: Why Dibenzo[b,d]furan?
The efficacy of the dibenzofuran core stems from its intrinsic electronic and physical properties. The boronic acid functionality at the 1-position provides a reactive handle for precise molecular engineering via the Suzuki-Miyaura cross-coupling reaction, one of the most robust methods for forming C-C bonds in organic synthesis.[3][4][5]
By coupling this compound with various halogenated aromatic compounds, researchers can construct bipolar host materials. In this architecture, the electron-deficient character of the DBF unit can be complemented by linking it to an electron-rich, hole-transporting moiety, such as a carbazole or triphenylamine derivative. This strategic combination ensures that both charge carriers (electrons and holes) are efficiently transported within the emissive layer, leading to a balanced recombination and superior device performance.[1][6]
Figure 2: Synthesis of a carbazole-dibenzofuran host material via Suzuki coupling.
Materials and Reagents
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 313553-73-4 | 212.01 | 5.0 | 1.06 g |
| 3-Bromo-9-phenyl-9H-carbazole | 160430-64-6 | 324.22 | 5.0 | 1.62 g |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.15 (3 mol%) | 173 mg |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 15.0 | 2.07 g |
| Toluene | 108-88-3 | 92.14 | - | 40 mL |
| Ethanol (95%) | 64-17-5 | 46.07 | - | 10 mL |
| Deionized Water | 7732-18-5 | 18.02 | - | 10 mL |
Step-by-Step Experimental Procedure
-
Reactor Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add this compound (1.06 g, 5.0 mmol) and 3-Bromo-9-phenyl-9H-carbazole (1.62 g, 5.0 mmol).
-
Rationale: The three-neck flask allows for simultaneous reflux, stirring, and maintenance of an inert atmosphere.
-
-
Solvent and Base Addition: Add toluene (40 mL), ethanol (10 mL), and an aqueous solution of potassium carbonate (2.07 g in 10 mL of deionized water).
-
Rationale: The toluene/ethanol/water solvent system is effective for dissolving both the organic reagents and the inorganic base, facilitating the reaction. Potassium carbonate is a crucial base required for the transmetalation step in the Suzuki catalytic cycle. [5]3. Inert Atmosphere: Degas the mixture by bubbling nitrogen through it for 20 minutes.
-
Rationale: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Removing dissolved oxygen is critical for reaction efficiency.
-
-
Catalyst Addition: Under a positive flow of nitrogen, add Tetrakis(triphenylphosphine)palladium(0) (173 mg, 0.15 mmol).
-
Rationale: The Pd(0) complex is the active catalyst that drives the cross-coupling reaction. [7]Adding it under nitrogen prevents its degradation.
-
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: Heating provides the necessary activation energy. TLC allows for tracking the consumption of starting materials and the formation of the product.
-
-
Workup and Extraction: After cooling to room temperature, transfer the mixture to a separatory funnel. Add 50 mL of ethyl acetate and 50 mL of water. Shake and separate the layers. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Rationale: This process removes the inorganic base, salts, and water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Rationale: Removal of residual water is necessary before purification.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient as the eluent. Combine the pure fractions and remove the solvent to yield a white solid. For OLED-grade purity (>99.5%), a final purification step of temperature-gradient sublimation is required.
-
Rationale: Column chromatography separates the desired product from unreacted starting materials and side products. Sublimation is the gold standard for purifying small organic molecules for electronics applications, removing trace impurities that can act as charge traps in a device. [8]
-
Material Characterization: Validating Synthesis and Properties
After synthesis, the resulting material must be rigorously characterized to confirm its structure and assess its suitability as an OLED host.
Figure 3: A comprehensive workflow for the characterization of a newly synthesized OLED host material.
Expected Characterization Data
The following table summarizes the expected properties for a high-performance DBF-based host material like CzDBF.
| Property | Technique | Typical Value / Result | Significance |
| Structural Identity | ¹H NMR, ¹³C NMR, MS | Spectra consistent with proposed structure | Confirms successful synthesis and molecular identity |
| Purity | HPLC, Sublimation | > 99.5% | High purity is essential for device longevity and performance. [2] |
| Glass Transition Temp. (T_g) | DSC | > 120 °C | High T_g ensures morphological stability of the thin film during operation. |
| Decomposition Temp. (T_d, 5% loss) | TGA | > 400 °C | High T_d indicates thermal stability required for vacuum deposition and use. |
| UV-Vis Absorption (λ_abs) | UV-Vis Spectroscopy | ~300-350 nm | Determines the optical bandgap. |
| Photoluminescence (λ_em) | PL Spectroscopy | ~380-420 nm (deep blue) | Indicates the fluorescence emission of the host material itself. |
| Triplet Energy (E_T) | Low-Temp. PL (77 K) | > 2.8 eV | Must be higher than the dopant's E_T to ensure efficient phosphorescence. |
| HOMO Energy Level | Cyclic Voltammetry (CV) | ~ -5.6 to -5.8 eV | Governs hole injection efficiency from the hole transport layer (HTL). |
| LUMO Energy Level | CV & Optical Bandgap | ~ -2.4 to -2.6 eV | Governs electron injection efficiency from the electron transport layer (ETL). |
OLED Device Fabrication and Performance
To evaluate the synthesized host, a multilayer phosphorescent OLED (PhOLED) is fabricated via vacuum thermal evaporation.
Representative Device Architecture
Figure 4: Structure of a typical multilayer phosphorescent OLED.
Expected Performance Metrics
When CzDBF is used as a host for a green or yellow phosphorescent emitter (e.g., Ir(ppy)₃ or PO-01), the resulting device is expected to exhibit high efficiency. The performance of such devices is highly dependent on the specific dopant and device architecture.
| Performance Metric | Symbol | Typical Value for a DBF-based Host Device |
| Turn-on Voltage | V_on | < 3.0 V |
| Maximum Current Efficiency | η_c | > 75 cd/A [1][6] |
| Maximum Power Efficiency | η_p | > 70 lm/W |
| Maximum External Quantum Efficiency | EQE | > 25% [1][6] |
| Color Coordinates (CIE 1931) | (x, y) | (0.32, 0.61) for Green; (0.50, 0.49) for Yellow [6] |
| Operational Lifetime (T₉₅ @ 1000 nits) | - | > 200 hours |
Conclusion
This compound is a powerful and versatile intermediate for the synthesis of advanced host materials for OLED applications. Its rigid core imparts high thermal stability and triplet energy, while the boronic acid moiety allows for the straightforward implementation of Suzuki-Miyaura cross-coupling to create complex, multifunctional molecules with balanced charge transport properties. The protocols and principles outlined in this note demonstrate a clear pathway from molecular design and synthesis to the fabrication of highly efficient and stable OLED devices, underscoring the critical importance of high-purity chemical intermediates in the advancement of organic electronics.
References
- The Role of Dibenzofuran Derivatives in Modern OLED Technology. (Source: NINGBO INNO PHARMCHEM CO.,LTD.)
- Regioisomer Effects of Dibenzofuran-based Bipolar Host Materials on Yellow Phosphorescent OLED Device Performance.
- High-efficiency blue OLED host materials based on new anthracene-dibenzofuran deriv
- Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance. (Source: New Journal of Chemistry, RSC Publishing)
- Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance. (Source: 光电查)
- Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance. (Source: Sungkyunkwan University)
- The Role of Dibenzofuran-4-Boronic Acid in OLED Material Synthesis. (Source: NINGBO INNO PHARMCHEM CO.,LTD.)
- Dibenzofuran-2-ylboronic Acid: Your Go-To OLED Intermediate. (Source: NINGBO INNO PHARMCHEM CO.,LTD.)
- Triazine-dibenzofuran-based n-type host materials for high-efficiency and long-lifetime green phosphorescent organic light-emitting diodes. (Source: RSC Publishing)
- The Crucial Role of Dibenzo[b,d]furan-2-ylboronic Acid in Modern OLED Technology. (Source: NINGBO INNO PHARMCHEM CO.,LTD.)
- A Dibenzofuran-Based Host Material for Blue Electrophosphorescence.
- Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. (Source: PubMed Central)
- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.
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- 8. Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance-光电查 [oe1.com]
Application Notes: Dibenzo[b,d]furan-1-ylboronic Acid in Pharmaceutical Intermediate Synthesis
<
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of Dibenzo[b,d]furan-1-ylboronic acid as a critical building block in the synthesis of pharmaceutical intermediates. We will explore the significance of the dibenzofuran scaffold in medicinal chemistry, delve into the mechanistic details of its primary application in Suzuki-Miyaura cross-coupling reactions, and provide a detailed, field-proven experimental protocol. This guide emphasizes the causality behind procedural choices to ensure robust, reproducible, and scalable outcomes.
Introduction: The Strategic Value of the Dibenzofuran Scaffold
The dibenzofuran core is a privileged heterocyclic structure found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities.[1] Its rigid, planar, and electron-rich nature makes it an excellent scaffold for designing molecules that can effectively interact with biological targets. Derivatives of dibenzofuran have demonstrated significant potential as anti-cancer, anti-inflammatory, antibacterial, and antifungal agents, with several compounds currently in clinical trials.[2][3]
This compound emerges as a particularly valuable reagent. The boronic acid moiety at the 1-position provides a versatile chemical handle for carbon-carbon bond formation, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4] This allows for the strategic introduction of the dibenzofuran scaffold into complex molecular architectures, a common requirement in the synthesis of modern therapeutics, such as kinase inhibitors.[5][6]
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the cornerstone of modern synthetic chemistry for creating biaryl and hetero-biaryl linkages.[7] Its reliability, mild conditions, and exceptional functional group tolerance have made it an indispensable tool in pharmaceutical process chemistry.[8] this compound is an ideal coupling partner in these reactions, enabling the synthesis of complex intermediates.
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimization. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[7][9]
-
Transmetalation: This is the critical step where the organic moiety is transferred from boron to palladium. A base is essential for this process, activating the boronic acid to form a more nucleophilic "ate" complex, which facilitates the transfer of the dibenzofuranyl group to the Pd(II) center.[10]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new carbon-carbon bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Biaryl Kinase Inhibitor Intermediate
This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction between this compound and a functionalized aryl bromide, a common step in the synthesis of kinase inhibitors.[12]
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Bromo-2-fluoroaniline | 367-24-8 | 190.02 | 1.0 | 1.0 |
| This compound | 162607-19-4 | 212.01 | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 14221-01-3 | 1155.56 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.5 | 2.5 |
| 1,4-Dioxane (Anhydrous) | 123-91-1 | 88.11 | - | - |
| Water (Degassed) | 7732-18-5 | 18.02 | - | - |
Equipment
-
Oven-dried 50 mL round-bottom flask or pressure vessel
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas line (Argon or Nitrogen)
-
Syringes and needles
-
Standard laboratory glassware for work-up
-
Rotary evaporator
-
Silica gel for column chromatography
Reaction Workflow
Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-fluoroaniline (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.5 equiv).[8]
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 equiv). The choice of a pre-catalyst like Pd(PPh₃)₄ is convenient as it is relatively stable to air but generates the active Pd(0) species in situ.
-
Solvent Addition: Via syringe, add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 16 mL dioxane, 4 mL water). The water is essential for dissolving the inorganic base and facilitating the transmetalation step.[13]
-
Reaction: Place the flask in a pre-heated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress every 1-2 hours using Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-8 hours).[8]
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with 50 mL of water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with 30 mL portions of ethyl acetate. Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidation); Insufficiently degassed solvents; Poor quality reagents. | Ensure a robust inert atmosphere. Use freshly opened or properly stored catalyst. Degas solvents thoroughly via sparging or freeze-pump-thaw cycles. |
| Protodeborylation | Presence of excess water or acid; Elevated temperature for prolonged periods. | Use the boronic acid promptly after weighing. Minimize reaction time once the starting material is consumed. Consider using a boronic ester (e.g., pinacol ester) which can be more resistant to this side reaction.[14] |
| Homocoupling of Boronic Acid | Oxygen contamination leading to oxidative dimerization. | Improve inert gas purging technique. Ensure all reagents and solvents are properly deoxygenated. |
| Difficult Purification | Formation of phosphine oxides or other byproducts. | Consider using a different catalyst system with more specialized ligands (e.g., Buchwald or Herrmann-type catalysts) which can run at lower loadings and offer cleaner conversions. A different base, like cesium carbonate, may also improve reaction efficiency.[11] |
Safety and Handling
-
This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[15]
-
Palladium Catalysts: Handle in a fume hood. Palladium compounds can be toxic and are potent sensitizers.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen.
-
General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[16] All operations should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex pharmaceutical intermediates. Its effective use in Suzuki-Miyaura cross-coupling reactions provides a reliable pathway to novel molecular architectures. By understanding the underlying reaction mechanism and adhering to robust experimental protocols, researchers can efficiently incorporate the medicinally-relevant dibenzofuran scaffold into next-generation drug candidates.
References
-
Savanur, M. R. S., Kumar, A., Kumar, M., & Kumar, S. (2022). Medicinal active applications of Dibenzofuran derivatives. Chemical Biology Letters, 9(4), 374. [Link]
-
ResearchGate. (2024). (PDF) Medicinal active applications of Dibenzofuran derivatives. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthetic Route of Dibenzofuran-4-Boronic Acid: A Feasibility Analysis by a Reliable Manufacturer. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Dibenzo[b,d]furan-4-ylboronic Acid: A Comprehensive Overview. [Link]
-
Al-Majedy, Y. K., Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Polycyclic Aromatic Compounds. [Link]
-
Barreiro, G., et al. (2021). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules. [Link]
-
Khodarahmi, G., Asadi, P., Hassanzadeh, F., & Khodarahmi, E. (2021). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Research in Pharmaceutical Sciences. [Link]
-
Wang, H., et al. (2024). Design, synthesis and cellular characterization of a new class of IPMK kinase inhibitors. bioRxiv. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
-
The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research. [Link]
-
Nishiguchi, T., et al. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]
-
MDPI. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. [Link]
-
Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. [Link]
-
Liu, Y., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules. [Link]
-
Keio University. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. [Link]
-
Neto, B. A. D., & Lapis, A. A. M. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
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The Strategic Application of Dibenzo[b,d]furan-1-ylboronic Acid in Modern C-C Bond Formation: A Guide for Advanced Synthesis
In the landscape of contemporary organic synthesis, the quest for efficient and versatile methodologies for the construction of carbon-carbon (C-C) bonds remains a paramount objective. This is particularly true in the fields of medicinal chemistry and materials science, where the dibenzo[b,d]furan scaffold is a privileged structural motif. This guide provides an in-depth technical overview and detailed protocols for the application of Dibenzo[b,d]furan-1-ylboronic acid in C-C bond formation, with a primary focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings, experimental best practices, and the strategic considerations necessary for the successful implementation of this versatile building block.
Introduction: The Significance of the Dibenzo[b,d]furan Moiety and the Role of Boronic Acids
The dibenzo[b,d]furan core is a key structural component in a wide array of biologically active natural products and synthetic compounds. Its rigid, planar structure and unique electronic properties make it a sought-after pharmacophore in drug discovery and a valuable component in the design of organic electronic materials.[1] The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, stands as one of the most powerful and widely utilized methods for the formation of C-C bonds, particularly between sp²-hybridized carbon atoms.[2] The reaction's broad functional group tolerance, mild conditions, and the general stability and low toxicity of the requisite boronic acid reagents have cemented its status as an indispensable tool for synthetic chemists.[3]
This compound emerges as a key reagent for the direct introduction of the dibenzofuran moiety onto a diverse range of molecular scaffolds. Its strategic use allows for the late-stage functionalization of complex molecules, a critical advantage in the rapid exploration of structure-activity relationships (SAR) in drug development programs.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
A thorough understanding of the reaction mechanism is fundamental to troubleshooting and optimizing any synthetic transformation. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[2]
Figure 2: Workflow for the synthesis of this compound.
Materials:
-
1-Bromodibenzo[b,d]furan
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum, add 1-bromodibenzo[b,d]furan (1.0 equiv). The flask is then sealed and placed under an inert atmosphere of argon or nitrogen.
-
Dissolution: Anhydrous THF is added via syringe to dissolve the starting material.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equiv) is then added dropwise via syringe, ensuring the internal temperature does not rise significantly. The reaction mixture is stirred at -78 °C for 1 hour.
-
Borylation: Triisopropyl borate (1.2 equiv) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.
-
Quenching and Hydrolysis: The reaction is carefully quenched by the slow addition of 1 M HCl at 0 °C. The mixture is stirred vigorously for 2-3 hours to ensure complete hydrolysis of the borate ester.
-
Workup: The aqueous layer is separated and extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford this compound as a solid.
Characterization:
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the dibenzofuran core. For the related 1-aminodibenzo[b,d]furan, aromatic proton signals are observed between δ 6.64 and 8.27 ppm. [4]The B(OH)₂ protons will appear as a broad singlet, which is exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will display the expected number of signals for the dibenzofuran skeleton. For 1-aminodibenzo[b,d]furan, carbon signals appear in the range of δ 99.14 to 157.35 ppm. [4]The carbon atom attached to the boron atom may be difficult to observe due to quadrupolar relaxation.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.
Part 2: Suzuki-Miyaura Cross-Coupling Protocol
The following is a general and robust protocol for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (bromide or iodide) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate or Dichloromethane for extraction
-
Argon or Nitrogen gas
General Suzuki-Miyaura Coupling Workflow
Sources
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Dibenzo[b,d]furan-1-ylboronic Acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Dibenzofuran Moiety
The dibenzo[b,d]furan scaffold is a privileged heterocyclic motif found in a variety of natural products and synthetic compounds with significant biological activities.[1][2] Its derivatives have demonstrated a wide range of therapeutic potential, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties.[1][2] In the realm of materials science, the rigid and planar structure of dibenzofuran, coupled with its rich electronic properties, makes it a valuable building block for advanced materials, particularly in the development of organic light-emitting diodes (OLEDs) and other organic electronics.[3][4]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[5][6] This palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organohalide offers broad functional group tolerance, high yields, and generally mild reaction conditions, making it an indispensable tool in modern organic synthesis and medicinal chemistry.[5][7]
This guide provides a detailed technical overview and practical protocols for the Suzuki-Miyaura coupling of dibenzo[b,d]furan-1-ylboronic acid with a range of aryl halides. The aim is to equip researchers with the foundational knowledge and actionable procedures to successfully synthesize 1-aryldibenzo[b,d]furans, key intermediates for drug discovery and materials science.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.[8]
-
Transmetalation: The organoboronic acid, activated by a base, transfers its organic moiety (the dibenzofuran group in this case) to the palladium complex, displacing the halide.[9][10] The base is crucial for the formation of a more nucleophilic boronate species.[11]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound with aryl halides. Optimization of specific parameters may be necessary for different substrates.
General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: In a clean, dry reaction vessel equipped with a magnetic stir bar, combine this compound (1.0 - 1.5 equivalents), the aryl halide (1.0 equivalent), and the palladium catalyst (0.5 - 5 mol%).
-
Addition of Base and Solvent: Add the base (2.0 - 3.0 equivalents) to the reaction vessel. Then, add the chosen solvent system. The reaction should be at a concentration of approximately 0.1 - 0.5 M.
-
Degassing: Seal the reaction vessel and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes, or by using the freeze-pump-thaw method. This is crucial to prevent oxidation of the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 70-120 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Recommended Reaction Conditions
The optimal reaction conditions can vary depending on the reactivity of the aryl halide and the desired scale of the reaction. The following table provides a starting point for optimization.
| Parameter | Recommended Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos) | Pd(PPh₃)₄ is a common and effective catalyst.[13] For less reactive aryl chlorides, more active catalysts with bulky phosphine ligands may be required.[10] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃ is a widely used and cost-effective base.[2][11] For base-sensitive substrates, milder bases may be necessary. |
| Solvent | Toluene/Ethanol/Water, Dioxane/Water, DMF/Water | A mixture of an organic solvent and water is often optimal for dissolving both the organic reactants and the inorganic base.[1][2] |
| Temperature | 70 - 120 °C | Higher temperatures are often required for less reactive aryl halides, such as chlorides.[1] |
| Reaction Time | 2 - 24 hours | Reaction time will depend on the specific substrates and reaction conditions. |
Experimental Workflow
The following diagram illustrates a typical workflow for performing a Suzuki-Miyaura coupling reaction in a research setting.
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- 13. jcsp.org.pk [jcsp.org.pk]
Application Notes and Protocols: Suzuki Coupling with Electron-Deficient Substrates
Introduction: Navigating the Challenges of Electron-Deficient Suzuki Couplings
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and versatility.[1][2][3] This palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] While the coupling of electron-rich and sterically unhindered substrates is often straightforward, researchers frequently encounter significant challenges when dealing with electron-deficient coupling partners.
Electron-deficient substrates, such as aryl halides bearing electron-withdrawing groups (e.g., nitro, cyano, fluoro) or certain heteroaryl halides, present unique mechanistic hurdles that can lead to low yields, slow reaction rates, and undesired side reactions.[4][5][6] Similarly, electron-deficient boronic acids are less nucleophilic, which can hinder the crucial transmetalation step.[5][6]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol and in-depth understanding of the nuances involved in the Suzuki coupling of electron-deficient substrates. By delving into the mechanistic rationale behind experimental choices, this document aims to empower scientists to troubleshoot and optimize these challenging yet vital transformations.
Mechanistic Considerations: The "Why" Behind the Protocol
A successful Suzuki coupling hinges on the delicate balance of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3][7] The electronic properties of the substrates directly impact the kinetics of these steps.
Oxidative Addition: The Initial Hurdle
The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex.[3] Electron-withdrawing groups on the aryl halide facilitate this step by lowering the electron density of the carbon-halogen bond, making it more susceptible to cleavage by the electron-rich Pd(0) catalyst.[3][4] Therefore, electron-deficient aryl halides generally undergo oxidative addition more readily than their electron-rich counterparts.[4][8] The reactivity order of the halide leaving group is typically I > Br > OTf >> Cl > F.[3]
Transmetalation: The Rate-Determining Step for Electron-Deficient Boronic Acids
Transmetalation involves the transfer of the organic group from the boron atom to the palladium center.[3] This step is often rate-limiting, especially when using electron-deficient boronic acids. The presence of a base is crucial, as it activates the boronic acid to form a more nucleophilic boronate species.[1][7] Electron-deficient boronic acids are inherently less nucleophilic, which can lead to a sluggish transmetalation rate.[5][6]
Reductive Elimination: The Final Product-Forming Step
The final step, reductive elimination, involves the formation of the new C-C bond and regeneration of the Pd(0) catalyst.[3] Bulky and electron-rich ligands on the palladium center can promote this step.[3][4]
The Rise of Alternative Electrophiles: Nitroarenes
Recent advancements have expanded the scope of Suzuki coupling to include nitroarenes as viable electrophilic partners.[1][2][9] This development is significant as nitroarenes are readily accessible through nitration of aromatic compounds.[2][9] The catalytic cycle is initiated by the cleavage of the aryl-nitro (Ar-NO₂) bond by the palladium catalyst, a previously unprecedented elemental reaction.[10][11][12] This approach avoids the use of halogenated compounds and can streamline synthetic routes.[2]
Core Protocol for Suzuki Coupling of Electron-Deficient Aryl Halides
This protocol provides a robust starting point for the coupling of a generic electron-deficient aryl halide with an arylboronic acid. Optimization of specific parameters may be necessary for challenging substrates.
Materials and Reagents
-
Palladium Precatalyst: Pd(OAc)₂, Pd₂(dba)₃, or a suitable Buchwald precatalyst (e.g., XPhos Pd G3)
-
Ligand: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly recommended.[5][13]
-
Electron-Deficient Aryl Halide: (e.g., 4-bromobenzonitrile, 2-chloropyridine)
-
Arylboronic Acid: (or corresponding boronic ester)
-
Solvent: Anhydrous, degassed solvent such as 1,4-dioxane, toluene, or a mixture of dioxane and water.[5]
-
Inert Gas: Argon or Nitrogen
Experimental Workflow Diagram
Caption: General workflow for Suzuki coupling of electron-deficient substrates.
Step-by-Step Methodology
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the electron-deficient aryl halide (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[5]
-
Inert Atmosphere: Seal the vial with a septum cap and thoroughly purge the vessel with an inert gas (argon or nitrogen) for 5-10 minutes to remove oxygen.[5][13] Oxygen can lead to the undesirable homocoupling of boronic acids and catalyst decomposition.[5]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and the appropriate ligand.[5] The choice of a modern precatalyst can be crucial for efficient catalyst activation with difficult substrates.[5]
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[5]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).[5]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[5]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]
Specialized Protocols and Considerations
Coupling of Heteroaryl Halides
Electron-deficient heteroaryl halides, such as those found in pyridines, pyrimidines, and pyrazines, are common substrates in medicinal chemistry. Their coupling can be challenging due to the potential for the heteroatom to coordinate to the palladium catalyst, inhibiting its activity.
-
Ligand Selection: Bulky, electron-rich monophosphine ligands have proven to be highly effective for the coupling of heteroaryl chlorides.[15]
-
Base and Solvent: The use of K₃PO₄ as the base in solvents like n-butanol or t-amyl alcohol is often successful.[15] For particularly challenging 2-pyridyl nucleophiles, the use of lithium triisopropyl 2-pyridylboronates with KF as the base in dioxane has been shown to be effective.[16]
Coupling of Polyfluorinated Aromatics
Polyfluorinated biphenyls are valuable in materials science and crystal engineering.[17] The high degree of fluorination makes these substrates very electron-deficient.
-
Catalyst System: Palladium catalysts can be used for C-F bond activation and subsequent arylation, particularly when a nitro group is present to direct the reaction.[18]
-
Base-Free Conditions: In some cases, the Suzuki-Miyaura coupling of perfluoroarenes with arylboronates can be achieved without an external base.[19]
Coupling of Nitroarenes
As mentioned, nitroarenes can serve as electrophilic coupling partners, proceeding through the cleavage of the C-NO₂ bond.[9][12]
-
Optimized Conditions: A common system for this transformation involves Pd(acac)₂, a bulky biarylphosphine ligand like BrettPhos, 18-crown-6, and K₃PO₄·nH₂O in 1,4-dioxane at elevated temperatures (e.g., 130 °C).[1][12] The choice of ligand is crucial for the success of this reaction.[1]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low or No Yield | Inactive catalyst, oxygen contamination, poor quality boronic acid. | Ensure the palladium source and ligand are active. Thoroughly degas all solvents and the reaction vessel.[5] Consider using a more stable boronic ester (e.g., pinacol or MIDA).[20] |
| Dehalogenation of Aryl Halide | Reaction of the palladium(II) intermediate with a hydride source. | Use a weaker base such as K₂CO₃ or KF.[14] Carefully select the solvent, as some can act as hydride donors. |
| Protodeboronation (Loss of Boronic Acid) | Presence of excess water, strong bases (especially hydroxides). | Use anhydrous conditions and ensure solvents are dry. Optimize the base; K₃PO₄ is often a good choice.[13] |
| Slow Reaction with Electron-Deficient Boronic Acid | Low nucleophilicity of the boronic acid leading to slow transmetalation. | Use a stronger base (e.g., K₃PO₄, Cs₂CO₃).[5] Employ electron-rich ligands to promote catalysis.[5] Increase the reaction temperature.[5] |
| Homocoupling of Boronic Acid | Oxygen contamination leading to oxidative homocoupling. | Rigorously degas the reaction mixture and maintain an inert atmosphere.[5] |
Catalytic Cycle and Key Interventions
Caption: Simplified Suzuki catalytic cycle highlighting challenges with electron-deficient substrates.
Conclusion
The Suzuki-Miyaura coupling of electron-deficient substrates, while challenging, is a critical transformation in modern organic synthesis. A thorough understanding of the underlying mechanistic principles is paramount for success. By carefully selecting the catalyst system—particularly bulky, electron-rich ligands—and optimizing the base and reaction conditions, researchers can overcome the hurdles associated with slow transmetalation and other side reactions. The expansion of the Suzuki coupling to include alternative electrophiles like nitroarenes further broadens the synthetic utility of this powerful reaction. This guide serves as a foundational resource to empower scientists to confidently approach and successfully execute these demanding but rewarding cross-coupling reactions.
References
- National Center for Biotechnology Information. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals.
- BenchChem. (n.d.). Alternative Bases for Suzuki Coupling of Electron-Deficient Aryl Bromides.
- MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- Journal of the American Chemical Society. (n.d.). The Suzuki–Miyaura Coupling of Nitroarenes.
- (2017). The Suzuki–Miyaura Coupling of Nitroarenes.
- ResearchGate. (n.d.). The Suzuki–Miyaura Coupling of Nitroarenes | Request PDF.
- Journal of the American Chemical Society. (n.d.). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.
- PubMed. (2021). Cross-Coupling Reactions of Nitroarenes.
- Organic Chemistry Portal. (n.d.). The Suzuki-Miyaura Coupling of Nitroarenes.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- ResearchGate. (2019). (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- ACS Publications. (n.d.). Palladium-Catalyzed C−F Activation of Polyfluoronitrobenzene Derivatives in Suzuki−Miyaura Coupling Reactions.
- BenchChem. (n.d.). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
- National Center for Biotechnology Information. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- The Journal of Organic Chemistry. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates.
- BenchChem. (n.d.). A Researcher's Guide to Suzuki Coupling: Comparing the Efficiency of Diverse Boronic Acids.
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One-pot synthesis involving Dibenzo[b,d]furan-1-ylboronic acid
Application Notes & Protocols
Topic: High-Efficiency One-Pot Synthesis of Biaryl Scaffolds Utilizing Dibenzo[b,d]furan-1-ylboronic Acid
Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Abstract
The dibenzo[b,d]furan moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1][2] Its synthesis, however, can be multi-staged and resource-intensive. This guide details a robust, one-pot protocol centered around the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, utilizing this compound as a key building block. By explaining the core mechanistic principles, providing a detailed, self-validating experimental protocol, and contextualizing its application in drug discovery, this document serves as a comprehensive resource for researchers seeking to streamline the synthesis of complex dibenzofuran-containing molecules with high efficiency and atom economy.
Part 1: The Strategic Advantage of One-Pot Suzuki-Miyaura Coupling
In complex molecule synthesis, efficiency is paramount. Traditional multi-step approaches, which involve the isolation and purification of intermediates at each stage, often suffer from cumulative yield loss, increased solvent waste, and longer production timelines. One-pot syntheses, where sequential reactions are performed in a single reactor, offer a compelling alternative that aligns with the principles of green chemistry.[3]
The tandem Miyaura borylation/Suzuki-Miyaura coupling is a prime example of an effective one-pot strategy.[4][5] Since both reactions often utilize similar palladium catalysts, solvents, and reaction conditions, it is possible to generate an organoboron intermediate in situ and have it immediately participate in a subsequent cross-coupling without isolation.[4] This approach is particularly powerful in process chemistry for drug development, as it minimizes handling of potentially unstable boronic acid intermediates and significantly shortens the synthetic route.
Part 2: Core Mechanistic Principles of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organoboron compound (like this compound) and an organohalide.[6] The reaction is catalyzed by a palladium(0) complex and proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the organohalide (Ar-X). This is often the rate-determining step and results in the formation of a Pd(II) complex.[6]
-
Transmetalation: The organic group from the organoboron species (Ar'-B(OH)₂) is transferred to the Pd(II) complex. This step requires activation by a base, which forms a boronate complex (e.g., [Ar'B(OH)₃]⁻), enhancing the nucleophilicity of the organic group and facilitating its transfer to the palladium center.[10]
-
Reductive Elimination: The two organic groups (Ar and Ar') on the Pd(II) complex couple and are eliminated from the metal center, forming the new biaryl product (Ar-Ar'). This final step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Part 3: Application Note & Protocol
Objective
To synthesize a substituted biaryl compound via a one-pot, palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and a model aryl bromide (e.g., 2-bromopyridine) in a single reaction vessel.
Reaction Scheme
(Illustrative scheme: this compound coupling with 2-bromopyridine)
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| This compound | C₁₂H₉BO₃ | 212.01 | 1.0 | 1.0 | 212 mg |
| 2-Bromopyridine | C₅H₄BrN | 157.99 | 1.1 | 1.1 | 174 mg (116 µL) |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 0.03 | 0.03 | 35 mg |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.5 | 2.5 | 345 mg |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | - | 8 mL |
| Deionized Water | H₂O | 18.02 | - | - | 2 mL |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the one-pot synthesis.
Detailed Step-by-Step Protocol
-
Reaction Setup:
-
Place a magnetic stir bar into a 50 mL round-bottom flask equipped with a reflux condenser.
-
Flame-dry the entire apparatus under high vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen). This is a critical step to remove adsorbed water, which can interfere with the catalytic cycle.
-
-
Reagent Addition:
-
Once cool, briefly remove the condenser and add this compound (212 mg, 1.0 mmol), Potassium Carbonate (345 mg, 2.5 mmol), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 35 mg, 0.03 mmol) to the flask.
-
Quickly re-assemble the apparatus and purge with argon for 5 minutes.
-
Causality Insight: The base (K₂CO₃) is essential for activating the boronic acid for the transmetalation step.[10] The Pd(PPh₃)₄ catalyst is sensitive to air, so maintaining an inert atmosphere prevents its decomposition.[7]
-
Via syringe, add the degassed solvent mixture (8 mL of 1,4-Dioxane and 2 mL of water). Solvents must be deoxygenated by bubbling with argon for 20-30 minutes prior to use.
-
Finally, add 2-bromopyridine (116 µL, 1.1 mmol) via syringe. A slight excess of the aryl halide ensures complete consumption of the limiting boronic acid.
-
-
Reaction and Monitoring:
-
With the condenser flowing with cool water, lower the flask into a pre-heated oil bath set to 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Self-Validation: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be a mixture of ethyl acetate and hexanes. The disappearance of the starting materials and the appearance of a new, typically more nonpolar, spot indicates product formation.
-
-
Aqueous Work-up and Extraction:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Add 20 mL of deionized water to the reaction mixture and transfer the contents to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Causality Insight: The work-up quenches the reaction and removes inorganic salts (like K₂CO₃) and water-soluble byproducts. The organic solvent (ethyl acetate) extracts the desired organic product.
-
-
Purification:
-
Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude residue should be purified by flash column chromatography on silica gel to afford the pure coupled product.[7] The specific eluent system will depend on the product's polarity but can be optimized starting with a gradient of ethyl acetate in hexanes.
-
Part 4: Characterization and Validation
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the molecular structure and the successful formation of the new biaryl C-C bond.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will verify the exact molecular weight and elemental composition of the synthesized compound.
-
Expected Yield: Yields for Suzuki-Miyaura couplings are typically moderate to excellent, often ranging from 60% to >95%, depending on the specific substrates and optimization of reaction conditions.
Part 5: Applications in Drug Discovery
The dibenzofuran scaffold is a cornerstone in the development of new therapeutics.[11] Its rigid, planar structure makes it an effective pharmacophore for interacting with biological targets. Derivatives have shown a wide range of potent biological activities, including:
-
Anticancer Activity: Many natural and synthetic dibenzofurans exhibit significant cytotoxicity against various cancer cell lines.[2][12]
-
Antibacterial and Antifungal Properties: The scaffold is present in compounds that show promise in combating microbial infections.[1][13]
-
Anti-inflammatory Effects: Certain derivatives have been investigated for their ability to modulate inflammatory pathways.[1]
The one-pot protocol described herein provides medicinal chemists with an efficient tool to rapidly generate libraries of novel dibenzofuran-containing compounds, accelerating the hit-to-lead optimization process in drug discovery programs.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
PubMed. (2015). Isolation and synthesis of polyoxygenated dibenzofurans possessing biological activity. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
ResearchGate. (2019). General preparation of dibenzofurans and examples of bioactive benzofuran natural products. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
MDPI. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. [Link]
-
ResearchGate. (2022). Medicinal active applications of Dibenzofuran derivatives. [Link]
-
ResearchGate. (2022). (PDF) Medicinal active applications of Dibenzofuran derivatives. [Link]
-
PubMed. (2024). Dibenzofurans from nature: Biosynthesis, structural diversity, sources, and bioactivities. [Link]
-
SciSpace. (2022). Synthesis of Dibenzofuran Derivatives Possessing Anticancer Activities: A Review. [Link]
-
ScienceIn Publishing. (2022). Medicinal active applications of Dibenzofuran derivatives. [Link]
-
Organic Chemistry Portal. (2015). A One-Pot Synthesis of Dibenzofurans from 6-Diazo-2-cyclohexenones. [Link]
-
PMC. (2022). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. [Link]
-
Medium. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. [Link]
-
NIH. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medium.com [medium.com]
- 5. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mt.com [mt.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Dibenzo[b,d]furan-1-ylboronic Acid for Advanced Blue Phosphorescent OLEDs
Introduction: The Quest for Stable and Efficient Blue Phosphorescent Emitters
Organic Light-Emitting Diodes (OLEDs) have become a cornerstone of modern display and lighting technology, prized for their vibrant colors, high contrast, and flexible form factors. At the heart of their efficiency lies the harnessing of electrically generated excitons—quasi-particles formed from electron-hole pairs. Phosphorescent OLEDs (PhOLEDs) represent a significant leap forward, as they can theoretically achieve 100% internal quantum efficiency (IQE) by harvesting both singlet (25%) and triplet (75%) excitons for light emission.[1]
While red and green PhOLEDs have achieved remarkable success and are widely commercialized, the development of a stable and efficient blue PhOLED remains one of the most significant challenges in the field.[2][3] The high energy of blue light (approximately 3.0 eV) places immense stress on the organic materials, leading to rapid degradation and short operational lifetimes.[4]
The performance of a PhOLED is critically dependent on the host material within the emissive layer (EML). This host matrix must possess several key properties:
-
High Triplet Energy (T₁): The host's triplet energy must be higher than that of the blue phosphorescent dopant to prevent reverse energy transfer, which would quench the emission.[5][6]
-
Balanced Charge Transport: Efficient and balanced injection and transport of both holes and electrons are necessary to ensure the recombination zone is wide and confined within the EML.
-
High Thermal and Morphological Stability: The material must be able to withstand the heat generated during device operation without degradation or crystallization.
The dibenzo[b,d]furan (DBF) moiety has emerged as an exceptional building block for host materials due to its rigid, planar structure and inherently high triplet energy. To incorporate this advantageous core into more complex, functional molecules, Dibenzo[b,d]furan-1-ylboronic acid serves as a pivotal chemical intermediate. Its boronic acid group is a versatile handle for constructing intricate molecular architectures through robust carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[7] This guide provides a comprehensive overview and detailed protocols for leveraging this key building block in the development of next-generation blue PhOLEDs.
Scientific Rationale: Why Dibenzo[b,d]furan Derivatives Excel as Hosts
The efficacy of host materials derived from this compound is grounded in fundamental principles of photophysics and materials science.
-
Triplet Energy Confinement: The primary role of the host is to facilitate energy transfer to the phosphorescent guest (dopant) and effectively confine the high-energy triplet excitons on that guest molecule until they radiatively decay. The high triplet energy of the DBF core ensures this process is unidirectional, preventing energy loss back to the host and maximizing phosphorescence.[5][6]
-
Molecular Engineering via Suzuki Coupling: this compound is an ideal precursor for Suzuki coupling reactions.[7] This palladium-catalyzed reaction allows for the precise attachment of various functional groups to the DBF core. By coupling DBF with hole-transporting units (e.g., carbazole derivatives) or electron-transporting units (e.g., triazine or phosphine oxide derivatives), researchers can synthesize bipolar host materials .[6][8][9] Bipolar hosts can transport both electrons and holes effectively, leading to a more balanced charge flux in the emissive layer. This balanced transport broadens the recombination zone, which reduces exciton-polaron annihilation—a major degradation pathway—and enhances both device efficiency and operational stability.[4]
-
Structural Rigidity and Stability: The rigid structure of the dibenzofuran unit contributes to a high glass transition temperature (Tg) in the resulting host materials. A high Tg ensures morphological stability, preventing the thin organic films from crystallizing or deforming during operation, which is crucial for achieving long device lifetimes.
Below is a diagram illustrating the fundamental energy level requirements for a blue PhOLED, showcasing the critical role of the host's triplet energy.
Sources
- 1. Phosphorescent organic light-emitting diode - Wikipedia [en.wikipedia.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. ece.engin.umich.edu [ece.engin.umich.edu]
- 4. youtube.com [youtube.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with Dibenzo[b,d]furan-1-ylboronic Acid
Welcome, researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical support for optimizing the Suzuki-Miyaura cross-coupling reaction, specifically when utilizing Dibenzo[b,d]furan-1-ylboronic acid. The unique electronic and steric properties of this heteroaryl boronic acid can present challenges. This resource offers troubleshooting strategies and detailed protocols to help you achieve high yields and reproducible results.
Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses common issues encountered during the Suzuki coupling of this compound.
Q1: My reaction shows low to no yield. What are the first things I should check?
A1: When a Suzuki coupling fails, a systematic check of the foundational parameters is the most efficient approach.[1]
-
Reagent Quality and Stability:
-
This compound: Heteroaryl boronic acids are often susceptible to decomposition, primarily through protodeboronation.[2][3] This is a reaction where the carbon-boron bond is cleaved by a proton source, which can be residual water in the solvent or introduced with the base.[3][4] It is crucial to use fresh, high-purity boronic acid. If the quality is uncertain, consider converting it to a more stable boronate ester, such as a pinacol or MIDA ester.[2]
-
Aryl Halide: The reactivity of the coupling partner follows the general trend: I > Br > OTf >> Cl.[5] Aryl chlorides are particularly challenging and often necessitate specialized, highly active catalyst systems.[5]
-
Catalyst and Ligand: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent degradation and oxidation.[5]
-
-
Reaction Atmosphere:
-
Solvent and Base Purity:
-
Use anhydrous and degassed solvents to minimize both catalyst deactivation and protodeboronation of the boronic acid.[5]
-
Q2: I'm observing significant side products. What are they and how can I minimize them?
A2: The most common side reactions in Suzuki couplings are homocoupling of the boronic acid and protodeboronation.[2]
-
Homocoupling: This side reaction forms a dimer of the boronic acid. It is often promoted by the presence of oxygen.
-
Solution: Meticulously degas all solvents and the reaction mixture before introducing the palladium catalyst. Maintaining a positive pressure of an inert gas throughout the reaction is also beneficial.[2]
-
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, effectively consuming your nucleophile.[2][4] It is often exacerbated by excess water, high temperatures, or harsh basic conditions.[2][6]
Section 2: In-Depth Troubleshooting & Optimization Strategies
Issue 1: Low Conversion of Starting Materials
Low conversion can often be attributed to suboptimal catalyst systems, inefficient transmetalation, or poor reagent solubility.
The choice of the palladium source and, more importantly, the ligand is critical for success, especially with challenging substrates like dibenzofuran derivatives.[2]
-
Rationale: The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For heteroaryl systems, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands often enhance catalyst stability and activity.[2][8]
-
Troubleshooting Protocol: Catalyst/Ligand Screening
-
Set up parallel reactions in small vials.
-
To each vial, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a consistent base (e.g., K₃PO₄, 2.0 equiv).[1]
-
Purge each vial with argon or nitrogen.
-
Add a different palladium precatalyst/ligand combination to each vial (e.g., Pd(OAc)₂, SPhos; Pd₂(dba)₃, XPhos; XPhos Pd G3).
-
Add degassed solvent.
-
Heat the reactions to a standard temperature (e.g., 80–110 °C) and monitor by TLC or LC-MS.[1]
-
The base is crucial for activating the boronic acid for the transmetalation step, and the solvent must solubilize all components effectively.[2][5]
-
Rationale: The base reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center. The strength and solubility of the base can significantly impact this process.[2] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[2] The solvent system, often a mixture of an aprotic solvent (like dioxane, THF, or DMF) with water, plays a key role in solubilizing both the organic reagents and the inorganic base.[5][9]
-
Troubleshooting Protocol: Base and Solvent Optimization
-
Using the best catalyst system from the previous screen, set up a matrix of reactions.
-
Vary the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and the solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, DMF/H₂O).
-
Ensure all solvents are properly degassed.
-
Run the reactions under identical temperature and time conditions.
-
Analyze the yield of each reaction to identify the optimal combination.
-
| Parameter | Condition A | Condition B | Condition C | Condition D |
| Catalyst | XPhos Pd G3 | XPhos Pd G3 | XPhos Pd G3 | XPhos Pd G3 |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | K₂CO₃ |
| Solvent | Dioxane/H₂O (4:1) | Dioxane/H₂O (4:1) | Dioxane/H₂O (4:1) | Toluene/H₂O (4:1) |
| Temperature | 100 °C | 100 °C | 100 °C | 100 °C |
| Yield (%) | Enter Result | Enter Result | Enter Result | Enter Result |
Table 1: Example of a Base and Solvent Screening Matrix.
Issue 2: Protodeboronation of this compound
The instability of heteroaryl boronic acids is a primary cause of low yields.[2][10]
-
Rationale: Converting the boronic acid to a more stable derivative, such as a boronate ester (e.g., pinacol ester) or a trifluoroborate salt, can protect it from premature decomposition.[2][4][11] These derivatives often exhibit enhanced stability towards air and moisture and can slowly release the active boronic acid under the reaction conditions.[7][12]
-
Workflow: Conversion to a Diethanolamine Adduct
-
Dissolution: In a vial, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[1]
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.[1]
-
Precipitation & Isolation: A precipitate will typically form. Stir the resulting slurry for 10-15 minutes, then isolate the solid product by vacuum filtration.[1]
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can be used directly in the Suzuki coupling.[1][13]
-
Caption: Troubleshooting Decision Tree for Low Yield Suzuki Coupling.
Section 3: Experimental Protocols
General Procedure for Suzuki Coupling
This protocol provides a robust starting point for the coupling of this compound.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (or its stable derivative, 1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[1][5]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[1]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1][2]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][2]
-
Purification: Purify the crude product by flash column chromatography.[1][2]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Technical Support Center: A Researcher's Guide to Dibenzo[b,d]furan-1-ylboronic Acid
Welcome to our dedicated technical support center for Dibenzo[b,d]furan-1-ylboronic acid. This guide is meticulously crafted for our audience of researchers, scientists, and professionals in drug development who utilize this versatile building block. We aim to provide not just protocols, but a deep, mechanistic understanding to empower you to overcome common experimental hurdles, chief among them being the undesired deboronation of this valuable reagent.
The Challenge: Navigating the Lability of the C-B Bond
This compound is a cornerstone reagent for the synthesis of complex organic molecules, particularly through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. However, its utility can be compromised by the cleavage of the carbon-boron bond, a process known as deboronation. This side reaction leads to the formation of the parent heterocycle, dibenzo[b,d]furan, which not only reduces the yield of your target molecule but also introduces purification challenges. This guide will provide a comprehensive framework for understanding and mitigating this issue.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways for the deboronation of this compound?
A1: The deboronation of this compound, like other arylboronic acids, primarily proceeds through three mechanisms:
-
Protodeboronation: This is the most prevalent pathway, involving the cleavage of the C-B bond by a proton source.[1] The presence of water, alcohols, or acidic conditions can significantly promote this reaction. The mechanism typically involves the formation of a boronate species, which is more susceptible to protonolysis.[1]
-
Oxidative Deboronation: In the presence of oxidizing agents or under aerobic conditions, the boronic acid can be oxidized to the corresponding phenol.[2] This is a common side reaction in Suzuki-Miyaura couplings if the reaction is not conducted under a strictly inert atmosphere.
-
Base-Mediated Deboronation: While a base is necessary for the transmetalation step in the Suzuki-Miyaura catalytic cycle, certain strong bases or high concentrations of base can promote deboronation. The mechanism can be complex and is influenced by the nature of the base and the specific reaction conditions.
Q2: How can I detect deboronation in my reaction mixture?
A2: While definitive identification requires analytical techniques such as NMR or LC-MS, you can often observe preliminary signs of deboronation:
-
TLC Analysis: The deboronated product, dibenzo[b,d]furan, is significantly less polar than the boronic acid. A new, higher Rf spot on your TLC plate that corresponds to a dibenzo[b,d]furan standard is a strong indicator of deboronation.
-
Workup Observations: Changes in the solubility of your crude product compared to the starting boronic acid can also suggest the formation of the less polar deboronated byproduct.
Q3: Does this compound form boroxines, and how does this affect my reaction?
A3: Yes, like many boronic acids, this compound can undergo dehydration to form a cyclic trimer called a boroxine. This is a reversible equilibrium, and the boroxine will hydrolyze back to the monomeric boronic acid in the presence of water. Boroxines are generally considered active coupling partners in Suzuki-Miyaura reactions. However, their formation can lead to inaccuracies in stoichiometry if you are weighing out the boronic acid. It is often recommended to use a slight excess (1.1-1.2 equivalents) of the boronic acid to compensate for any anhydride formation.
Troubleshooting Guide: A Systematic Approach to Preventing Deboronation
Experiencing low yields and the presence of dibenzo[b,d]furan in your reaction is a clear sign of deboronation. The following logical workflow will guide you through the process of identifying and rectifying the issue.
Caption: A logical workflow for troubleshooting deboronation.
Experimental Protocols
Protocol 1: Robust Suzuki-Miyaura Coupling of this compound
This protocol is designed to minimize deboronation by employing mild conditions and carefully selected reagents.
Materials:
-
This compound (1.1 equiv)
-
Aryl halide (1.0 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₃PO₄ (2.0 equiv, finely ground and dried)
-
Anhydrous, degassed 1,4-Dioxane
-
Degassed Water
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the aryl halide, and K₃PO₄.
-
Catalyst Addition: In a separate vial, dissolve Pd(PPh₃)₄ in a small amount of anhydrous dioxane and add it to the reaction flask via syringe.
-
Solvent Addition: Add the remaining anhydrous dioxane and a minimal amount of degassed water (e.g., 10:1 dioxane:water) to the reaction flask.
-
Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure the removal of all dissolved oxygen.
-
Reaction: Heat the mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Pd(PPh₃)₄: A reliable catalyst that is often effective at moderate temperatures.
-
K₃PO₄: A mild base that is less likely to promote protodeboronation compared to stronger bases like NaOH or KOH.
-
Dioxane/Water: A common solvent system for Suzuki-Miyaura couplings. The small amount of water is often necessary to facilitate the catalytic cycle, but an excess can lead to increased protodeboronation.
-
Freeze-Pump-Thaw: A rigorous degassing method to minimize oxidative deboronation.
Protocol 2: Purification of this compound
High purity of the boronic acid is crucial for its stability and reactivity.
Method 1: Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent such as a mixture of acetone and water or ethanol and water.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.
Method 2: Acid-Base Extraction
-
Dissolve the crude boronic acid in an organic solvent like diethyl ether.
-
Extract with an aqueous solution of a mild base (e.g., NaHCO₃) to form the water-soluble boronate salt.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove non-acidic impurities.
-
Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the purified boronic acid.
-
Extract the purified boronic acid back into an organic solvent, dry the organic layer, and concentrate to yield the purified product.[3]
Data Presentation: Impact of Reaction Parameters on Deboronation
The following table summarizes the expected outcomes of varying key reaction parameters.
| Parameter | Condition to Avoid | Recommended Condition | Rationale |
| Base | Strong bases (NaOH, KOH) | Mild bases (K₃PO₄, Cs₂CO₃, K₂CO₃) | Strong bases can accelerate protodeboronation. |
| Solvent | Protic solvents (e.g., methanol, ethanol) | Aprotic solvents (e.g., dioxane, toluene, DMF) with minimal water | Protic solvents are a direct source of protons for protodeboronation. |
| Temperature | High temperatures (>100 °C) for extended periods | Lowest effective temperature (e.g., 70-90 °C) | Higher temperatures increase the rate of all reactions, including deboronation. |
| Atmosphere | Air | Inert (Argon or Nitrogen) | Oxygen can lead to oxidative deboronation. |
Advanced Considerations
The Electronic Nature of the Dibenzofuran Ring
The dibenzo[b,d]furan ring system is electron-rich, which can influence the stability of the C-B bond. The electron-donating character of the furan oxygen can increase the electron density on the aromatic rings, potentially making the carbon atom of the C-B bond more susceptible to electrophilic attack by protons. This inherent electronic property underscores the importance of carefully controlling the reaction conditions to disfavor protodeboronation.
Alternative Reagents: Potassium Trifluoroborate Salts
For particularly challenging Suzuki-Miyaura couplings where deboronation remains a significant issue, consider using the corresponding potassium trifluoroborate salt of dibenzofuran. These salts are generally more stable to air and moisture than boronic acids and can serve as excellent coupling partners under appropriate conditions.
Conclusion
The successful use of this compound is a testament to a researcher's understanding of the delicate balance of reactivity and stability. By implementing the strategies outlined in this guide—from the careful selection of reagents and reaction conditions to the use of robust purification techniques—you can effectively minimize deboronation and achieve high-yielding, reproducible results in your synthetic endeavors.
References
- Technical Support Center: Purification of Air-Sensitive Organoboron Compounds - Benchchem. (Link not available)
- Mechanistic studies on the protodeboronation - ResearchG
- How to purify boronic acids/boronate esters?
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - NIH. [Link]
-
Protodeboronation - Wikipedia. [Link]
- Fused 3D boron heterocycles via EnT catalysis: synthesis, modification and validation as beta-lactamase inhibitors - PMC - NIH. (Link not available)
- Process for purification of boronic acid and its derivatives - Google P
- Dibenzo[b,d]furan-4-ylboronic Acid: A Comprehensive Overview. (Link not available)
- How to purify boronate esters?
- THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchG
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts - PMC - NIH. [Link]
- Construction of Fused BN-Heterocycles via Boron Atom Insertion: DFT Insights into the Lewis Acid-Base (BBr3/NEt3) Cooperative Mechanism and Selectivity - Organic Chemistry Frontiers (RSC Publishing). (Link not available)
- Stability of Boronic Esters to Hydrolysis: A Comparative Study - ResearchG
- A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. (Link not available)
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
-
Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - MDPI. [Link]
-
Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PubMed. [Link]
-
Boronate Derivatives of Functionally Diverse Catechols: Stability Studies - PMC - NIH. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. [Link]
Sources
Technical Support Center: Purification of Dibenzo[b,d]furan-1-ylboronic Acid Coupling Products
Welcome to the technical support center for the purification of Dibenzo[b,d]furan-1-ylboronic acid coupling products. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges associated with purifying these valuable biaryl compounds. Drawing from established principles of Suzuki-Miyaura coupling and practical field experience, this document provides in-depth troubleshooting, frequently asked questions, and detailed protocols to ensure the integrity and purity of your final products.
Introduction: The Challenge of Purity
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] this compound is a key building block for accessing a range of complex molecules in pharmaceuticals and materials science.[3][4] However, the success of the synthesis is ultimately determined by the purity of the isolated product. The purification of the resulting biaryl compounds is often non-trivial, complicated by a variety of potential side products and unreacted starting materials that can compromise downstream applications.
This guide addresses these challenges head-on, providing a logical framework for troubleshooting and optimizing your purification strategy.
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific problems encountered during the workup and purification of this compound coupling products. Each issue is presented with its likely causes and a step-by-step solution.
Issue 1: Persistent Presence of Unreacted this compound
Symptoms:
-
TLC analysis shows a polar spot corresponding to the boronic acid starting material.
-
¹H NMR spectrum of the purified product shows characteristic peaks of the boronic acid.
-
Mass spectrometry data indicates the presence of the boronic acid's molecular weight.
Root Causes:
-
Incomplete Reaction: The coupling reaction may not have gone to completion.
-
Protodeboronation: The C-B bond can be cleaved under certain conditions, regenerating the parent dibenzofuran.[5] This is a common side reaction in Suzuki couplings.[6]
-
Formation of Boroxines: Boronic acids can dehydrate to form cyclic boroxine trimers, which can complicate purification.
Solutions:
-
Aqueous Base Wash:
-
Principle: Boronic acids are weakly acidic and can be converted to their corresponding boronate salts with a mild aqueous base, making them water-soluble.
-
Protocol:
-
After the reaction is complete, perform a standard aqueous workup.
-
Wash the organic layer with a 1-2 M solution of aqueous NaOH or Na₂CO₃.[7]
-
Separate the layers. The boronic acid and its boroxine form will be extracted into the aqueous phase.
-
Wash the organic layer again with brine to remove any residual base.[1]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[8]
-
-
-
Column Chromatography Optimization:
-
Principle: The polarity difference between the desired biaryl product and the boronic acid can be exploited for chromatographic separation.
-
Protocol:
-
Use a silica gel column.
-
Employ a non-polar to moderately polar eluent system, such as a gradient of ethyl acetate in hexanes.[1][9]
-
The less polar biaryl product should elute before the more polar boronic acid.
-
If tailing is an issue, adding a small amount of a polar solvent like methanol to the eluent system can sometimes help, but be cautious as this may co-elute impurities.[7]
-
-
Issue 2: Contamination with Homocoupled Byproducts
Symptoms:
-
Mass spectrometry reveals a peak corresponding to the dimer of your aryl halide or the dibenzofuran boronic acid (bi-dibenzofuran).
-
NMR analysis shows complex aromatic signals that are not consistent with the desired product.
Root Causes:
-
Oxygen Contamination: The presence of oxygen can promote the oxidative homocoupling of boronic acids.[10]
-
Catalyst System: Certain palladium catalysts and reaction conditions are more prone to inducing homocoupling.
Solutions:
-
Careful Recrystallization:
-
Principle: Homocoupled products often have different solubility profiles and crystal packing abilities compared to the desired unsymmetrical biaryl product.
-
Protocol:
-
Select a solvent system in which the desired product has moderate solubility at elevated temperatures and low solubility at room temperature. Common solvents for biaryl compounds include toluene, hexanes/ethyl acetate, or methanol/chloroform mixtures.[9][11][12]
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to promote the formation of pure crystals of the major component.
-
Isolate the crystals by filtration.
-
-
-
Preparative Chromatography:
-
Principle: Flash column chromatography is often effective at separating products with different polarities.[13]
-
Protocol:
-
Perform analytical TLC to determine an optimal solvent system that provides good separation between the desired product and the homocoupled byproduct.
-
Run a flash column using the optimized eluent system. The separation can often be improved by using a shallower solvent gradient.
-
-
Issue 3: Removal of Palladium Catalyst Residues
Symptoms:
-
The isolated product is dark-colored (black or gray).
-
Fine black particles (palladium black) are visible in the product.[5]
-
ICP-MS or other elemental analysis techniques detect palladium.
Root Causes:
-
Catalyst Decomposition: The palladium catalyst can decompose to form insoluble palladium black.
-
Inadequate Workup: Standard extraction procedures may not completely remove all palladium species.
Solutions:
-
Filtration through Celite® or Silica Gel:
-
Principle: Insoluble palladium residues can be physically removed by filtration through a filter aid.
-
Protocol:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable solvent like ethyl acetate or dichloromethane.
-
Filter the mixture through a pad of Celite® or a short plug of silica gel in a Büchner funnel.[8][12]
-
Wash the filter cake with additional solvent to ensure complete recovery of the product.
-
Proceed with the aqueous workup.
-
-
-
Charcoal Treatment:
-
Principle: Activated charcoal can adsorb residual palladium catalysts.
-
Protocol:
-
Dissolve the crude product in an organic solvent.
-
Add a small amount of activated charcoal.
-
Stir the mixture for 15-30 minutes at room temperature.
-
Filter the mixture through Celite® to remove the charcoal.
-
Concentrate the filtrate.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying Suzuki coupling products of this compound?
A combination of an aqueous workup followed by either column chromatography or recrystallization is typically the most effective strategy. The choice between chromatography and recrystallization depends on the physical properties of your product and the nature of the impurities. Crystalline solids are often amenable to recrystallization, which can be a highly effective and scalable purification method.[9] If your product is an oil or if impurities have similar solubilities, column chromatography is generally preferred.[13]
Q2: How can I monitor the progress of my purification?
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification. It allows for the rapid assessment of the separation of your desired product from starting materials and byproducts. For a more quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards.[14][15]
Q3: My product seems to be degrading on the silica gel column. What can I do?
Some sensitive compounds can degrade on acidic silica gel. If you suspect this is happening, you can try using deactivated silica gel (by adding a small percentage of triethylamine to your eluent) or switching to a different stationary phase like alumina.
Q4: I am having trouble with the solubility of my starting materials. How does this affect purification?
Poor solubility of starting materials can lead to incomplete reactions, making purification more challenging.[16] If the reaction does not go to completion, you will have to separate a larger amount of unreacted starting material from your product. It is often better to address solubility issues during the reaction setup by choosing a more appropriate solvent system or by modifying the starting materials to enhance their solubility.
Data Summary & Protocols
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Typical Solvent Systems (Starting Ratios) | Compound Class Suitability |
| Column Chromatography | Hexanes / Ethyl Acetate (9:1) | Non-polar to moderately polar biaryls |
| Dichloromethane / Hexanes (1:9) | Non-polar biaryls | |
| Dichloromethane / Methanol (10:1) | Polar biaryls and those with acidic/basic groups[7] | |
| Recrystallization | Toluene | Aromatic compounds |
| Ethanol / Water | Compounds with moderate polarity | |
| Acetone / Methanol | A variety of benzofuran derivatives[11] | |
| Petroleum Ether / Ethyl Acetate | Less polar compounds[17] |
Protocol 1: General Workup and Extraction Procedure
-
Reaction Quench: Once the reaction is deemed complete by TLC, cool the reaction vessel to room temperature.
-
Filtration: Dilute the reaction mixture with ethyl acetate (or another suitable organic solvent) and filter through a pad of Celite® to remove the palladium catalyst.[8]
-
Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with:
-
Drying and Concentration: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[1]
Protocol 2: Purity Assessment by HPLC
-
Instrumentation: A standard HPLC system with a UV detector is suitable.[14]
-
Column: A C18 reversed-phase column is a common choice for aromatic compounds.[14]
-
Mobile Phase: A gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid) is a good starting point.
-
Detection: Monitor at a wavelength where your compound has strong absorbance, typically around 254 nm for aromatic systems.[14]
-
Sample Preparation: Prepare a dilute solution of your sample in the mobile phase.
Purification Workflow Diagram
The following diagram illustrates a typical decision-making workflow for the purification of this compound coupling products.
Caption: Decision workflow for purification.
Mechanistic Insight: Why Purification Strategies Work
Understanding the underlying chemistry of the impurities is key to devising an effective purification strategy. The workflow below illustrates the formation of common byproducts in a Suzuki-Miyaura coupling reaction.
Caption: Formation of common Suzuki byproducts.
This diagram highlights that homocoupling is often oxygen-mediated, while protodeboronation involves the cleavage of the carbon-boron bond by water.[5][10] These insights rationalize the use of degassed solvents and careful workup conditions to minimize byproduct formation and simplify purification.
References
- A Comparative Guide to Purity Validation of Dibenzofuran-4-yl(triphenyl)silane by High-Performance Liquid Chromatography. (n.d.). BenchChem.
- How can I solve my problem with Suzuki coupling? (2014, December 23). ResearchGate.
- Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. (n.d.). ResearchGate.
- Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. (n.d.). ACS Publications.
- How can the work up of Suzuki Reaction of arylbromides be best carried out? (2014, February 6). ResearchGate.
- Preparation of benzofuran derivatives. (n.d.). Google Patents.
- Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024, September 8). YouTube.
- Don't Forget the Workup. (2015, February 10). ACS Publications.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- Synthesis and Crystal Structure of Benzofuran Derivative. (n.d.). Asian Publication Corporation.
- Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. (n.d.). ResearchGate.
- Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. (n.d.). Scilit.
- Synthesis of Biaryls via Suzuki-Miyaura Coupling Using Methyl 3-boronobenzoate. (n.d.). BenchChem.
- Analytical procedures for the determination of polychlorinated-p-dioxins, polychlorinated dibenzofurans, and hexachlorobenzene in pentachlorophenol. (2010, June). PubMed.
- (3-Phenyldibenzo[b,d]furan-1-yl)boronic acid. (n.d.). BLDpharm.
- A Comparative Guide to Purity Assessment of Synthesized 3-Bromofuran-2,5-dione by HPLC. (n.d.). BenchChem.
- How to purify boronic acids/boronate esters? (2016, July 18). ResearchGate.
- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). Sandiego.
- Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10). Biomedical Journal of Scientific & Technical Research.
- This compound. (n.d.). BLD Pharm.
- This compound. (n.d.). Sigma-Aldrich.
- This compound. (n.d.). Sunway Pharm Ltd.
- Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. (n.d.). PubMed Central.
- Synthesis and Characterization of Dibenzofuran Derivatives. (n.d.). ResearchGate.
- Dibenzo[b,d]furan-3-ylboronic acid. (n.d.). PubChem.
- Dibenzo[b,d]furan-4-ylboronic acid. (n.d.). BLDpharm.
- This compound. (n.d.). Sigma-Aldrich.
- A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. (2024, July 20). Biointerface Research in Applied Chemistry.
- Dibenzo[b,d]furan-4-ylboronic Acid: A Comprehensive Overview. (2025, February 28).
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (n.d.). PMC - NIH.
- Iterative reactions of transient boronic acids enable sequential C–C bond formation. (n.d.).
- Can I remove boronic acid using Work up process? (2016, December 28). ResearchGate.
- dibenzo[b,d]furan-3-ylboronic acid. (n.d.). ChemicalBook.
- Dibenzo[b,d]furan-3-ylboronic Acid: High Purity OLED Intermediate. (2025, October 13).
- Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester. (n.d.). PMC - NIH.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. asianpubs.org [asianpubs.org]
Technical Support Center: Suzuki-Miyaura Coupling of Dibenzo[b,d]furan-1-ylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction of dibenzo[b,d]furan-1-ylboronic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to overcome challenges in your synthetic endeavors.
Troubleshooting Guide: Navigating Common Byproducts and Issues
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but like any complex catalytic cycle, it is susceptible to side reactions that can diminish yields and complicate purification.[1][2] This section addresses the most common issues encountered when working with this compound and provides actionable solutions.
Issue 1: Low Yield of the Desired Cross-Coupled Product
A low yield is a frequent challenge and can often be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.[3][4]
Initial Checks:
-
Reagent Quality: Ensure the this compound is pure and has not degraded. Boronic acids can be susceptible to decomposition, especially if not stored properly.[1][3] The quality of the aryl halide, palladium catalyst, ligand, and base are equally critical.[3]
-
Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen.[1][3] Ensure the reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that all solvents are properly degassed.[3]
Troubleshooting Workflow for Low Yields:
Issue 2: Significant Formation of Homocoupling Byproduct (Bi-dibenzo[b,d]furan)
Homocoupling of the boronic acid is a common side reaction that leads to the formation of a symmetrical biaryl, in this case, a bi-dibenzo[b,d]furan.[1][5]
Causality:
This side reaction is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II).[1][5] This Pd(II) species can then catalyze the homocoupling of two boronic acid molecules.[1][5]
Solutions:
-
Rigorous Deoxygenation: This is the most critical factor. Purge your reaction mixture and headspace with a high-purity inert gas (argon is preferred over nitrogen due to its higher density) for an extended period. Use solvents that have been thoroughly degassed by methods such as freeze-pump-thaw or sparging with an inert gas.
-
Catalyst Choice: Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂ or PdCl₂, as the latter can participate in homocoupling pathways before being reduced to the active Pd(0) species.[1]
-
Base Selection: The choice of base can influence the rate of homocoupling. While a systematic study for this compound is not available, empirical screening of bases may be necessary.
Issue 3: Presence of Protodeboronation Byproduct (Dibenzo[b,d]furan)
Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of the parent heterocycle, dibenzo[b,d]furan.[6][7] This is a particularly common issue with heteroaromatic boronic acids.[1][7]
Causality:
This side reaction involves the cleavage of the C-B bond by a proton source.[6] The propensity for protodeboronation is influenced by several factors:
-
Temperature: Higher temperatures accelerate protodeboronation.[8]
-
Aqueous Basic Conditions: The presence of water and base can facilitate this side reaction.[6]
-
Electronic Effects: Electron-deficient boronic acids can be more susceptible to protodeboronation.[3][9]
Solutions:
-
Use of More Stable Boron Reagents: Convert the this compound to a more stable derivative. This is often the most effective strategy.
-
Pinacol Esters (BPin): These are significantly more stable than the corresponding boronic acids.[8]
-
MIDA Boronates: These are highly stable, crystalline solids that are resistant to chromatography and harsh reaction conditions.[6][7] They act as a "slow release" form of the boronic acid, keeping its concentration low and minimizing side reactions.[6][7]
-
Trifluoroborate Salts (BF₃K): These salts also offer increased stability.[10]
-
-
Reaction Condition Optimization:
-
Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
Base: Use a milder or non-aqueous base. Anhydrous potassium phosphate (K₃PO₄) is often a good choice.[8]
-
Reaction Time: Minimize the reaction time. Monitor the reaction closely and work it up as soon as the starting material is consumed.[3]
-
-
Use a More Active Catalyst System: A highly active catalyst can increase the rate of the desired cross-coupling reaction, allowing it to "outrun" the slower protodeboronation side reaction.[11] Consider using Buchwald-type ligands and precatalysts.
Frequently Asked Questions (FAQs)
Q1: What are the optimal starting conditions for a Suzuki coupling with this compound?
A1: A good starting point for optimization is as follows:
| Parameter | Recommendation | Rationale |
| Aryl Halide | Aryl Bromide or Iodide | Reactivity order is I > Br > OTf >> Cl. Chlorides often require specialized, highly active catalysts.[3] |
| Boronic Acid | 1.1 - 1.5 equivalents | A slight excess is used to drive the reaction to completion. |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or a Pd(II) precatalyst with a suitable ligand | Pd(PPh₃)₄ is a reliable starting point. For challenging couplings, consider more advanced catalyst systems. |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | K₃PO₄ is often effective at minimizing protodeboronation.[8] |
| Solvent | Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O | A mixture of an organic solvent and water is common to dissolve both the organic reagents and the inorganic base.[8] |
| Temperature | 80-100 °C | This is a typical temperature range, but it should be optimized to balance reaction rate and byproduct formation.[8] |
Q2: How do I choose the right ligand for my reaction?
A2: Ligand choice is critical for a successful Suzuki coupling.
-
Triphenylphosphine (PPh₃): A common, general-purpose ligand.
-
Buchwald-type Ligands (e.g., SPhos, XPhos): These are bulky, electron-rich phosphine ligands that can significantly accelerate the oxidative addition and reductive elimination steps, leading to higher yields and faster reactions, especially with challenging substrates like aryl chlorides or sterically hindered partners.[9]
-
N-Heterocyclic Carbenes (NHCs): These are another class of highly effective ligands that are often more stable than phosphines at high temperatures.[10]
If you are experiencing low yields or slow reaction times with PPh₃, screening a panel of Buchwald-type ligands is a highly recommended optimization step.
Q3: When should I consider using a boronic ester instead of the boronic acid?
A3: You should strongly consider using a boronic ester (like a pinacol or MIDA ester) under the following circumstances:
-
Significant Protodeboronation: If you are observing a substantial amount of dibenzo[b,d]furan byproduct.
-
Harsh Reaction Conditions: If your reaction requires high temperatures or prolonged reaction times.
-
Base-Sensitive Functional Groups: In cases where the boronic acid itself might not be stable to the reaction conditions over time.
Boronic esters are generally more robust and can lead to more reproducible and higher-yielding reactions for sensitive substrates.[8][12]
Q4: Can I run the reaction under anhydrous conditions?
A4: Yes, and it can be beneficial, particularly for minimizing protodeboronation.[8] Anhydrous Suzuki couplings often use bases like potassium phosphate (K₃PO₄) or cesium fluoride (CsF) in solvents like dioxane, THF, or toluene. Using a boronic ester is often necessary for successful anhydrous coupling.[13]
Experimental Protocols
Protocol 1: General Suzuki Coupling of this compound
This protocol is a general starting point and should be optimized for your specific aryl halide.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Degassing: Seal the vessel with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, to achieve a concentration of 0.1 M relative to the aryl halide) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Synthesis of this compound pinacol ester
-
To a round-bottom flask, add this compound (1.0 equiv) and pinacol (1.1 equiv).
-
Add a suitable solvent such as toluene or THF.
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the Suzuki coupling without further purification.
References
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017). [Source URL not available]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 3, 2026, from [Link]
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (n.d.). [Source URL not available]
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. Retrieved January 3, 2026, from [Link]
-
Protodeboronation. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 3, 2026, from [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Institutes of Health (NIH). Retrieved January 3, 2026, from [Link]
-
Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Retrieved January 3, 2026, from [Link]
-
Palladium catalyzed couplings. (n.d.). Lumen Learning. Retrieved January 3, 2026, from [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Why am I getting low yield for my Suzuki coupling reaction?. (2016). Reddit. Retrieved January 3, 2026, from [Link]
-
Suzuki reaction. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (n.d.). National Institutes of Health (NIH). Retrieved January 3, 2026, from [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016). Reaction Chemistry & Engineering. Retrieved January 3, 2026, from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Dibenzo[b,d]furan-1-ylboronic acid stability in basic conditions
Welcome to the technical support guide for Dibenzo[b,d]furan-1-ylboronic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this reagent, with a specific focus on its stability in basic conditions commonly employed in cross-coupling reactions. Here, we address common experimental challenges through a combination of frequently asked questions, in-depth troubleshooting guides, and validated protocols.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered when working with this compound.
Q1: My Suzuki-Miyaura coupling reaction using this compound is resulting in low yields of the desired product and a significant amount of dibenzofuran. What is the most probable cause?
A: The most likely cause is a competitive side reaction known as protodeboronation (or protodeborylation).[1] This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, converting your this compound back into the parent heterocycle, dibenzofuran. This reaction is often accelerated under the basic aqueous conditions required for Suzuki-Miyaura couplings.[2]
Q2: What is protodeboronation, and why are basic conditions problematic?
A: Protodeboronation is the protonolysis of the C–B bond.[1] In the context of a Suzuki-Miyaura reaction, the base (e.g., hydroxide, carbonate) reacts with the boronic acid to form a more nucleophilic boronate species (Ar-B(OH)₃⁻). While this "ate" complex is essential for the crucial transmetalation step with the palladium catalyst, it is also more susceptible to protonolysis by water or other protic sources in the reaction mixture.[1] The propensity for this side reaction is highly dependent on the specific arylboronic acid, the reaction pH, temperature, and the choice of base.[3]
Q3: Are certain bases more likely to cause the decomposition of this compound?
A: Yes, the choice of base is critical. Strong bases like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) create a highly alkaline environment that can significantly accelerate protodeboronation, especially for electron-rich or sensitive heteroarylboronic acids.[2][4] Weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often preferred as they provide a sufficiently basic medium for catalysis while minimizing the rate of boronic acid decomposition.[5]
Q4: How can I confirm that protodeboronation is the source of my low yield?
A: The most direct method is to run a control experiment. Set up your reaction under the exact same conditions (base, solvent, temperature, time) but omit the aryl halide coupling partner. After the standard reaction time, work up the mixture and analyze the outcome by HPLC, LC-MS, or ¹H NMR. The presence of a significant amount of dibenzofuran will confirm that your boronic acid is unstable under those specific conditions.[6]
Q5: Would using a boronic ester of dibenzofuran, such as a pinacol ester, improve stability?
A: Not necessarily. While boronic esters, particularly pinacol esters, are often used to enhance shelf-life and ease of handling, their stability under basic reaction conditions is nuanced.[7] The ester must first hydrolyze to the free boronic acid before it can participate in the catalytic cycle. This hydrolysis itself is a base-catalyzed process.[8][9] For some systems, particularly with certain diol protecting groups, the overall rate of protodeboronation can even be faster than with the parent boronic acid.[3] A more robust strategy for highly unstable boronic acids is the use of N-methyliminodiacetic acid (MIDA) boronates, which offer a slow, controlled release of the boronic acid, keeping its active concentration low and minimizing decomposition.[10]
Section 2: In-Depth Troubleshooting Guide
This guide provides a deeper dive into resolving persistent issues with low yields and byproduct formation, focusing on the underlying chemical principles.
Issue: Persistent Low Yields Due to Protodeboronation
When initial troubleshooting with milder bases still results in significant protodeboronation of this compound, a more systematic optimization is required.
Scientific Rationale: The rate of Suzuki-Miyaura coupling and the rate of protodeboronation are competing kinetic pathways. Your goal is to identify conditions that maximize the rate of the productive catalytic cycle while minimizing the rate of the undesired decomposition pathway. For sensitive substrates like this compound, which contains an electron-rich furan ring system, the C-B bond can be particularly susceptible to cleavage.[11]
Troubleshooting Workflow Diagram
Caption: Logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
Solutions & Experimental Considerations
-
Systematic Evaluation of Bases: The choice of base dictates the pH of the aqueous phase and thus the concentration of the reactive boronate species. A systematic screen is highly recommended.
Base Typical Conc. pKa (Conjugate Acid) Strength Suitability for Sensitive Boronic Acids NaOH, KOH, LiOH 1-2 M ~15.7 (H₂O) Strong Not Recommended. High pH aggressively promotes protodeboronation.[4] K₂CO₃, Na₂CO₃, Cs₂CO₃ 1-2 M ~10.3 (HCO₃⁻) Moderate Good Starting Point. Often provides a balance between catalytic activity and substrate stability. Cs₂CO₃ can offer solubility benefits. K₃PO₄ 1-2 M ~12.3 (HPO₄²⁻) Moderate Highly Recommended. Often provides fast reaction rates while being sufficiently mild to prevent decomposition of many unstable boronic acids.[5] Organic Bases (e.g., TEA) N/A ~10.8 (Et₃NH⁺) Weak Generally Ineffective. Typically not basic enough to promote efficient transmetalation in the Suzuki-Miyaura cycle. -
Lowering Reaction Temperature: Suzuki-Miyaura couplings are often run at elevated temperatures (80-110 °C) to ensure reasonable reaction rates. However, protodeboronation also accelerates with temperature. If you have access to a highly active catalyst system, lowering the reaction temperature to room temperature, 40 °C, or 60 °C can dramatically suppress the decomposition pathway.[5]
-
Employing Advanced Catalyst Systems: The key is to accelerate the desired cross-coupling so it outpaces decomposition. Modern palladium precatalysts, particularly those based on bulky, electron-rich biarylphosphine ligands (e.g., SPhos, RuPhos, XPhos), generate the active Pd(0) species rapidly and promote very fast catalytic turnover.[5][10] Using such a precatalyst can enable reactions to reach completion in minutes to a few hours at lower temperatures, preserving the unstable boronic acid.[5]
-
Switching to a Stabilized Boron Reagent:
-
Potassium Dibenzo[b,d]furan-1-yltrifluoroborate (Ar-BF₃K): Trifluoroborates are crystalline, air-stable solids that are generally more resistant to protodeboronation than the corresponding boronic acids.[11] They slowly hydrolyze under the reaction conditions to release the active boronic acid.
-
Dibenzo[b,d]furan-1-yl MIDA boronate: This is often the most effective solution for highly unstable boronic acids. MIDA boronates are exceptionally stable and release the boronic acid very slowly into the reaction medium under basic conditions.[10] This "slow-release" strategy keeps the instantaneous concentration of the free boronic acid extremely low, effectively shutting down the decomposition pathway while still feeding the catalytic cycle.[10][12]
-
Section 3: Experimental Protocols & Methodologies
Protocol 1: Screening for Optimal Base and Temperature
Objective: To efficiently identify reaction conditions that minimize protodeboronation of this compound while achieving high coupling yield.
Methodology:
-
Array Setup: In an array of reaction vials (e.g., in a 24-well plate), add this compound (1.2 equiv.), your aryl halide (1.0 equiv.), and the palladium precatalyst/ligand (e.g., 2 mol% SPhos Pd G3).
-
Solvent Addition: Add the chosen organic solvent (e.g., Dioxane, Toluene, or CPME).
-
Base Addition: To each designated vial, add a different aqueous base solution (e.g., 2M K₃PO₄, 2M K₂CO₃, 2M Cs₂CO₃). Ensure the final solvent ratio is consistent (e.g., 5:1 organic:aqueous).
-
Degassing: Seal the vials and thoroughly degas the reaction mixtures by sparging with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reaction: Place the vial array on separate heating blocks set to different temperatures (e.g., Room Temp, 60 °C, 80 °C).
-
Time-Point Analysis: After a set time (e.g., 2 hours), take a small, quenched aliquot from each reaction for LC-MS analysis.
-
Analysis: Compare the ratio of desired product to the protodeboronated byproduct (dibenzofuran) across all conditions to identify the optimal set.
Protocol 2: Monitoring Boronic Acid Stability by UPLC-MS
Objective: To quantify the rate of decomposition of this compound under specific basic conditions.[13]
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound and the expected byproduct, dibenzofuran, in a suitable solvent (e.g., Acetonitrile) to create a calibration curve.
-
Reaction Setup: In a reaction vessel, combine the boronic acid, solvent, and aqueous base as you would for the coupling reaction (omit the aryl halide and catalyst).
-
Initiation: Place the vessel in a heating block at the desired temperature and start a timer.
-
Sampling: At regular intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching & Dilution: Immediately quench the aliquot in a vial containing a diluent with a small amount of acid (e.g., 950 µL of Acetonitrile/Water with 0.1% formic acid) to stop the degradation. This neutralizes the base.
-
UPLC-MS Analysis: Analyze the quenched samples. Use the calibration curve to quantify the concentration of the remaining boronic acid and the formed dibenzofuran over time.[13][14] This will give you a clear kinetic profile of the decomposition.
Section 4: Mechanistic Visualization
Understanding the interplay between the productive catalytic cycle and the off-cycle decomposition pathway is key to rational reaction design.
Suzuki-Miyaura Cycle vs. Protodeboronation Pathway
Caption: The activated boronate complex is at a critical juncture, leading to either productive transmetalation or decomposition.
References
-
Coombs, J. R., et al. (2014). Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids. The Journal of Organic Chemistry, 79(11), 5365–5368. [Link]
-
Leach, A. G., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1245–1258. [Link]
-
Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826. [Link]
-
Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed. [Link]
-
Perrin, D. M., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. ResearchGate. [Link]
-
Wikipedia. (n.d.). Protodeboronation. Wikipedia, The Free Encyclopedia. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]
-
Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The University of Manchester - Research Explorer. [Link]
-
Lloyd-Jones, G. C., & Leach, A. G. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. ACS Publications - Accounts of Chemical Research. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PubMed Central (PMC). [Link]
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]
-
Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]
-
Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]
-
MDPI. (n.d.). Multi-Responsive and Antibacterial Dynamic Covalent Hydrogels Cross-Linked by Amphiphilic Copolymer Micelles. MDPI. [Link]
-
Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PubMed Central (PMC). [Link]
-
Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central (PMC). [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. PubMed Central (PMC). [Link]
-
ResearchGate. (n.d.). Ionization constants for selected boronic acids. ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science. [Link]
-
Bernardes, G. J. L., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews. [Link]
-
Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
Troubleshooting low yield in dibenzofuran synthesis
Technical Support Center: Dibenzofuran Synthesis
Introduction: Welcome to the technical support center for dibenzofuran synthesis. As a Senior Application Scientist, I have compiled this guide to address the common challenges and pitfalls encountered by researchers in the field. Low yield is a frequent and frustrating issue, often stemming from subtle complexities in reaction setup and execution. This guide is structured in a question-and-answer format to provide direct, actionable solutions to specific problems. We will delve into the causality behind experimental choices, offering not just protocols, but the reasoning behind them, to empower you to effectively troubleshoot your synthetic challenges.
Troubleshooting Guide: Common Low-Yield Scenarios
This section addresses specific problems you might encounter with common synthetic routes to dibenzofurans.
Scenario 1: Palladium-Catalyzed Intramolecular C-H Activation/C-O Cyclization
This modern and powerful method involves the direct coupling of a C-H bond and a phenol to form the dibenzofuran core.[1][2] However, its success is highly dependent on a finely tuned catalytic system.
Question: My Pd-catalyzed C-H activation/C-O cyclization is giving very low yield or returning only starting material. What are the likely causes?
Answer: This is a common issue that typically points to one of three areas: the catalyst's activity, the reaction environment (oxidant and solvent), or the substrate's electronic and steric properties.
-
Catalyst Deactivation or Inactivity: The active Pd(0)/Pd(II) catalytic cycle is sensitive to impurities and reaction conditions.[2]
-
Cause: The Pd(0) species can aggregate into inactive palladium black, especially at high temperatures or concentrations.[3] Impurities in starting materials or solvents (e.g., water in anhydrous reactions, unless specified as a co-solvent) can poison the catalyst.
-
Solution: Ensure your starting materials and solvents are rigorously purified and dried.[4][5] Degas your solvent using several freeze-pump-thaw cycles to remove oxygen, which can interfere with the catalyst.[5] Sometimes, using a more robust ligand (e.g., bulky phosphine ligands from Buchwald) can stabilize the palladium center and prevent aggregation.[3]
-
-
Ineffective Oxidant: These reactions often require an oxidant to regenerate the active Pd(II) species from Pd(0) after reductive elimination.[1]
-
Cause: Using air as the oxidant can be effective and "green," but it can also be unreliable due to inconsistent oxygen concentration in the reaction headspace.[1] Other oxidants like Cu(OAc)₂ or Ag₂O have their own requirements.
-
Solution: If using air, ensure good stirring and a consistent, but not overly rapid, flow of air or use an oxygen-filled balloon. If using a chemical oxidant like Cu(OAc)₂, ensure it is fresh and anhydrous. The choice of oxidant can be critical and may require screening.[6][7][8]
-
-
Substrate Issues: The electronic properties of your biaryl phenol precursor are crucial.
-
Cause: The phenol's hydroxyl group acts as a directing group for the C-H activation step.[1] Electron-donating groups on the phenol ring can enhance this direction, while strong electron-withdrawing groups can make the C-H bond less susceptible to activation. Steric hindrance near the target C-H bond or the hydroxyl group can completely shut down the reaction.
-
Solution: Analyze the electronics of your substrate. If you have strong electron-withdrawing groups, you may need a more active catalyst system (e.g., a different ligand) or higher temperatures. For sterically hindered substrates, a less bulky ligand might be necessary to allow the substrate to coordinate to the palladium center.
-
Caption: General troubleshooting workflow for low yields in Pd-catalyzed cyclization.
Scenario 2: Ullmann Condensation / Intramolecular Cyclization
The Ullmann reaction is a classic, copper-catalyzed method for forming C-O bonds.[9][10] While robust, it is notorious for requiring harsh conditions and being sensitive to the nature of the copper catalyst.
Question: My intramolecular Ullmann reaction to form the dibenzofuran ether linkage is failing. What should I investigate?
Answer: Failure in an Ullmann condensation typically points to issues with the copper catalyst, the reaction temperature, or the choice of base and ligand.
-
Copper Catalyst Inactivity:
-
Cause: Traditional Ullmann reactions often used stoichiometric amounts of copper powder.[10] The surface of copper powder can be passivated by a layer of copper oxides, rendering it inactive. Modern protocols use soluble Cu(I) or Cu(II) salts, but the active species is believed to be Cu(I).[9]
-
Solution: If using copper powder, it must be "activated." A common procedure is to wash the powder sequentially with dilute acid (to remove oxides), water, ethanol, and ether, then dry it under vacuum. For catalytic versions, Cu(I) salts like CuI or Cu₂O are often preferred. If using a Cu(II) salt, an in-situ reductant may be beneficial.[11]
-
-
Reaction Conditions (Temperature & Solvent):
-
Cause: Ullmann reactions traditionally require very high temperatures (>200 °C) and high-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene.[10] These conditions can lead to thermal decomposition of sensitive starting materials or products.
-
Solution: The addition of a suitable ligand can dramatically lower the required reaction temperature. Ligands such as 1,10-phenanthroline, N,N-dimethylglycine, or various diamines can stabilize the copper intermediates and facilitate the reaction at temperatures as low as 80-120 °C.[9][12] It is crucial to screen different ligands, as the optimal choice is often substrate-dependent.
-
-
Base and Substrate Electronics:
-
Cause: A base is required to deprotonate the phenol. Common bases include K₂CO₃, Cs₂CO₃, or K₃PO₄.[11] The choice of base can influence reaction rate and yield. The aryl halide's reactivity is also critical: aryl iodides are more reactive than bromides, which are much more reactive than chlorides.[10] Electron-withdrawing groups on the aryl halide generally accelerate the reaction.
-
Solution: Cs₂CO₃ is often a superior choice due to its higher solubility and basicity in organic solvents. Ensure the base is finely powdered and anhydrous to maximize its surface area and effectiveness. If you are using an aryl bromide and getting low yield, consider synthesizing the analogous aryl iodide to increase reactivity.[13]
-
Scenario 3: Precursor Synthesis via Suzuki-Miyaura Coupling
Often, the key 2-hydroxy-2'-halobiphenyl precursor for cyclization is synthesized via a Suzuki-Miyaura coupling. A failure at this stage will prevent any downstream success.
Question: I am attempting to synthesize my biaryl precursor via Suzuki coupling, but I'm getting a complex mixture, deboronation of my boronic acid, or no reaction at all. How can I fix this?
Answer: Suzuki coupling is a cornerstone of modern synthesis, but it is a multi-component reaction where the interplay between the base, solvent, and ligand is critical.[14]
-
Boronic Acid/Ester Instability (Deboronation):
-
Cause: Boronic acids can undergo protodeboronation (replacement of the -B(OH)₂ group with a hydrogen) under the reaction conditions, especially at high temperatures or in the presence of excess water and base.[13] Some boronic acids are also unstable to storage.
-
Solution: Use the boronic acid as fresh as possible. Consider converting it to a more stable boronate ester, such as a pinacol ester (Bpin), which is less prone to decomposition.[3] Using a milder base like K₃PO₄ or KF can sometimes reduce the rate of deboronation compared to stronger bases like Na₂CO₃.[13]
-
-
Incorrect Base or Solvent System:
-
Cause: The base plays a crucial role in activating the boronic acid in the transmetalation step.[14] However, many common bases (e.g., K₂CO₃, Na₂CO₃) have poor solubility in purely organic solvents like toluene or dioxane. This leads to a heterogeneous mixture with poor reproducibility.
-
Solution: For many Suzuki reactions, a small amount of water is required as a co-solvent to solubilize the base and facilitate the reaction.[3][15] A typical solvent system is Toluene/EtOH/H₂O or Dioxane/H₂O.[15] If your substrate is sensitive to hydrolysis (e.g., contains an ester), you can try using anhydrous conditions with a more soluble organic base or finely ground K₃PO₄, which sometimes works with trace atmospheric water.[3]
-
-
Poor Ligand Choice for a Challenging Substrate:
-
Cause: The oxidative addition of the aryl halide to the Pd(0) center is often the rate-determining step.[14] Electron-rich aryl halides or sterically hindered substrates (e.g., ortho-substituted halides) can be very slow to react with standard catalysts like Pd(PPh₃)₄.
-
Solution: This is where modern, specialized ligands are essential. For electron-rich or hindered aryl halides, use electron-rich, bulky phosphine ligands such as those developed by Buchwald (e.g., SPhos, XPhos) or other trialkylphosphines.[3] These ligands accelerate the oxidative addition step and stabilize the active catalytic species. A catalyst/ligand screen is often the most effective way to solve this problem.
-
Caption: The Suzuki-Miyaura cycle and common points of failure with corresponding solutions.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best synthetic route for my specific dibenzofuran derivative?
The optimal route depends on the availability of starting materials and the substitution pattern on the target molecule.
-
Palladium-Catalyzed C-H Activation/C-O Cyclization: Excellent for when the corresponding 2-phenylphenol is readily available. It offers high atom economy and tolerates a variety of functional groups.[1][2]
-
Ullmann Condensation: A good choice for simple, robust substrates where the 2-halo-2'-hydroxydiphenyl precursor can be made. It is often less expensive but may require harsher conditions.[9]
-
Pschorr Reaction: This involves the intramolecular cyclization of a diazonium salt derived from a 2-phenoxyaniline. Yields can be moderate, but it provides another strategic option.[16]
-
Dötz Benzannulation: A more complex but powerful method for constructing highly substituted rings, though it can have issues with regioselectivity.[17]
Q2: What is the most common reason for low yields across all methods?
Aside from specific mechanistic failures, the most universal cause of low yield is the purity of starting materials and solvents .[4] Catalytic reactions, particularly those involving palladium and copper, are highly sensitive to inhibitors. Trace impurities can poison the catalyst, leading to a complete shutdown of the reaction. Always use freshly purified solvents and ensure your starting materials are of the highest possible purity, recrystallizing or chromatographing them if necessary.[5]
Q3: How can I effectively purify my final dibenzofuran product?
Dibenzofurans are generally stable, non-polar aromatic compounds.
-
Column Chromatography: This is the most common method. Use a non-polar eluent system like Hexanes/Ethyl Acetate or Hexanes/Dichloromethane on silica gel.[18]
-
Recrystallization: If the product is a solid and of sufficient purity (>90%), recrystallization from a suitable solvent (e.g., ethanol, hexanes, or a mixture) is an excellent way to obtain highly pure material.
-
Removal of Metal Contaminants: Palladium or copper residues can be problematic. After the reaction, washing the organic phase with an aqueous solution of a chelating agent (like EDTA) or ammonium hydroxide (for copper) can help remove residual metal salts before chromatography.
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Reaction Optimization Screen (Palladium-Catalyzed Cyclization)
This protocol describes a self-validating system to quickly identify promising conditions when troubleshooting a low-yield reaction.
Objective: To screen different bases and ligands for the intramolecular C-O cyclization of a 2-phenylphenol derivative.
Materials:
-
2-phenylphenol substrate (1.0 eq)
-
Pd(OAc)₂ (Palladium acetate, 2 mol%)
-
Ligands to be screened (e.g., PPh₃, SPhos, Xantphos) (4 mol%)
-
Bases to be screened (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 eq)
-
Oxidant (e.g., Cu(OAc)₂, or use Air/O₂)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Small reaction vials with stir bars and screw caps with septa
-
Inert atmosphere source (Argon or Nitrogen)
Procedure:
-
Preparation: In a glovebox or under a flow of inert gas, prepare stock solutions of your substrate and the palladium precursor (Pd(OAc)₂) in the chosen solvent to ensure accurate dispensing.
-
Array Setup: Arrange and label an array of reaction vials. For a 3x2 screen (3 bases, 2 ligands), you will need 6 vials.
-
Dispense Solids: To each respective vial, add the appropriate solid base (2.0 eq) and ligand (4 mol%).
-
Add Precursors: From your stock solutions, add the 2-phenylphenol substrate (e.g., 0.1 mmol scale for screening) and the Pd(OAc)₂ solution to each vial.
-
Initiate Reaction: Add the final volume of solvent, seal the vials tightly, and place them in a pre-heated aluminum block on a stirrer plate. If using air/O₂ as the oxidant, replace the inert atmosphere with an oxygen balloon.
-
Monitoring: After a set time (e.g., 12-24 hours), cool the reactions to room temperature. Take a small aliquot from each vial, dilute it, and analyze by TLC, GC-MS, or LC-MS to determine the relative conversion to product.
-
Analysis: Compare the results across the array. This will quickly reveal which base/ligand combination is most effective for your specific substrate, providing a clear path for scaling up the reaction.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(OAc)₂ / SPhos | Pd₂(dba)₃ / Xantphos | Pd(PPh₃)₄ |
| Base | K₃PO₄ | Cs₂CO₃ | K₂CO₃ |
| Solvent | Toluene | Dioxane | DMF |
| Temperature | 80 °C | 100 °C | 120 °C |
| A table summarizing potential starting points for screening various palladium-catalyzed reactions. |
References
- Jinjing Chemical. (2025, November 14). How to increase the reaction yield of Dibenzofuran C12H8O synthesis?
- Biointerface Research in Applied Chemistry. (2024, July 20). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents.
- ResearchGate. Synthesis of dibenzofuran derivatives.
- ElectronicsAndBooks. Synthesis of dibenzofuran-1,4-diones using the Do¨tz benzannulation.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?
- National Institutes of Health. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
- National Institutes of Health. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy.
- ResearchGate. (2025, August 6). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization.
- National Institutes of Health. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
- Wikipedia. Ullmann condensation.
- Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? Retrieved from [https://vertexaisearch.cloud.gcloud.g
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. jinjingchemical.com [jinjingchemical.com]
- 5. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
- 17. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 18. Preparation and isolation of isobenzofuran - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning in Dibenzo[b,d]furan-1-ylboronic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for catalyst poisoning issues encountered during cross-coupling reactions involving Dibenzo[b,d]furan-1-ylboronic acid. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to diagnose and resolve challenges in your experiments.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds.[1][2] However, its efficiency is highly dependent on the purity of all components and the integrity of the palladium catalyst.[1] this compound, a valuable building block, can introduce specific challenges that lead to catalyst deactivation and low reaction yields. This guide will walk you through common failure modes, diagnostic procedures, and mitigation strategies.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial signs of catalyst poisoning and the first steps to take in diagnosing the problem.
Q1: My Suzuki-Miyaura reaction with this compound has stalled or is giving very low yields. How do I know if catalyst poisoning is the culprit?
A1: Low yields are a common symptom of catalyst poisoning.[3][4] Other indicators include the formation of homocoupled byproducts (dimers of the boronic acid or the coupling partner) and the presence of unreacted starting materials even after extended reaction times.[5][6] A key diagnostic step is to run a control reaction with a well-behaved boronic acid (e.g., phenylboronic acid) under the same conditions. If the control reaction proceeds smoothly, the issue likely lies with the this compound or impurities within it.
Q2: What are the most common catalyst poisons in palladium-catalyzed cross-coupling reactions?
A2: Palladium catalysts are susceptible to a range of poisons that can bind to the metal center and inhibit its catalytic activity.[7][8] Common culprits include:
-
Sulfur Compounds: Thiols, sulfides, and thiophenes are notorious for strongly coordinating to palladium, leading to catalyst deactivation.[9][10][11] These can be introduced as impurities in reagents or solvents.
-
Halides and Cyanides: Excess halides or cyanide ions can form stable, inactive palladium complexes, effectively removing the catalyst from the reaction cycle.[7][12]
-
Oxygen: Although not a classic poison, oxygen can lead to the oxidation of phosphine ligands and the formation of inactive palladium oxides, particularly at elevated temperatures.[4] Proper degassing of solvents and reaction mixtures is crucial.[3][13]
-
Coordinating Heterocycles: While the dibenzofuran oxygen is generally a weak coordinator, other nitrogen- or sulfur-containing heterocycles present as impurities can poison the catalyst.[7][14]
Q3: Could the this compound itself be the source of the problem?
A3: Yes, the boronic acid reagent can be a source of poisons in several ways:
-
Impurities from Synthesis: The synthetic route to this compound may leave residual starting materials or byproducts that are catalyst poisons. For instance, if sulfur-containing reagents were used in a preceding step, trace amounts could carry over.
-
Degradation: Boronic acids can undergo protodeboronation, especially electron-deficient ones, where the C-B bond is cleaved and replaced by a C-H bond.[4] While dibenzofuran is electron-rich, improper storage or handling can lead to degradation. The stability of boronic acids is a common reason for low yields.[15]
-
Homocoupling: The presence of Pd(II) species, often from incomplete reduction of a Pd(II) precatalyst or exposure to air, can lead to the homocoupling of the boronic acid.[5][6][15]
Part 2: In-Depth Troubleshooting and Mitigation Strategies
Once initial checks suggest catalyst poisoning, a more systematic approach is needed to identify the source and implement a solution.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting catalyst poisoning in your reaction.
Caption: Simplified mechanism of palladium catalyst poisoning by sulfur.
Quantitative Data Summary: Impact of Common Poisons
The following table summarizes the potential impact of various poisons on a typical Suzuki-Miyaura reaction. Note that these are illustrative, and the actual effect will depend on the specific reaction conditions.
| Poison Type | Potential Source | Typical Concentration | Expected Impact on Yield | Mitigation Strategy |
| Sulfur Compounds | Reagent/solvent impurity | > 10 ppm | Severe reduction (>90%) | Use high-purity reagents; add a sulfur scavenger. |
| Excess Halides | From coupling partner | > 5 mol% excess | Moderate reduction (20-50%) | Use stoichiometric amounts of reagents. |
| Water/Oxygen | Incomplete degassing | Atmospheric levels | Variable, can lead to side reactions | Thoroughly degas solvents and reaction mixture. [4] |
| Coordinating Ligands | Impurities in boronic acid | > 1 mol% | Moderate to severe reduction | Purify the boronic acid by recrystallization. |
Part 3: Experimental Protocols
Here are detailed protocols for key troubleshooting and mitigation steps.
Protocol 1: Purification of this compound by Recrystallization
Rationale: Impurities in the boronic acid are a common cause of catalyst poisoning. [1]Recrystallization can remove many non-polar and some polar impurities.
Procedure:
-
Solvent Selection: In a small vial, test the solubility of a small amount of the boronic acid in various solvent systems (e.g., ethanol/water, toluene/hexanes, acetone/water) to find a system where the compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent system.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
-
Analysis: Confirm the purity of the recrystallized material by NMR and LC-MS before use in the coupling reaction.
Protocol 2: Robust Degassing of the Reaction Mixture
Rationale: Oxygen can deactivate palladium catalysts and promote side reactions. [4][15]A thorough degassing procedure is essential for reproducible results. [3][13] Procedure:
-
Setup: Assemble the reaction flask with a stir bar and add all solid reagents (boronic acid, halide partner, base, catalyst, ligand).
-
Inert Atmosphere: Seal the flask with a septum and attach it to a Schlenk line.
-
Purge Cycle: Evacuate the flask under vacuum for 5-10 minutes, then backfill with an inert gas (argon or nitrogen). Repeat this cycle 3-5 times.
-
Solvent Addition: Add the solvent(s) via syringe. The solvents should have been previously degassed by sparging with an inert gas for at least 30 minutes.
-
Final Sparging: Bubble the inert gas through the reaction mixture for an additional 10-15 minutes before heating.
Protocol 3: Use of a Sulfur Scavenger
Rationale: If sulfur contamination is suspected, a scavenger can be used to remove it from the reaction mixture.
Procedure:
-
Preparation: Prepare a slurry of the chosen scavenger (e.g., activated carbon, copper powder) in a small amount of the reaction solvent.
-
Pre-treatment: Before adding the palladium catalyst, add the scavenger slurry to the reaction mixture containing the this compound, halide partner, and base.
-
Stirring: Stir the mixture at room temperature for 30-60 minutes.
-
Filtration: Filter the mixture through a pad of celite to remove the scavenger.
-
Reaction: Add the palladium catalyst and ligand to the filtered solution and proceed with the reaction as planned.
By systematically applying these diagnostic and mitigation strategies, you can overcome many of the challenges associated with catalyst poisoning in reactions involving this compound, leading to more robust and successful synthetic outcomes.
References
- The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
-
Catalyst poisoning. (2024, August 27). In Wikipedia. Retrieved from [Link]
-
Catalyst Poisoning: Palladium & Platinum. (2024, August 27). StudySmarter. Retrieved from [Link]
-
Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (n.d.). ResearchGate. Retrieved from [Link]
-
Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. (1991). Journal of the Chemical Society, Faraday Transactions. Retrieved from [Link]
-
Poisoning and deactivation of palladium catalysts. (n.d.). ResearchGate. Retrieved from [Link]
-
Poisoning and deactivation of palladium catalysts. (n.d.). SciSpace. Retrieved from [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ResearchGate. Retrieved from [Link]
-
Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. (2025, August 9). ResearchGate. Retrieved from [Link]
-
Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. (n.d.). National Institutes of Health. Retrieved from [Link]
-
The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. (n.d.). ResearchGate. Retrieved from [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2006). ACS Publications. Retrieved from [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2020). Organic Chemistry Frontiers. Retrieved from [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017, December 4). ResearchGate. Retrieved from [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. (2003). Journal of the American Chemical Society. Retrieved from [Link]
-
Why can't I achieve good yields for this Suzuki reaction? (2018, October 2). ResearchGate. Retrieved from [Link]
-
Tips on increasing yield of Miyaura coupling reaction? (2022, July 17). Reddit. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Yoneda Labs [yonedalabs.com]
Technical Support Center: Removal of Palladium Catalyst from Dibenzofuran Products
Welcome to the Technical Support Center for challenges related to the purification of dibenzofuran products. This resource is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions to synthesize dibenzofuran derivatives and encounter difficulties in removing residual palladium.
The presence of palladium in final products, particularly in active pharmaceutical ingredients (APIs), is strictly regulated due to its potential toxicity.[1][2][3] Beyond the regulatory hurdles, residual palladium can interfere with downstream synthetic steps and biological assays, leading to unreliable and difficult-to-reproduce results.[4][5] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve the required purity for your dibenzofuran compounds.
Troubleshooting Guide
This section addresses common issues encountered during the removal of palladium from dibenzofuran products. The question-and-answer format is designed to help you quickly identify the root cause of your problem and implement an effective solution.
Issue 1: High Levels of Residual Palladium Detected Post-Purification
Question: I've performed column chromatography, but my dibenzofuran product still shows high levels of palladium contamination. Why is this happening and what should I do?
Answer: It's a common misconception that column chromatography alone is sufficient for complete palladium removal. Significant levels of residual palladium can remain in isolated products even after chromatographic purification.[4][5] This is often due to the formation of soluble palladium complexes that co-elute with the product.
Recommended Actions:
-
Employ a Palladium Scavenger: The most reliable method to reduce palladium to acceptable levels is to use a metal scavenging agent after column chromatography.[4][5] Thiol-based scavengers are generally effective for a wide range of palladium species.[6]
-
Activated Carbon Treatment: Stirring the product solution with activated carbon can be a cost-effective method for palladium removal.[7][8] The large surface area and porous structure of activated carbon allow for the adsorption of palladium species.
-
Crystallization: If your dibenzofuran product is a solid, recrystallization can be an effective final purification step.[1][2] The choice of solvent is critical to ensure the palladium impurities remain in the mother liquor.[9]
Issue 2: Significant Product Loss During the Palladium Removal Step
Question: I'm losing a substantial amount of my dibenzofuran product during the scavenging or activated carbon treatment. How can I minimize this loss?
Answer: Product loss can occur due to non-specific binding to the scavenger or adsorbent material, especially with polar dibenzofuran derivatives.[6][9]
Recommended Actions:
-
Optimize Scavenger/Adsorbent Amount: Using a large excess of the scavenger or activated carbon is not always better and can lead to increased product loss.[9] It is recommended to perform small-scale screening experiments to determine the optimal amount.
-
Thoroughly Wash the Solid Support: After filtration, ensure you wash the scavenger or activated carbon cake thoroughly with a suitable solvent to recover any adsorbed product.[9]
-
Consider Alternative Scavengers: If product loss remains high with silica-based scavengers, consider polymer-based alternatives which may have different non-specific binding properties.[2]
Issue 3: The Chosen Palladium Scavenger is Ineffective
Question: I've treated my reaction mixture with a palladium scavenger, but the palladium levels remain high. What could be the reason for this?
Answer: The effectiveness of a scavenger is highly dependent on the specific reaction conditions.
Recommended Actions:
-
Screen a Panel of Scavengers: The choice of the best scavenger depends on the palladium species (e.g., Pd(0) vs. Pd(II)), the solvent, and the temperature.[9][10] Commercially available scavenger screening kits can help identify the most effective one for your specific system.
-
Optimize Reaction Time and Temperature: Scavenging is a kinetic process.[6] Increasing the reaction time or temperature (if your product is stable) can improve the efficiency of palladium removal.[9]
-
Adjust the pH: The pH of the solution can influence the scavenger's effectiveness.[9] Most scavengers have an optimal pH range, and adjusting the pH of your solution may improve performance, provided your dibenzofuran product is stable under these conditions.
Issue 4: Difficulty Filtering the Scavenger or Activated Carbon
Question: After treatment, I'm having trouble filtering out the fine particles of the scavenger or activated carbon. What can I do to improve filtration?
Answer: Fine particles can clog filter paper, leading to slow and inefficient filtration.
Recommended Actions:
-
Use a Filter Aid: Passing the mixture through a pad of Celite® can help to trap the fine particles and improve the filtration rate.[9][11]
-
Consider Cartridge-Based Scavengers: Using scavengers in a fixed-bed cartridge format can simplify the separation process and is easily scalable.[3][12]
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from my dibenzofuran product so important?
A1: Residual palladium is a major concern in the pharmaceutical industry due to its potential toxicity.[1][3] Regulatory bodies have established strict limits for elemental impurities in drug products.[1] Furthermore, palladium residues can catalyze unwanted side reactions in subsequent synthetic steps or interfere with biological assays, leading to inaccurate results.[4][5]
Q2: What are the primary methods for removing palladium catalysts?
A2: The most common and effective methods include:
-
Adsorption: Using materials like activated carbon or Celite® to physically trap palladium species.[8][11]
-
Scavenging: Employing solid-supported reagents (scavengers) with functional groups that chelate and bind to palladium.[2][13][14]
-
Crystallization: Purifying solid products by dissolving them in a suitable solvent and allowing them to recrystallize, leaving impurities in the solution.[1][]
-
Chromatography: While often insufficient on its own, it can be a useful first step in purification.[4][11]
Q3: How do I choose the right palladium scavenger?
A3: The selection of an appropriate scavenger depends on several factors, including the oxidation state of the palladium, the solvent system, reaction temperature, and the functional groups present in your dibenzofuran product.[9][10] It is highly recommended to perform a screening of several different types of scavengers to find the most effective one for your specific application.[9]
Q4: How much scavenger should I use?
A4: The optimal amount of scavenger should be determined experimentally. Using too little will result in incomplete palladium removal, while an excess can lead to the loss of your product through non-specific binding.[6][9] A good starting point is to use a 5-10 fold molar excess of the scavenger's functional group relative to the amount of palladium in your reaction.
Q5: Can I use multiple palladium removal methods in sequence?
A5: Yes, and this is often the most effective approach. A common and highly recommended workflow is to first perform a primary purification by column chromatography, followed by treatment with a palladium scavenger, and then a final crystallization step if the product is a solid.[4]
Experimental Protocols
Protocol 1: Palladium Removal Using Activated Carbon
This protocol describes a general procedure for removing residual palladium from a solution of a dibenzofuran product using activated carbon.
-
Dissolve the Crude Product: Dissolve the crude dibenzofuran product in a suitable organic solvent (e.g., ethyl acetate, THF, or dichloromethane) to a concentration of approximately 10-50 mg/mL.
-
Add Activated Carbon: To the solution, add 5-10 wt% of activated carbon relative to the mass of the crude product.
-
Stir the Mixture: Stir the suspension at room temperature for 2-4 hours. The efficiency of removal can sometimes be improved by gentle heating (e.g., 40-50 °C), provided the dibenzofuran product is thermally stable.[7]
-
Filter the Mixture: Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Wash the Filter Cake: Wash the filter cake thoroughly with the same solvent used to dissolve the product to ensure complete recovery.
-
Concentrate the Filtrate: Combine the filtrate and washes, and remove the solvent under reduced pressure to obtain the purified dibenzofuran product.
-
Analyze for Residual Palladium: Analyze a sample of the purified product using a suitable analytical technique, such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), to determine the final palladium concentration.[16][17]
Protocol 2: Palladium Removal Using a Silica-Based Thiol Scavenger
This protocol provides a general method for using a silica-based thiol scavenger to remove palladium from a dibenzofuran product solution.
-
Dissolve the Crude Product: Dissolve the crude dibenzofuran product in an appropriate solvent (e.g., THF, toluene, or dichloromethane).[9]
-
Add the Scavenger: Add the silica-based thiol scavenger (typically 5-10 molar equivalents of the thiol group relative to the initial amount of palladium catalyst).
-
Stir the Mixture: Stir the suspension at room temperature or an elevated temperature (e.g., 45-60 °C) for a period of 2 to 18 hours.[7][9] The optimal time and temperature should be determined through small-scale screening experiments.
-
Filter the Mixture: Allow the mixture to cool to room temperature and filter to remove the scavenger.
-
Wash the Scavenger: Wash the collected scavenger on the filter with the reaction solvent to recover any adsorbed product.
-
Concentrate the Solution: Combine the filtrate and washes and remove the solvent under reduced pressure.
-
Assess Palladium Levels: Determine the residual palladium concentration in the product via ICP-MS or another suitable analytical method.[4][16]
Data Presentation
Table 1: Comparison of Common Palladium Removal Techniques
| Method | Advantages | Disadvantages | Typical Efficiency |
| Activated Carbon | Cost-effective, readily available.[7] | Can lead to product loss through non-specific binding, may require elevated temperatures.[7][9] | 70-95% |
| Palladium Scavengers | High efficiency and selectivity, available with various functional groups.[2][13] | Higher cost compared to activated carbon, requires screening for optimal performance.[8] | >95%[4] |
| Crystallization | Can provide very high purity product, scalable.[] | Only applicable to solid compounds, potential for product loss in the mother liquor.[1] | Highly variable, depends on solubility differences. |
| Column Chromatography | Good for removing many impurities simultaneously. | Often insufficient for complete palladium removal on its own.[4][5] | 50-90% |
Visualizations
Decision Workflow for Palladium Removal
Caption: A decision-making workflow for selecting an appropriate palladium removal strategy.
Mechanism of a Thiol-Based Palladium Scavenger
Sources
- 1. biotage.com [biotage.com]
- 2. arborassays.com [arborassays.com]
- 3. silicycle.com [silicycle.com]
- 4. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
- 13. silicycle.com [silicycle.com]
- 14. silicycle.com [silicycle.com]
- 16. pharmtech.com [pharmtech.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Suzuki Reactions with Dibenzo[b,d]furan-1-ylboronic Acid
Welcome to the technical support center for scaling up Suzuki-Miyaura cross-coupling reactions with a specific focus on Dibenzo[b,d]furan-1-ylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction, particularly when transitioning from bench-scale to larger-scale synthesis.
Introduction
The Suzuki-Miyaura cross-coupling is a fundamental transformation in modern organic synthesis, prized for its versatility and functional group tolerance.[1][2] this compound is a valuable building block, allowing for the incorporation of the dibenzofuran moiety into complex molecules, a common scaffold in pharmaceuticals and materials science.[3] However, scaling up reactions with this and other heteroaromatic boronic acids introduces unique challenges that can impact yield, purity, and reproducibility.[4][5] This guide provides in-depth troubleshooting advice and frequently asked questions to ensure a smooth and successful scale-up process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up Suzuki reactions with this compound?
When scaling up, several issues can become more pronounced. These include:
-
Protodeboronation: This is a major side reaction where the C-B bond of the boronic acid is cleaved and replaced by a hydrogen atom.[6][7] This is often exacerbated by prolonged reaction times, elevated temperatures, and the presence of aqueous bases.[8]
-
Homocoupling: The dimerization of the boronic acid can occur, especially in the presence of oxygen or Pd(II) species, leading to unwanted byproducts.[1]
-
Catalyst Activity and Stability: Maintaining catalyst activity and preventing decomposition over the extended reaction times often required for larger scales is critical.
-
Mass and Heat Transfer: Inefficient mixing and temperature gradients in larger reactors can lead to localized "hot spots" and concentration gradients, promoting side reactions and inconsistent results.
-
Reagent and Solvent Purity: The impact of impurities in reagents and solvents is magnified at scale. Water content, in particular, can significantly affect the reaction.
Q2: Is this compound particularly unstable?
While not as notoriously unstable as some 2-heterocyclic boronic acids (e.g., 2-pyridylboronic acid), dibenzofuran-based boronic acids can still be susceptible to decomposition, particularly protodeboronation under basic conditions.[6][9] The electron-rich nature of the furan ring can make it more prone to this decomposition pathway compared to electron-deficient systems.[4]
Q3: Should I use the boronic acid or a more stable derivative like a boronic ester for scale-up?
For scale-up, using a more stable derivative like a pinacol boronic ester (Bpin) is often recommended.[5][7] Boronic esters generally exhibit greater stability towards protodeboronation and oxidation.[10][11] While they may require slightly different activation conditions, the improved stability and reproducibility often outweigh the additional synthetic step. MIDA boronates are another option for masking the boronic acid to prevent decomposition.[12]
Troubleshooting Guide
This section addresses specific problems you may encounter during the scale-up of your Suzuki reaction with this compound.
Problem 1: Low or Inconsistent Yield
A drop in yield upon scaling up is a common issue. The following flowchart can help diagnose the potential causes.
Caption: Troubleshooting workflow for low yield.
Detailed Solutions for Low Yield:
-
Catalyst Deactivation: At larger scales, the catalyst is more susceptible to deactivation over time.
-
Action: Consider using modern, air- and moisture-stable palladium pre-catalysts, such as those developed by Buchwald or PEPPSI complexes.[4] These often provide better reproducibility and are effective at lower loadings. If using a Pd(0) source like Pd(PPh₃)₄, ensure it is of high quality.
-
-
Inefficient Transmetalation: The transfer of the dibenzofuran group from boron to palladium is a critical step.[13]
-
Action: The choice of base and solvent is crucial.[14][15] A screen of different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvents (e.g., THF/water, dioxane/water, toluene/water) can identify more optimal conditions.[16] For challenging couplings, stronger bases like NaOH or KOtBu might be necessary, but be mindful of potential side reactions.[15][17]
-
-
Protodeboronation: As mentioned, this is a common failure mode for heteroaromatic boronic acids.[5][8]
-
Action:
-
Switch to a Boronic Ester: Using the pinacol ester of this compound can significantly reduce protodeboronation.[7]
-
Anhydrous Conditions: While some water can be beneficial, excessive amounts can promote protodeboronation. Using anhydrous solvents and a carefully dried base can be advantageous.
-
Milder Base: Weaker bases like KF can sometimes suppress protodeboronation, although they may lead to longer reaction times.[18]
-
-
Problem 2: Formation of Impurities
The impurity profile can change significantly upon scale-up. Here’s how to address common impurities.
Homocoupling Byproduct (Bis-dibenzo[b,d]furan)
-
Cause: This typically arises from the reaction of two molecules of the boronic acid, often promoted by the presence of oxygen or if the reaction is run with a Pd(II) pre-catalyst that is not efficiently reduced to Pd(0).[1]
-
Solution:
-
Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed to remove oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.
-
Use of Pd(0) Catalysts: Starting with a Pd(0) source like Pd(PPh₃)₄ or using a pre-catalyst that rapidly generates the active Pd(0) species can minimize homocoupling.[12][19]
-
Stoichiometry Control: Using a slight excess of the boronic acid (1.1-1.5 equivalents) can help ensure the aryl halide is fully consumed, reducing the opportunity for homocoupling.
-
Residual Palladium
-
Cause: Incomplete removal of the palladium catalyst from the final product is a major concern in pharmaceutical applications.
-
Solution:
-
Post-Reaction Scavenging: After the reaction is complete, the product mixture can be treated with a palladium scavenger. Common scavengers include silica-bound thiols, activated carbon, or specific resins designed for palladium removal.
-
Extraction and Washing: A series of aqueous washes (e.g., with aqueous NaHSO₃) can help remove residual palladium.[20]
-
Recrystallization: Proper recrystallization of the final product is often the most effective method for removing trace amounts of palladium and other impurities.
-
Experimental Protocols
General Scale-Up Procedure for Suzuki Coupling
This protocol is a starting point and should be optimized for your specific aryl halide.
Materials:
-
Aryl halide (1.0 mol)
-
This compound pinacol ester (1.2 mol)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 0.005-0.02 mol)
-
K₃PO₄ (2.0-3.0 mol, finely ground)
-
Degassed solvent (e.g., Toluene/Water or 2-MeTHF/Water, typically in a 4:1 to 10:1 ratio)
Procedure:
-
Vessel Preparation: Ensure the reaction vessel is clean, dry, and equipped with a mechanical stirrer, condenser, and an inlet for inert gas.
-
Reagent Charging: Charge the aryl halide, this compound pinacol ester, and finely ground K₃PO₄ to the reactor.
-
Inert Atmosphere: Purge the reactor with nitrogen or argon for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Catalyst Addition: Add the palladium pre-catalyst to the reactor under a blanket of inert gas.
-
Solvent Addition: Add the degassed solvent(s) to the reactor.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate, toluene) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The Suzuki-Miyaura Catalytic Cycle.
This cycle illustrates the three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to form the product and regenerate the catalyst.[1][21]
Data Summary
Recommended Starting Conditions for Scale-Up
| Parameter | Recommendation | Rationale |
| Boron Source | Pinacol Ester | Increased stability, reduces protodeboronation.[7] |
| Catalyst | Buchwald Pre-catalyst (e.g., XPhos Pd G3) | Air- and moisture-stable, high activity at low loadings.[4] |
| Base | K₃PO₄ or Cs₂CO₃ | Effective for many systems, generally milder than hydroxides.[14] |
| Solvent | Toluene/Water, 2-MeTHF/Water | Good balance of solubility and reactivity.[21] |
| Temperature | 80-110 °C | Sufficient to drive the reaction without excessive decomposition. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent catalyst oxidation and homocoupling.[22] |
References
- A Comparative Guide to Palladium Catalysts for Heteroaryl Boronic Acid Coupling - Benchchem. (n.d.).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - NIH. (2022, April 18).
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025, May 20).
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - ResearchGate. (n.d.).
- Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review | Asian Journal of Chemistry. (2021, August 20).
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). (2025, May 20).
- Addressing stability issues of heteroaryl boronic acids in solution - Benchchem. (n.d.).
- Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction - Sigma-Aldrich. (n.d.).
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH. (n.d.).
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. (n.d.).
- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion | Journal of the American Chemical Society. (2017, August 21).
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed. (2021, September 15).
- (PDF) Suzuki Cross Coupling Reaction-A Review - ResearchGate. (2025, August 10).
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
- A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions - Benchchem. (n.d.).
- A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society. (n.d.).
- Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. (2013, October 3).
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (n.d.).
- Dibenzo[b,d]furan-4-ylboronic Acid: A Comprehensive Overview. (2025, February 28).
- Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction... - ResearchGate. (n.d.).
- Suzuki reaction - Wikipedia. (n.d.).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique - ResearchGate. (2025, August 7).
- Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.).
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 22. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
Validation & Comparative
The Isomeric Advantage: A Comparative Guide to Dibenzo[b,d]furan-ylboronic Acids in OLED Host Materials
Introduction: The Quest for Superior OLED Performance with Dibenzofuran
In the relentless pursuit of more efficient and stable Organic Light-Emitting Diodes (OLEDs), the design of the host material within the emissive layer is of paramount importance. An ideal host must possess a high triplet energy to confine the excitons on the guest emitter molecules, balanced charge transport characteristics to ensure a wide recombination zone, and excellent thermal and morphological stability to promote long device lifetimes.[1] Among the plethora of molecular scaffolds explored for host materials, dibenzo[b,d]furan has emerged as a privileged core structure due to its rigid, planar geometry, high thermal stability, and inherently high triplet energy.[2][3]
However, the functionalization of the dibenzofuran core is not a trivial matter. The specific position of substitution, or regioisomerism, can dramatically influence the resulting material's photophysical and electrochemical properties, and consequently, the performance of the final OLED device. This guide provides an in-depth technical comparison of host materials derived from the four positional isomers of dibenzo[b,d]furan-ylboronic acid: the 1-yl, 2-yl, 3-yl, and 4-yl isomers. By examining the causal relationships between molecular structure and device performance, supported by experimental data, we aim to provide researchers and materials scientists with a predictive framework for the rational design of next-generation OLED host materials.
The Critical Impact of Linkage Position: A Comparative Analysis
The seemingly subtle difference in the point of attachment of functional moieties to the dibenzofuran core has profound implications for the electronic structure of the resulting molecule. This, in turn, dictates key parameters for OLED performance, including charge injection and transport, exciton confinement, and operational stability.
A seminal study by Cho et al. provides a clear illustration of this principle.[4][5] Four regioisomeric bipolar host materials were synthesized by coupling a cyano-substituted fluorene (the n-type unit) to the 1-, 2-, 3-, and 4-positions of dibenzofuran (the p-type unit), respectively. While all four isomers exhibited high triplet energies suitable for hosting a yellow phosphorescent emitter, their performance in OLED devices varied significantly.
The host material derived from dibenzo[b,d]furan-2-ylboronic acid (CF-2-BzF) demonstrated superior performance, achieving a maximum external quantum efficiency (EQE) of 25.3% and a current efficiency of 77.2 cd/A.[4][5] In contrast, the other isomers yielded devices with lower efficiencies. This superior performance of the 2-substituted isomer can be attributed to a more balanced charge transport, which is crucial for maximizing the recombination of electrons and holes within the emissive layer.
Further evidence for the importance of the substitution pattern comes from a study by Hu et al. on host materials for green thermally activated delayed fluorescence (TADF) OLEDs.[6] In this work, a phenylcarbazole moiety was attached to the 1-, 2-, and 4-positions of the dibenzofuran core. The resulting materials, 1-DBF-PCz, 2-DBF-PCz, and 4-DBF-PCz, all produced devices with comparable maximum EQEs (13.3%, 14.6%, and 14.0%, respectively). However, a significant divergence was observed in their operational stability. The devices based on the 1-DBF-PCz and 2-DBF-PCz hosts exhibited significantly longer lifetimes (LT95 of 67 and 56 hours, respectively) compared to a standard host material (mCBP, 30 hours).[6] This enhanced stability was attributed to the more balanced hole and electron transport properties of the 1- and 2-substituted isomers.
While comprehensive data for the 3-yl isomer in a directly comparable system is less readily available in the literature, the existing evidence strongly suggests that the 2- and 1-positions are generally favorable for achieving a desirable balance of charge transport and, consequently, high efficiency and stability in OLEDs. The 4-position, while still capable of producing functional devices, appears to be less optimal in the studied systems.
Visualizing the Isomeric Landscape
Caption: The four positional isomers of dibenzo[b,d]furan-ylboronic acid.
Comparative Performance Data
The following tables summarize the key photophysical, electrochemical, and device performance data for host materials derived from different dibenzo[b,d]furan-ylboronic acid isomers, compiled from the literature.
Table 1: Photophysical and Electrochemical Properties of Dibenzofuran-Based Host Materials
| Host Material | Substitution Position | Triplet Energy (eV) | HOMO (eV) | LUMO (eV) | Reference |
| CF-1-BzF | 1-yl | 2.62 | -5.85 | -2.62 | [4][5] |
| CF-2-BzF | 2-yl | 2.63 | -5.82 | -2.59 | [4][5] |
| CF-3-BzF | 3-yl | 2.61 | -5.84 | -2.60 | [4][5] |
| CF-4-BzF | 4-yl | 2.62 | -5.86 | -2.63 | [4][5] |
| 1-DBF-PCz | 1-yl | - | -5.83 | -2.25 | [6] |
| 2-DBF-PCz | 2-yl | - | -5.86 | -2.28 | [6] |
| 4-DBF-PCz | 4-yl | - | -5.85 | -2.27 | [6] |
| 26CzDBF | 2,6-diyl | 2.96 | -6.05 | -2.66 | [3] |
| 46CzDBF | 4,6-diyl | 2.95 | -6.09 | -2.66 | [3] |
Table 2: OLED Device Performance of Dibenzofuran-Based Host Materials
| Host Material | Emitter | Max. EQE (%) | Current Eff. (cd/A) | Power Eff. (lm/W) | Lifetime (LT95, h) | Reference |
| CF-1-BzF | PO-01 (Yellow) | 22.1 | 67.5 | - | - | [4][5] |
| CF-2-BzF | PO-01 (Yellow) | 25.3 | 77.2 | - | - | [4][5] |
| CF-3-BzF | PO-01 (Yellow) | 21.5 | 65.8 | - | - | [4][5] |
| CF-4-BzF | PO-01 (Yellow) | 20.7 | 63.2 | - | - | [4][5] |
| 1-DBF-PCz | 4CzIPN (Green TADF) | 13.3 | - | - | 67 | [6] |
| 2-DBF-PCz | 4CzIPN (Green TADF) | 14.6 | - | - | 56 | [6] |
| 4-DBF-PCz | 4CzIPN (Green TADF) | 14.0 | - | - | - | [6] |
Experimental Protocols
Synthesis of Dibenzo[b,d]furan-ylboronic Acids
The synthesis of dibenzo[b,d]furan-ylboronic acids typically proceeds via a lithium-halogen exchange reaction from the corresponding bromodibenzofuran isomer, followed by quenching with a borate ester. The following is a general protocol that can be adapted for each isomer.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve the appropriate bromodibenzofuran isomer (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C.
-
Lithiation: Slowly add n-butyllithium (1.1 eq., solution in hexanes) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the reaction mixture for 1-2 hours at this temperature.
-
Borylation: Add a borate ester, such as trimethyl borate or triisopropyl borate (1.2-1.5 eq.), dropwise to the reaction mixture, again maintaining the temperature at -78 °C.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Cool the reaction mixture in an ice bath and quench by the slow addition of an aqueous acid solution (e.g., 1 M HCl). Stir vigorously for 2-4 hours.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography to yield the desired dibenzo[b,d]furan-ylboronic acid.
Caption: General synthetic workflow for dibenzo[b,d]furan-ylboronic acids.
Fabrication of OLED Devices by Vacuum Deposition
The following is a generalized protocol for the fabrication of a multilayer OLED device using vacuum thermal evaporation.
Step-by-Step Protocol:
-
Substrate Preparation: Patterned indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents (e.g., detergent, deionized water, acetone, isopropanol) and then treated with UV-ozone or oxygen plasma to improve the work function and promote adhesion of the organic layers.
-
Hole Injection and Transport Layers: The cleaned substrates are loaded into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr). The hole injection layer (HIL) and hole transport layer (HTL) are sequentially deposited onto the ITO anode.
-
Emissive Layer: The host material (derived from a dibenzo[b,d]furan-ylboronic acid) and the guest emitter are co-evaporated from separate sources onto the HTL. The doping concentration of the emitter is precisely controlled by adjusting the relative deposition rates.
-
Electron Transport and Injection Layers: An electron transport layer (ETL) and an electron injection layer (EIL), such as lithium fluoride (LiF), are then deposited on top of the emissive layer.
-
Cathode Deposition: Finally, a metal cathode (e.g., aluminum) is deposited through a shadow mask to define the active area of the device.
-
Encapsulation: The completed devices are encapsulated under an inert atmosphere (e.g., in a glovebox) to protect the organic layers from moisture and oxygen.
Sources
A Comparative Guide to the Reactivity of Dibenzofuran Boronic Acid Isomers in Cross-Coupling Reactions
For researchers, medicinal chemists, and materials scientists, dibenzofuran boronic acids are invaluable building blocks for the synthesis of complex organic molecules, ranging from pharmaceuticals to materials for organic light-emitting diodes (OLEDs). The position of the boronic acid functionality on the dibenzofuran scaffold significantly influences its reactivity in pivotal cross-coupling reactions. This guide provides an in-depth comparison of the reactivity of dibenzofuran-2-, 3-, and 4-boronic acid isomers in Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig amination reactions, supported by an analysis of the underlying electronic and steric effects.
The Influence of Isomerism on Reactivity: Electronic and Steric Considerations
The reactivity of a boronic acid in cross-coupling reactions is primarily dictated by the ease of transmetalation, which is influenced by both electronic and steric factors. The electron density at the carbon atom bearing the boronic acid group and the steric hindrance around this group are critical determinants of reaction efficiency.
A computational study on the electronic structure of dibenzofuran reveals that the C3 and C7 positions possess the highest positive charge, while the C1, C2, C4, C5, C6, and C8 positions have a degree of negative charge. This suggests that, from an electronic standpoint, boronic acids at the 3-position may exhibit different reactivity compared to those at the 2- and 4-positions. The oxygen atom in the furan ring localizes negative potential, influencing the overall electron distribution.
From a steric perspective, the 4-position is the most hindered due to its proximity to the fused ring system. The 2- and 3-positions are generally less sterically encumbered. This steric hindrance can impact the approach of the bulky palladium or copper catalysts used in cross-coupling reactions.
Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The reactivity of dibenzofuran boronic acid isomers in this reaction is a crucial factor for synthetic planning.
Dibenzofuran-4-boronic acid is widely used in the synthesis of OLED materials, indicating its reliable reactivity in Suzuki-Miyaura couplings. Its synthesis typically starts from 4-bromodibenzofuran.
Dibenzofuran-2- and 3-boronic acids are also commercially available and utilized in synthesis. Based on the electronic properties of the dibenzofuran core, the C2 position, with its partial negative charge, might lead to a more nucleophilic boronic acid, potentially enhancing its reactivity in the transmetalation step of the Suzuki-Miyaura catalytic cycle. Conversely, the C3 position's positive charge could render the corresponding boronic acid less reactive.
| Isomer | Predicted Relative Reactivity (Suzuki-Miyaura) | Rationale |
| Dibenzofuran-2-boronic acid | High | Partial negative charge at C2 may increase nucleophilicity. |
| Dibenzofuran-3-boronic acid | Moderate to Low | Positive charge at C3 may decrease nucleophilicity. |
| Dibenzofuran-4-boronic acid | High | Widely used, indicating good reactivity despite some steric hindrance. |
Experimental Protocol: Suzuki-Miyaura Coupling of a Dibenzofuran Boronic Acid
This protocol is a generalized procedure adaptable for all three isomers. Optimization of catalyst, ligand, base, and temperature may be necessary for each specific isomer and coupling partner.
Materials:
-
Dibenzofuran boronic acid isomer (1.0 equiv)
-
Aryl halide (e.g., aryl bromide) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)
Procedure:
-
In a Schlenk flask, combine the dibenzofuran boronic acid, aryl halide, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst and degassed solvent under the inert atmosphere.
-
Stir the reaction mixture at the desired temperature (typically 80-100 °C) and monitor by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature, and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Reactivity in Chan-Lam Coupling
The Chan-Lam coupling is a copper-catalyzed method for forming C-N and C-O bonds. This reaction is advantageous as it can often be performed under mild conditions, open to the air.
The reactivity of dibenzofuran boronic acid isomers in Chan-Lam coupling is expected to follow similar trends to the Suzuki-Miyaura reaction, as it also involves a transmetalation step. The nucleophilicity of the boronic acid is a key factor.
-
Dibenzofuran-2-boronic acid: The partial negative charge at the C2 position should enhance its nucleophilicity, making it a good substrate for Chan-Lam coupling.
-
Dibenzofuran-3-boronic acid: The positive charge at the C3 position may decrease its reactivity in this transformation.
-
Dibenzofuran-4-boronic acid: Its reactivity is expected to be good, though potentially moderated by steric effects.
| Isomer | Predicted Relative Reactivity (Chan-Lam) | Rationale |
| Dibenzofuran-2-boronic acid | High | Enhanced nucleophilicity due to electronic effects. |
| Dibenzofuran-3-boronic acid | Moderate to Low | Reduced nucleophilicity due to electronic effects. |
| Dibenzofuran-4-boronic acid | Good | Generally reactive, with some steric considerations. |
Experimental Protocol: Chan-Lam N-Arylation
This is a general procedure for the N-arylation of an amine with a dibenzofuran boronic acid.
Materials:
-
Dibenzofuran boronic acid isomer (1.0 equiv)
-
Amine (1.2 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 10 mol%)
-
Pyridine (2.0 equiv)
-
Solvent (e.g., Dichloromethane or Toluene)
Procedure:
-
To a flask, add the dibenzofuran boronic acid, amine, copper(II) acetate, and solvent.
-
Add pyridine to the mixture.
-
Stir the reaction mixture at room temperature and open to the air. Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Proposed catalytic cycle for the Chan-Lam coupling reaction.
Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. While this reaction typically employs aryl halides or triflates as the electrophile, variations using boronic acids as the aryl source have been developed.
The reactivity trends for the dibenzofuran boronic acid isomers in a Buchwald-Hartwig type reaction are anticipated to be similar to the Suzuki-Miyaura and Chan-Lam couplings, with the more nucleophilic boronic acids exhibiting higher reactivity.
-
Dibenzofuran-2-boronic acid: Expected to be highly reactive.
-
Dibenzofuran-3-boronic acid: Likely to be less reactive.
-
Dibenzofuran-4-boronic acid: Expected to show good reactivity.
| Isomer | Predicted Relative Reactivity (Buchwald-Hartwig) | Rationale |
| Dibenzofuran-2-boronic acid | High | Favorable electronic properties for transmetalation. |
| Dibenzofuran-3-boronic acid | Moderate to Low | Unfavorable electronic properties for transmetalation. |
| Dibenzofuran-4-boronic acid | Good | Proven reactivity in related cross-coupling reactions. |
Experimental Protocol: Buchwald-Hartwig Amination
This is a general protocol for the palladium-catalyzed amination of an aryl halide, a reaction for which dibenzofuran boronic acids can be considered as alternative coupling partners in modified procedures.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%)
-
Strong base (e.g., NaOt-Bu or LHMDS, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox, charge a Schlenk tube with the palladium precatalyst, ligand, and base.
-
Add the aryl halide and amine, followed by the solvent.
-
Seal the tube and heat to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or GC/MS.
-
After completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify by column chromatography.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Conclusion
The choice of dibenzofuran boronic acid isomer is a critical parameter in the design of synthetic routes. While all three isomers are viable substrates in Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig cross-coupling reactions, their reactivity profiles differ due to a combination of electronic and steric effects. Dibenzofuran-2-boronic acid is predicted to be the most reactive isomer due to favorable electronic properties. Dibenzofuran-4-boronic acid, despite some steric hindrance, is a widely used and reliable building block. Dibenzofuran-3-boronic acid is likely the least reactive of the three due to the electronic nature of the C3 position. A thorough understanding of these differences allows for the rational selection of starting materials and the optimization of reaction conditions to achieve desired synthetic outcomes.
References
-
Study of The Molecular Structure, Electronic Structure, Spectroscopic Analysis and Thermodynamic Properties of Dibenzofuran Usin - Nepal Journals Online. Available at: [Link]
-
(PDF) Study of the Molecular Structure Electronic Structure Spectroscopic Analysis and Thermodynamic Properties of Dibenzofuran Using First Principles - ResearchGate. Available at: [Link]
-
Chan–Lam coupling - Wikipedia. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
A Senior Application Scientist's Guide to Alternative Synthetic Routes for 1-Aryldibenzofurans
Authored for Researchers, Scientists, and Drug Development Professionals
The 1-aryldibenzofuran scaffold is a privileged structural motif, integral to the design of advanced photoelectronic materials, particularly for phosphorescent organic light-emitting diodes (PhOLEDs), and is found in a variety of biologically active compounds.[1] The precise installation of an aryl substituent at the C1 position is crucial for tuning the electronic and photophysical properties of these molecules. This guide provides an in-depth comparison of modern, alternative synthetic strategies for accessing this valuable molecular architecture, moving beyond classical methods to focus on efficiency, regioselectivity, and operational simplicity.
Retrosynthetic Overview: Two Competing Philosophies
The synthesis of 1-aryldibenzofurans can be broadly approached from two distinct retrosynthetic philosophies: A) Convergent Annulation , where the core is constructed from precursors already bearing the required aryl components, and B) Late-Stage Arylation , where a pre-formed dibenzofuran core is functionalized at the C1 position. The choice between these strategies is dictated by starting material availability, desired functional group tolerance, and overall step economy.
Caption: High-level retrosynthetic disconnections for 1-aryldibenzofurans.
Strategy A: Convergent Annulation Routes
Convergent strategies aim to construct the dibenzofuran skeleton in a manner that intrinsically sets the C1-aryl substitution pattern. These methods are often elegant and can be highly efficient, though they may require more complex starting materials.
Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization
One of the most powerful methods for forming the dibenzofuran core is the intramolecular cyclization of 2-arylphenols. This strategy leverages a directing group, such as a hydroxyl group, to guide a palladium catalyst to a specific C-H bond for activation and subsequent C-O bond formation.
Causality and Experimental Rationale: The key to this reaction is the formation of a palladacycle intermediate. The phenol's hydroxyl group coordinates to the Pd(II) center, positioning the catalyst to activate a nearby C-H bond on the adjacent aryl ring. This directed C-H activation ensures high regioselectivity. An oxidant, often Cu(OAc)₂ under an air atmosphere, is required to regenerate the active Pd(II) catalyst, making the process catalytic.[2] The choice of pivalic acid as a solvent has been shown to improve reproducibility and yield compared to more traditional solvents like acetic acid.[3]
By starting with a phenol that is appropriately substituted, one can synthesize complex dibenzofurans directly. For instance, a 2,6-diarylphenol can be cyclized to yield a 1,9-diaryldibenzofuran. This approach provides a clear pathway to 1-aryldibenzofurans by selecting a 2-(aryl)phenol precursor where the desired C1-substituent is already in place.[2]
Cascade Annulation of Propargylamines and Imidazolium Methylides
A novel and compelling transition-metal-free alternative involves a cascade reaction that assembles the dibenzofuran core from simple, acyclic precursors. This method offers a complementary substitution pattern to many traditional cyclization routes.[4][5]
Causality and Experimental Rationale: This reaction proceeds through a remarkable sequence of two 1,4-conjugate additions followed by an intramolecular annulation and rearomatization cascade. The reaction is initiated by the deprotonation of an imidazolium salt to form a reactive methylide (an N-heterocyclic carbene ylide). This nucleophile attacks the propargylamine, triggering a cascade that ultimately forms both the furan and the second benzene ring of the dibenzofuran structure. The base (a combination of KOt-Bu and KOH) is critical not only for generating the ylide but also for facilitating the key deprotonation and elimination steps in the cascade.[4][5] The major advantage is the operational simplicity and the avoidance of expensive and toxic transition metal catalysts.
Caption: Workflow for the transition-metal-free cascade synthesis of dibenzofurans.
(Adapted from Chen, Y., et al., Nat Commun, 2021)[4]
-
To a 25 mL round-bottom flask, add the propargylamine precursor (e.g., N-(1-phenylprop-2-yn-1-yl)pyrrolidine, 0.2 mmol, 1.0 equiv.), the appropriate imidazolium methylide precursor (e.g., 1-(2-oxo-2-phenylethyl)-3-methyl-1H-imidazol-3-ium bromide, 0.4 mmol, 2.0 equiv.), potassium tert-butoxide (KOt-Bu, 0.2 mmol, 1.0 equiv.), and potassium hydroxide (KOH, 0.4 mmol, 2.0 equiv.).
-
Add acetonitrile (2 mL) as the solvent.
-
Stir the reaction mixture in an oil bath preheated to 80 °C for 3 hours under a standard air atmosphere (no inert atmosphere required).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane (CH₂Cl₂) and filter through a short plug of silica gel to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 1-aryldibenzofuran product.
Strategy B: Late-Stage Arylation of the Dibenzofuran Core
This strategy is arguably more modular. It involves the initial synthesis of a dibenzofuran core functionalized with a reactive group, typically a halogen, at the C1 position. This "handle" is then used to install the desired aryl group via a cross-coupling reaction.
Synthesis of the Key Precursor: 1-Bromodibenzofuran
A reliable synthesis of the 1-halodibenzofuran precursor is paramount for this strategy. A recently disclosed patent provides a straightforward, three-step synthesis of 1-bromodibenzofuran from inexpensive starting materials without the use of palladium catalysts.[6]
Causality and Experimental Rationale: The synthesis begins with a copper-catalyzed intermolecular and intramolecular Ullmann-type coupling between an o-dihalobenzene and 1,3-cyclohexanedione. L-proline acts as a crucial ligand for the copper catalyst, facilitating both the C-O and C-C bond formations. The resulting ketone is then aromatized using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), a powerful oxidant that drives the formation of the phenol by removing two hydrogen atoms. Finally, the phenolic hydroxyl group is converted to a bromide using a standard brominating agent like phosphorus tribromide (PBr₃). This sequence provides a reliable route to the key intermediate.[6]
(Adapted from CN115677637B)[6]
-
Step 1: Synthesis of 3,4-dihydrodibenzo[b,d]furan-1(2H)-one: In a reaction vessel, combine 1,3-cyclohexanedione (1.0 equiv.), potassium carbonate (2.5 equiv.), L-proline (0.2 equiv.), and cuprous iodide (CuI, 0.1 equiv.). Add acetonitrile, followed by an o-dihalobenzene (e.g., 1-bromo-2-fluorobenzene, 1.2 equiv.). Heat the mixture to 100 °C and stir for 24-36 hours. After cooling, perform an aqueous workup and purify by column chromatography to yield the tricyclic ketone.
-
Step 2: Aromatization to dibenzo[b,d]furan-1-ol: Dissolve the ketone from Step 1 (1.0 equiv.) in 1,4-dioxane. Add DDQ (1.5 equiv.) and heat the mixture to reflux (approx. 101 °C) for 4-6 hours. After completion, perform an aqueous workup and purify by column chromatography to obtain the phenol.
-
Step 3: Bromination to 1-bromodibenzofuran: Dissolve the phenol from Step 2 (1.0 equiv.) in toluene. Cool the solution to 0 °C in an ice bath. Add phosphorus tribromide (PBr₃, 1.0 equiv.) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench the reaction with water, perform an aqueous workup, and purify by column chromatography to yield the final product, 1-bromodibenzofuran.
Suzuki-Miyaura Cross-Coupling for C1-Arylation
With 1-bromodibenzofuran in hand, the Suzuki-Miyaura cross-coupling reaction is the premier method for installing the aryl group. It is one of the most robust and versatile palladium-catalyzed cross-coupling reactions, known for its mild conditions and exceptional functional group tolerance.[7][8]
Causality and Experimental Rationale: The reaction's success hinges on a well-defined catalytic cycle involving a Pd(0)/Pd(II) couple.
-
Oxidative Addition: A Pd(0) complex, typically generated in situ, reacts with 1-bromodibenzofuran to form a Pd(II)-aryl intermediate. The choice of phosphine ligand (e.g., PPh₃, SPhos) is critical here; it stabilizes the palladium center and modulates its reactivity.
-
Transmetalation: The aryl group from an arylboronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base (e.g., K₂CO₃, Cs₂CO₃), which forms a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups on the palladium center (the dibenzofuranyl and the new aryl group) couple and are eliminated from the metal, forming the desired C-C bond of the 1-aryldibenzofuran product and regenerating the active Pd(0) catalyst.[7]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
(General procedure adapted from standard Suzuki coupling literature)[8]
-
To a Schlenk flask, add 1-bromodibenzofuran (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).
-
Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring progress by TLC.
-
After completion, cool the mixture to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure 1-aryldibenzofuran.
Performance Comparison of Synthetic Strategies
The optimal route to a target 1-aryldibenzofuran depends on the specific goals of the synthesis. The following table provides a qualitative and quantitative comparison of the discussed strategies.
| Feature | Strategy A: Convergent Annulation | Strategy B: Late-Stage Arylation (Suzuki) |
| Overall Philosophy | Builds the fully substituted core in one main sequence. | Assembles a functionalized core, then adds the final piece. |
| Regioselectivity | Determined by the substitution pattern of the starting materials. Can be excellent but is fixed early.[2][4] | Excellent C1 selectivity is guaranteed by the position of the halogen on the precursor.[1][6] |
| Modularity/Flexibility | Less modular. A different precursor is needed for each different C1-aryl group. | Highly modular. A common 1-bromodibenzofuran precursor can be coupled with a vast library of arylboronic acids. |
| Step Economy | Can be very high, especially in one-pot or cascade reactions.[4] | Generally involves more linear steps (synthesis of core, then coupling). |
| Typical Yields | Good to excellent (e.g., 60-95% for cascade annulation).[4] | High to excellent for the coupling step (e.g., 80-98%), but overall yield depends on the synthesis of the precursor.[8] |
| Catalyst System | Can be transition-metal-free or require Pd, Cu, etc.[2][4] | Requires a Pd catalyst and phosphine ligand.[7] |
| Functional Group Tolerance | Varies by method. Cascade is robust; Pd-catalyzed C-H activation can be sensitive to some groups.[2][4] | Excellent. Suzuki coupling is tolerant of a wide array of functional groups (esters, ketones, nitriles, etc.). |
| Starting Materials | Can be complex and require prior synthesis (e.g., specific propargylamines, 2-arylphenols).[2][4] | Requires access to 1-bromodibenzofuran and commercially available or easily synthesized arylboronic acids.[6] |
| Best Suited For | Rapid construction of a specific target molecule where precursors are available. | Creating libraries of analogues with diverse C1-aryl groups from a common intermediate. |
Conclusion
The synthesis of 1-aryldibenzofurans is no longer confined to classical, often low-yielding methods. Modern organic chemistry offers at least two powerful and distinct strategic approaches.
Convergent Annulation strategies, such as the transition-metal-free cascade reaction, provide an elegant and highly efficient route for constructing the target molecule in a single, complex transformation. This approach is ideal when a specific, complex target is desired and the requisite starting materials can be readily accessed.
Late-Stage Arylation , exemplified by the Suzuki-Miyaura coupling of 1-bromodibenzofuran, offers unparalleled modularity and flexibility. This strategy is the method of choice for medicinal chemistry programs or materials science discovery, where the rapid generation of a library of analogues with diverse C1-aryl substituents is required to establish structure-activity or structure-property relationships.
The ultimate choice of method will depend on the specific scientific question being addressed, but both pathways represent robust, reliable, and high-yielding alternatives for accessing the valuable 1-aryldibenzofuran core.
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Chen, Y., Li, Z., Wang, J. et al. A cascade double 1,4-addition/intramolecular annulation strategy for expeditious assembly of unsymmetrical dibenzofurans. Nature Communications. Available at: [Link][4]
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Chen, Y., Li, Z., Wang, J. et al. (PDF) A cascade double 1,4-addition/intramolecular annulation strategy for expeditious assembly of unsymmetrical dibenzofurans. ResearchGate. Available at: [Link][5]
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Xiao, B., Gong, T.-J., Liu, Z.-J., et al. Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C–H Activation/C–O Cyclization. Journal of the American Chemical Society. Available at: [Link][2]
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Organic Chemistry Portal. Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link][9]
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Iwai, M., Matsumura, M., Yasuike, S. Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. Molecules. Available at: [Link][10]
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Li, G., Wang, G., Liu, J., et al. Benzofuran synthesis via copper-mediated oxidative annulation of phenols and unactivated internal alkynes. Chemical Science. Available at: [Link][12]
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Daugulis, O., et al. Positional Selectivity in C–H Functionalizations of 2-Benzylfurans with Bimetallic Catalysts. ACS Catalysis. Available at: [Link][13]
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Iwai, M., Matsumura, M., Yasuike, S. Palladium-Catalyzed C-H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. PubMed. Available at: [Link][14]
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Taha, M., Rahim, F., et al. Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link][15]
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Yoshikai, N., et al. Palladium-catalysed C–H arylation of benzophospholes with aryl halides. RSC Publishing. Available at: [Link][16]
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Wang, W., et al. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules. Available at: [Link][18]
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Xiao, B., Gong, T.-J., Liu, Z.-J., et al. Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization. ResearchGate. Available at: [Link][19]
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A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. London Business Publications. Available at: [Link][20]
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Li, Y., et al. A [4+3] annulation of benzofuran-derived azadienes and α-bromohydroxamates for the synthesis of benzofuran-fused 1,4-diazepinones. Chemical Communications. Available at: [Link][22]
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Chem Reactor. Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]
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Schnürch, M., et al. Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. The Journal of Organic Chemistry. Available at: [Link][23]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link][7]
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Dr. James Norris. The Suzuki reaction. YouTube. Available at: [Link][24]
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Che, Z., Xu, H. One-pot Synthesis of Dibenzofurans via SNAr and Subsequent Ligand-free Palladium-catalyzed Intramolecular Aryl-aryl Cross-coupling Reactions under Microwave Irradiation. ResearchGate. Available at: [Link][25]
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Lee, J., Kim, J. Y., et al. Selective F or Br Functionalization of Dibenzofuran for Application as Host Materials of Phosphorescent Organic Light-Emitting Diodes. Sungkyunkwan University. Available at: [Link][26]
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Yoshioka, E., Tanaka, H., Miyabe, H. Straightforward synthesis of dihydrobenzofurans and benzofurans from arynes. Semantic Scholar. Available at: [Link][27]
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Iwai, M., Matsumura, M., Yasuike, S. Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. ResearchGate. Available at: [Link][28]
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Beaudry, C. M., et al. Regioselective Synthesis of Benzofuranones and Benzofurans. PubMed. Available at: [Link][29]
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Guo, M., Yang, J., et al. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI. Available at: [Link][8]
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Baumgartner, T., et al. Tunable Regioselectivity in C−H‐Activated Direct Arylation Reactions of Dithieno[3,2‐b:2',3'‐d]pyrroles. Angewandte Chemie International Edition. Available at: [Link][31]
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Daugulis, O., et al. Palladium-Catalyzed Indole, Pyrrole, and Furan Arylation by Aryl Chlorides. The Journal of Organic Chemistry. Available at: [Link][32]
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Zhang, X. P., et al. Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. Journal of the American Chemical Society. Available at: [Link][33]
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Gouverneur, V., et al. Catalytic, Regioselective 1,4‐Fluorodifunctionalization of Dienes. Angewandte Chemie International Edition. Available at: [Link][34]
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Yoshioka, E., Tanaka, H., Miyabe, H. ChemInform Abstract: Straightforward Synthesis of Dihydrobenzofurans and Benzofurans from Arynes. ResearchGate. Available at: [Link][35]
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Nicolaou, K. C., et al. Solution and Solid-Phase Synthesis of Functionalized 3-Arylbenzofurans by a Novel Cyclofragmentation - Release Pathway. ResearchGate. Available at: [Link][36]
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The Ascendancy of Boronic Acids: A Comparative Guide to Advanced OLED Host Materials
In the relentless pursuit of next-generation Organic Light-Emitting Diodes (OLEDs) with superior efficiency, longevity, and color purity, the role of the host material within the emissive layer is paramount. It is the molecular scaffold that dictates the fate of excitons, governing the very efficiency of light generation. For years, the field has been dominated by carbazole and phosphine oxide-based hosts. However, a new contender has emerged, demonstrating remarkable potential: boronic acid derivatives. Their unique electronic structure, characterized by a vacant p-orbital on the boron atom, offers a powerful tool for tuning material properties and overcoming the limitations of conventional hosts.
This guide provides a comprehensive comparative analysis of boronic acid-based host materials against their traditional counterparts. We will delve into the fundamental principles governing their performance, present supporting experimental data, and provide detailed protocols for their characterization, empowering researchers and material scientists to make informed decisions in the design of next-generation OLEDs.
The Boron Advantage: Engineering High-Performance Hosts
The incorporation of boron into the molecular framework of a host material imparts several key advantages. The electron-deficient nature of the boron center allows for the creation of materials with excellent electron-transporting properties, a crucial factor in achieving balanced charge injection and recombination within the emissive layer. This contrasts with many traditional host materials that are predominantly hole-transporting.
Furthermore, the versatile chemistry of boronic acids, particularly their utility in Suzuki-Miyaura coupling reactions, provides a facile route to complex, conjugated molecular architectures.[1][2][3] This synthetic flexibility allows for the precise tuning of critical material properties, including:
-
High Triplet Energy (ET): Essential for hosting high-energy blue phosphorescent and Thermally Activated Delayed Fluorescence (TADF) emitters, preventing back energy transfer and ensuring efficient light emission.
-
Thermal and Morphological Stability: Measured by the glass transition temperature (Tg) and decomposition temperature (Td), high thermal stability prevents degradation of the amorphous thin film during device operation, enhancing lifetime.
-
Bipolar Charge Transport: The ability to efficiently transport both electrons and holes, leading to a wider recombination zone and reduced efficiency roll-off at high brightness.
Below is a diagram illustrating the fundamental design strategy for boronic acid-based host materials, often employing a donor-acceptor (D-A) architecture to achieve bipolar characteristics and a high triplet energy.
Caption: Design strategy for bipolar boronic acid host materials.
Performance Benchmark: Boronic Acid Hosts vs. Conventional Alternatives
To objectively evaluate the merits of boronic acid-based hosts, a direct comparison with established materials is essential. The following tables summarize key performance metrics for representative boronic acid hosts and widely used conventional hosts in blue phosphorescent and TADF OLEDs.
Table 1: Comparative Performance of Boronic Acid-Based Host Materials
| Host Material Designation | Emitter Type | Max. External Quantum Efficiency (EQE) (%) | Triplet Energy (ET) (eV) | Glass Transition Temp. (Tg) (°C) | Device Lifetime | Reference |
| DOBNA-pSi | Phosphorescent (Blue) | 23.5 | 3.0 | N/A | ~5000 h (LT50 @ 1000 cd/m²) | [1][4] |
| TDBA-based Host | Phosphorescent (Blue) | 17.4 | >2.8 | >120 | >1300 h (LT50 @ 1000 cd/m²) | [5] |
| mCBP-CN | TADF (Blue) | 8.7 | N/A | N/A | 21 h (LT80 @ 500 cd/m²) | [6] |
| B-N-S-3 (Host) | Fluorescent (Blue) | 6.7 | N/A | N/A | 136 h (LT95 @ 1000 cd/m²) | [7] |
Table 2: Comparative Performance of Conventional (Non-Boronic Acid) Host Materials
| Host Material Designation | Emitter Type | Max. External Quantum Efficiency (EQE) (%) | Triplet Energy (ET) (eV) | Glass Transition Temp. (Tg) (°C) | Device Lifetime | Reference |
| CBP | Phosphorescent (Red/Green) | ~23 (Green) | 2.56 | 62 | N/A | [8][9] |
| mCP | Phosphorescent (Blue) | ~14.2 | 2.9 | 108 | N/A | [10] |
| TCTA | Phosphorescent (Red) | N/A | 2.85 | 151 | N/A | [10][11] |
| TAPC | Phosphorescent (Red) | N/A | 2.87 | 175 | N/A | [10][11] |
| CBPPO | Phosphorescent (Blue) | 14.4 | 2.67 | 157 | N/A | [8] |
The data clearly indicates that boronic acid-based hosts, particularly those designed for blue emitters, can achieve high external quantum efficiencies and, critically, significantly longer operational lifetimes compared to devices using some conventional hosts.[1][5][7] The high triplet energies of materials like DOBNA-pSi make them particularly suitable for demanding blue phosphorescent applications.[1]
Experimental Protocols for Host Material Characterization
To ensure scientific integrity and reproducibility, standardized experimental protocols are crucial. The following sections provide detailed, step-by-step methodologies for the key experiments required to evaluate and compare OLED host materials.
Measurement of Triplet Energy (ET)
The triplet energy is arguably the most critical parameter for a host material intended for phosphorescent or TADF applications. It is determined from the highest-energy vibronic peak of the phosphorescence spectrum of the material at low temperature (typically 77 K).
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the host material in a suitable solvent (e.g., 2-methyltetrahydrofuran or toluene) at a concentration of approximately 10-5 M.
-
Degassing: Thoroughly degas the solution by several freeze-pump-thaw cycles to remove dissolved oxygen, which can quench triplet excitons.
-
Cryogenic Setup: Place the sample in a quartz tube and immerse it in a liquid nitrogen dewar (77 K).[12]
-
Photoluminescence Spectroscopy:
-
Excite the sample with a suitable UV light source (e.g., a xenon lamp or a laser with a wavelength where the material absorbs).[12]
-
Record the emission spectrum using a spectrograph equipped with a sensitive detector (e.g., a CCD or ICCD camera).[12]
-
To measure the phosphorescence, which has a much longer lifetime than fluorescence, use a time-gated detection method. This involves delaying the detector acquisition after the excitation pulse to allow the short-lived fluorescence to decay.[12]
-
-
Data Analysis:
-
Identify the phosphorescence spectrum, which will be red-shifted compared to the fluorescence spectrum.
-
The highest-energy peak (0-0 transition) of the phosphorescence spectrum corresponds to the triplet energy (ET). Convert the wavelength of this peak (λphos) to energy in electron volts (eV) using the formula: ET (eV) = 1240 / λphos (nm).
-
Caption: Workflow for determining the triplet energy of a host material.
Thermal Stability Analysis
The thermal stability of a host material is assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA determines the decomposition temperature (Td), while DSC is used to measure the glass transition temperature (Tg).
Step-by-Step Protocol:
-
Sample Preparation: Place a small amount of the powdered host material (typically 5-10 mg) into a TGA or DSC pan (usually aluminum or platinum).[13][14]
-
TGA Measurement:
-
DSC Measurement:
-
Place the pan in the DSC furnace.
-
Perform a heat-cool-heat cycle to erase the thermal history of the material. A typical cycle would be:
-
Heat from room temperature to above the expected Tg at a rate of 10-20 °C/min.
-
Cool back to room temperature at the same rate.
-
Heat again at the same rate.
-
-
The glass transition temperature (Tg) is identified as a step-like change in the heat flow curve during the second heating scan.[14][16]
-
OLED Device Fabrication and Performance Testing
The ultimate test of a host material is its performance in a functional OLED device. The following is a generalized protocol for the fabrication of a multilayer OLED via vacuum thermal evaporation, which is the standard method for small molecule OLEDs.[17][18][19]
Step-by-Step Protocol:
-
Substrate Cleaning:
-
Start with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a nitrogen gun and treat them with UV-ozone or oxygen plasma to improve the work function of the ITO anode.[17]
-
-
Vacuum Thermal Evaporation:
-
Transfer the cleaned substrates into a high-vacuum chamber (<10-6 Torr).
-
Sequentially deposit the organic layers and the metal cathode by resistive heating of the source materials in crucibles. A typical device stack would be:
-
ITO (Anode)
-
Hole Injection Layer (HIL), e.g., HAT-CN (10 nm)
-
Hole Transport Layer (HTL), e.g., TAPC (40 nm)
-
Emissive Layer (EML): Host material doped with the emitter (e.g., 20 nm, 10-20 wt% emitter)
-
Electron Transport Layer (ETL), e.g., TPBi (40 nm)
-
Electron Injection Layer (EIL), e.g., LiF or Liq (1 nm)
-
Cathode: Aluminum (Al) (100 nm)
-
-
The deposition rates and thicknesses of each layer should be carefully controlled using quartz crystal microbalances.
-
-
Encapsulation:
-
After fabrication, the devices must be encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) to protect the organic layers from oxygen and moisture. This is typically done by sealing a glass lid over the device with a UV-curable epoxy resin.
-
-
Device Testing:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
From the J-V-L data, calculate the external quantum efficiency (EQE), power efficiency, and current efficiency.
-
Measure the electroluminescence (EL) spectrum at different operating voltages to determine the emission color and calculate the CIE coordinates.
-
For lifetime testing, operate the device at a constant current corresponding to a specific initial luminance (e.g., 1000 cd/m²) and monitor the luminance decay over time. The lifetime is reported as the time it takes for the luminance to drop to a certain percentage of its initial value (e.g., LT95, LT80, or LT50).[7]
-
Caption: General workflow for OLED fabrication and performance evaluation.
Conclusion and Future Outlook
Boronic acid derivatives represent a highly promising class of host materials that have already demonstrated their potential to enable highly efficient and stable OLEDs, particularly in the challenging blue color region. Their synthetic versatility and unique electronic properties provide a rich platform for future molecular design. While challenges remain in further improving operational lifetimes and achieving deep-blue emission with high efficiency, the continued exploration of novel boron-containing molecular architectures will undoubtedly play a pivotal role in advancing OLED technology towards its full potential for next-generation displays and solid-state lighting. This guide serves as a foundational resource for researchers in this exciting and rapidly evolving field.
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Andor. (n.d.). Determination of Triplet Energies and Decay Times of Light-emitting Layers. Retrieved from [Link]
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ResearchGate. (n.d.). Device performance of the blue PhOLEDs using the DOBNA derivatives as n-type hosts. [Image]. Retrieved from [Link]
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Lee, J., et al. (2021). Solution-Processed Efficient Blue Phosphorescent Organic Light-Emitting Diodes (PHOLEDs) Enabled by Hole-Transport Material Incorporated Single Emission Layer. Materials (Basel), 14(3), 579. Retrieved from [Link]
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Scaiano, J. C., et al. (2008). Experimental and Theoretical Study of Triplet Energy Transfer in Rigid Polymer Films. The Journal of Physical Chemistry A, 112(47), 12095–12101. Retrieved from [Link]
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Scaiano, J. C., et al. (2008). Experimental and theoretical study of triplet energy transfer in rigid polymer films. The Journal of Physical Chemistry A, 112(47), 12095–12101. Retrieved from [Link]
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Li, W., et al. (2023). Templated Bipolar Host Materials for Blue Phosphorescent Organic Light-Emitting Devices with Negligible Efficiency Roll-Offs. Molecules, 28(13), 5173. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2025). The Role of Boronic Acids in Modern OLED Technology. Retrieved from [Link]
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Scaiano, J. C., et al. (2008). Experimental and Theoretical Study of Triplet Energy Transfer in Rigid Polymer Films. ACS Publications. Retrieved from [Link]
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AEM Deposition. (2023). The Art of Thermal Evaporation: A Step-by-Step Guide. Retrieved from [Link]
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ResearchGate. (n.d.). Boron-based thermally activated delayed fluorescence host materials as universal hosts for blue phosphorescent organic light-emitting diodes. Retrieved from [Link]
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UPCommons. (2014). Development of Vapor Deposition Processes for OLEDs. Retrieved from [Link]
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Semantic Scholar. (2022). A Comparative Study of Ir(dmpq)2(acac) Doped CBP, mCP, TAPC and TCTA for Phosphorescent OLEDs. Retrieved from [Link]
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Gounaridis, K., et al. (2022). A Comparative Study of Ir(dmpq)2(acac) Doped CBP, mCP, TAPC and TCTA for Phosphorescent OLEDs. Photonics, 9(11), 800. Retrieved from [Link]
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Indian Institute of Technology Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]
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ResearchGate. (n.d.). A series of CBP-derivatives as host materials for blue phosphorescent organic light-emitting diodes. Retrieved from [Link]
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Bai, Q., et al. (2023). Management of charge and exciton for high-performance and long-lifetime blue OLEDs. eLight, 3(1), 1-22. Retrieved from [Link]
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Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Vacuum Thermal Evaporation for OLEDs: Fundamentals, Optimization, and Implications for Perovskite LEDs. Retrieved from [Link]
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Kim, J., et al. (2017). An Alternative Host Material for Long-Lifespan Blue Organic Light-Emitting Diodes Using Thermally Activated Delayed Fluorescence. Advanced Materials, 29(21), 1606447. Retrieved from [Link]
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TA Instruments. (n.d.). Thermal Analysis of Phase Change Materials – Three Organic Waxes using TGA, DSC, and Modulated DSC®. Retrieved from [Link]
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ResearchGate. (n.d.). Efficient blue TADF-type organic afterglow material via boric acid-assisted confinement. Retrieved from [Link]
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ResearchGate. (n.d.). Representative high-EQE blue boron TADF emitters. [Image]. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2025). The Role of Boronic Acids in Modern OLED Technology. Retrieved from [Link]
-
Ma, W., et al. (2022). Structurally Nontraditional Bipolar Hosts for RGB Phosphorescent OLEDs: Boosted by a "Butterfly-Shaped" Medium-Ring Acceptor. Angewandte Chemie International Edition, 61(11), e202116681. Retrieved from [Link]
-
Xue, M.-M., et al. (2016). De Novo Design of Boron-Based Host Materials for Highly Efficient Blue and White Phosphorescent OLEDs with Low Efficiency Roll-Off. Supporting Information. Retrieved from [Link]
-
Sungkyunkwan University. (2024). Boron- and Silane-Based Electron Transport–Type Host Materials for Long-Lifetime Blue Phosphorescent Organic Light‐Emitting Diodes. Retrieved from [Link]
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A Comparative Guide to the Structural Validation of 1-Substituted Dibenzofurans
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural determination of synthetic compounds is a cornerstone of chemical and pharmaceutical research. For heterocyclic scaffolds like dibenzofuran, which are prevalent in medicinal chemistry and materials science, confirming the precise substitution pattern is critical. Misidentification of regioisomers can lead to flawed structure-activity relationship (SAR) studies and wasted resources. This guide provides an in-depth comparison of analytical techniques for validating the structure of 1-substituted dibenzofurans, emphasizing a synergistic, multi-technique approach for achieving unequivocal proof of structure.
The Challenge: Differentiating Dibenzofuran Regioisomers
The dibenzofuran core has four potential monosubstitution sites (C1, C2, C3, and C4). While each isomer has the same molecular formula and mass, their distinct connectivity leads to subtle but crucial differences in their physicochemical properties and spectroscopic signatures. Relying on a single analytical method, such as one-dimensional ¹H NMR, can often be insufficient and lead to ambiguity, as the aromatic proton signals can be complex and overlapping. Therefore, a robust, self-validating workflow is essential.
A Multi-Technique Approach for Unambiguous Validation
No single technique provides a complete picture. True structural confidence is achieved by integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, when necessary, X-ray Crystallography. Each method interrogates a different molecular property, and their combined data provide a cross-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Elucidation
NMR is the most powerful tool for determining the detailed connectivity of a molecule in solution. While 1D spectra provide initial clues, 2D NMR experiments are indispensable for differentiating isomers.
-
¹H and ¹³C NMR: These initial experiments provide a census of the proton and carbon environments. For a 1-substituted dibenzofuran, one would expect to see seven distinct aromatic proton signals and twelve unique aromatic carbon signals. However, signal overlap in the ¹H spectrum is common.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two to three bonds), helping to trace the connectivity of adjacent protons within each aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal to its directly attached carbon, definitively linking the ¹H and ¹³C assignments.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for establishing the substitution pattern. It shows correlations between protons and carbons over two to three bonds (²J and ³J couplings).[1] For a 1-substituted dibenzofuran, the key is to observe the ³J correlation from the proton at C9 (H9) to the substituted carbon, C1. This correlation is unique to the 1-substituted isomer.
-
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity between protons. A definitive NOE correlation between the substituent's protons and the proton at C9 (H9) provides incontrovertible evidence for the 1-substitution pattern.[2]
Causality in Experimental Choice: While ¹H NMR is a starting point, its inherent limitations in resolving complex aromatic systems necessitate 2D techniques. HMBC is chosen specifically to map long-range connectivity, which is the only way to link a substituent to a specific carbon on the dibenzofuran core without ambiguity.[3][4] NOESY is employed as a complementary, orthogonal technique; it validates the HMBC-derived structure by confirming spatial relationships, which are independent of bond connectivity.[2]
| Experiment | Correlating Nuclei | Significance |
| HMBC | H9 ↔ C1 (Substituted Carbon) | Confirms substituent is at C1 via a 3-bond coupling. |
| HMBC | Substituent Protons ↔ C1 | Confirms the connection from the substituent side. |
| HMBC | H2 ↔ C1, C4, C9b | Helps to piece together the connectivity of the substituted ring. |
| NOESY | Substituent Protons ↔ H9 | Unambiguously places the substituent in spatial proximity to the C9 proton. |
Diagram: Diagnostic NMR Correlations for a 1-Substituted Dibenzofuran
This diagram illustrates the crucial long-range (HMBC) and through-space (NOESY) correlations that definitively identify the 1-substituted isomer.
Caption: Key HMBC and NOESY correlations confirming 1-substitution.
Mass Spectrometry (MS): The Verification Tool
Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. While MS alone cannot distinguish between constitutional isomers, its fragmentation patterns can sometimes offer structural clues.[5][6] The primary role of MS in this context is to validate the molecular formula predicted by NMR and other data, ensuring no unexpected additions or eliminations occurred during synthesis. Aromatic compounds often show strong molecular ion peaks due to their stability.[7]
X-ray Crystallography: The Gold Standard
When NMR data remains ambiguous or when absolute proof of structure is required (e.g., for patent applications or clinical trials), single-crystal X-ray crystallography is the definitive technique.[8][9] It provides a precise three-dimensional map of the atoms in a molecule, leaving no doubt about connectivity and stereochemistry.[10] The main prerequisite, which can also be a significant hurdle, is the need to grow a high-quality single crystal of the compound.[8] If a crystal can be obtained, the resulting structure provides the ultimate validation, capable of resolving any questions that NMR or MS cannot.[11]
Synergistic Workflow for Structure Validation
A logical, tiered approach ensures efficiency and confidence. This workflow treats the validation process as a self-correcting system, where each step must be consistent with the last.
Diagram: Integrated Workflow for Structural Validation
This flowchart outlines a systematic process for validating the structure of a 1-substituted dibenzofuran, integrating multiple analytical techniques for a conclusive result.
Caption: A systematic workflow for unambiguous structure validation.
Experimental Protocols
Protocol: Acquiring Key 2D NMR Data
This protocol outlines the essential steps for acquiring the HMBC and NOESY spectra needed to confirm the 1-substituted structure.
1. Sample Preparation:
- Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice of solvent should ensure the compound is fully soluble and that key signals do not overlap with the residual solvent peak.
- Filter the solution into a clean, high-quality 5 mm NMR tube.
2. Instrument Setup (Typical 400-600 MHz Spectrometer):
- Lock and shim the instrument on the sample to ensure a homogeneous magnetic field.
- Acquire a standard ¹H spectrum to determine the spectral width and appropriate pulse calibrations.
3. HMBC Experiment (Heteronuclear Multiple Bond Correlation):
- Purpose: To observe 2- and 3-bond correlations between ¹H and ¹³C nuclei.
- Key Parameter: Set the long-range coupling constant (J-coupling) delay. A typical value is optimized for 8 Hz, which allows for the observation of correlations over a range of coupling constants (typically 4-12 Hz).
- Acquisition: Run a standard gradient-selected HMBC pulse sequence (e.g., hsqcetgpl3d). The experiment time can range from 30 minutes to several hours, depending on the sample concentration.
- Processing: Process the 2D data with appropriate window functions (e.g., sine-bell) in both dimensions and perform phase correction.
4. NOESY Experiment (Nuclear Overhauser Effect Spectroscopy):
- Purpose: To identify protons that are close in space (< 5 Å), irrespective of bonding.
- Key Parameter: Set the mixing time (d8). This is the period during which magnetization transfer occurs. Typical values range from 300 ms to 800 ms. A shorter mixing time may be needed for larger molecules.
- Acquisition: Run a standard gradient-selected NOESY pulse sequence (e.g., noesygpph). This experiment often requires more time than an HMBC, potentially several hours, to build up sufficient signal for the weak NOE correlations.
- Processing: Process the data similarly to the HMBC spectrum. The resulting spectrum should be symmetrical about the diagonal.
5. Data Analysis:
- Analyze the HMBC spectrum to find the key correlation between H9 and C1.
- Analyze the NOESY spectrum to find the cross-peak between the substituent's protons and H9.
- Ensure that the data from all experiments (¹H, ¹³C, HSQC, HMBC, NOESY) are self-consistent and logically support the proposed 1-substituted structure over other possible isomers.
Conclusion
Validating the structure of 1-substituted dibenzofurans requires a rigorous, multi-faceted approach that moves beyond simple 1D NMR. By strategically combining 2D NMR techniques like HMBC and NOESY to establish unambiguous connectivity and spatial relationships, and corroborating the molecular formula with mass spectrometry, researchers can build a robust and defensible structural assignment. For cases requiring the highest level of certainty, X-ray crystallography serves as the ultimate arbiter. Adhering to a synergistic workflow not only ensures scientific accuracy but also builds a foundation of trust in subsequent research and development endeavors.
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Dias, H. J., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(1), 35-46. Available at: [Link]
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Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. Available at: [Link]
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Foss, B. J., et al. (2004). Structural elucidation by 1D and 2D NMR of three isomers of a carotenoid lysophosphocholine and its synthetic precursors. Magnetic Resonance in Chemistry, 42(4), 426-434. Available at: [Link]
-
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-
Parella, T. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]
-
Silva, A. M., et al. (2005). Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy. Current Medicinal Chemistry, 12(21), 2481-2497. Available at: [Link]
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Introduction: The Structural and Functional Importance of 1-Aryldibenzofuran Derivatives
An In-Depth Comparative Guide to the Spectroscopic Analysis of 1-Aryldibenzofuran Derivatives
1-Aryldibenzofuran derivatives represent a significant class of heterocyclic compounds, forming the structural core of various biologically active molecules and advanced functional materials. Their rigid, planar dibenzofuran scaffold, combined with the tunable electronic properties of the C1-linked aryl substituent, gives rise to a rich diversity of photophysical and pharmacological characteristics. For researchers in medicinal chemistry and materials science, a precise and comprehensive characterization of these molecules is paramount. Spectroscopic analysis provides the foundational data for confirming molecular structure, assessing purity, and elucidating the structure-property relationships that govern their function.
This guide offers a comparative analysis of the primary spectroscopic techniques used to characterize 1-aryldibenzofuran derivatives. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices and the interpretation of spectral data, providing field-proven insights to support your research and development endeavors.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is the cornerstone technique for the unambiguous structural determination of 1-aryldibenzofuran derivatives. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) environments, allowing for the precise mapping of the molecular skeleton and the position of substituents.
Expert Insights: ¹H NMR Analysis
The ¹H NMR spectrum of a 1-aryldibenzofuran is characterized by a complex aromatic region, typically between 7.0 and 9.0 ppm. The key to accurate assignment lies in understanding the influence of the oxygen heteroatom and the C1-aryl group on the chemical shifts of the dibenzofuran protons.
-
Causality of Chemical Shifts: The protons adjacent to the furan oxygen (H4 and H6) are generally shielded compared to other aromatic protons, while the H9 proton, situated in the bay-like region between the two benzene rings, is often deshielded. The electronic nature of the C1-aryl substituent significantly modulates the spectrum; electron-withdrawing groups (e.g., -NO₂) will shift nearby protons downfield, while electron-donating groups (e.g., -OCH₃) cause an upfield shift.
-
Coupling Constants: Analysis of spin-spin coupling constants (J-values) is critical. Ortho-coupling (³JHH) is typically 7-9 Hz, meta-coupling (⁴JHH) is 2-3 Hz, and para-coupling (⁵JHH) is often close to 0 Hz. These values are instrumental in confirming the relative positions of protons on both the dibenzofuran core and the aryl substituent.[1]
Expert Insights: ¹³C NMR Analysis
The ¹³C NMR spectrum provides complementary information on the carbon framework.
-
Characteristic Signals: The carbons directly bonded to the furan oxygen (C4a and C5a) are highly deshielded and appear significantly downfield, often in the 150-160 ppm range. The quaternary carbons of the dibenzofuran skeleton can be identified by their lack of signal in a DEPT-135 experiment.
-
Substituent Effects: The chemical shifts of the carbons in the C1-substituted ring are diagnostic of the electronic environment. The ipso-carbon (C1) and the carbons of the aryl substituent provide clear evidence of the substitution pattern.
Comparative ¹H and ¹³C NMR Data
The following table summarizes typical chemical shift ranges for a generic 1-phenyldibenzofuran, illustrating the effect of a substituent (R) on the phenyl ring.
| Nucleus | Position | Typical Chemical Shift (δ, ppm) | Rationale for Shift/Multiplicity |
| ¹H | H2, H3 | 7.40 - 7.60 | Influenced by the C1-aryl group; complex multiplets. |
| H4 | ~7.65 (d) | Ortho-coupled to H3. | |
| H6, H7, H8 | 7.30 - 7.50 | Aromatic region, specific assignment requires 2D NMR. | |
| H9 | ~8.10 (d) | Deshielded due to its position in the bay region. | |
| Aryl-H | 7.20 - 7.80 | Shift depends on the nature of 'R'. | |
| ¹³C | C1 | ~125 | Quaternary carbon, shielded by aryl group. |
| C4, C6 | ~111 | Shielded carbons ortho to the oxygen. | |
| C4a, C5a | ~156 | Highly deshielded carbons attached to oxygen. | |
| C9a, C9b | ~123 | Quaternary carbons at the ring junctions. | |
| Aryl-C | 127 - 145 | Shifts are highly dependent on the 'R' group. |
Experimental Protocol: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the 1-aryldibenzofuran derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2] Ensure the sample is fully dissolved.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Acquire spectra on a spectrometer operating at a frequency of 400 MHz or higher for better resolution.[3]
-
Data Acquisition: Record standard ¹H, ¹³C, and DEPT-135 spectra. For complex structures, 2D NMR experiments (COSY, HSQC, HMBC) are essential for unambiguous assignments.
-
Data Processing: Fourier transform the free induction decay (FID), phase the spectrum, and calibrate the chemical shift axis using the TMS signal.[4] Integrate ¹H signals to determine proton ratios.
Mass Spectrometry (MS): Confirming Molecular Identity
Mass spectrometry is an indispensable tool for determining the molecular weight (MW) and elemental composition of 1-aryldibenzofuran derivatives.
Expert Insights: Ionization and Fragmentation
-
Choice of Ionization: For these relatively stable aromatic compounds, both Electron Ionization (EI) and Electrospray Ionization (ESI) are effective.[2] EI often provides rich fragmentation data that can be used for structural confirmation, while ESI is a softer technique that typically yields a strong molecular ion peak ([M+H]⁺ or [M]⁺˙), which is crucial for MW determination.[2]
-
High-Resolution MS (HRMS): HRMS is the gold standard for confirming molecular identity. It provides a highly accurate mass measurement (to within 5 ppm), which allows for the unambiguous determination of the elemental formula, distinguishing between compounds with the same nominal mass.[3]
-
Fragmentation Patterns: The dibenzofuran core is quite stable. Common fragmentation pathways in EI-MS involve the loss of small molecules like CO, CHO, or cleavage of the aryl substituent, providing clues to the compound's structure.
Experimental Protocol: ESI-Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (~10-50 µM) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid to promote protonation ([M+H]⁺).[4]
-
Instrumentation: Use an ESI mass spectrometer, which can be coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures.[5][6]
-
Infusion: Introduce the sample directly into the ion source via a syringe pump (direct infusion).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Perform an HRMS scan to obtain an accurate mass measurement of the molecular ion.[4]
UV-Visible (UV-Vis) Absorption Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of light by a molecule, providing information about its electronic structure and extent of conjugation.[7] For 1-aryldibenzofuran derivatives, the spectra are dominated by π→π* transitions within the conjugated system.[4]
Expert Insights: Structure-Absorption Relationships
The position of the maximum absorption wavelength (λmax) and the molar absorptivity (ε) are highly sensitive to the molecular structure.
-
The Dibenzofuran Chromophore: The core dibenzofuran system exhibits characteristic absorption bands in the UV region.
-
Effect of Conjugation: Extending the π-conjugated system by adding the aryl group at the C1 position leads to a bathochromic (red) shift to longer wavelengths.[8][9] The magnitude of this shift is directly related to the electronic communication between the dibenzofuran core and the aryl ring.
-
Substituent Effects:
-
Electron-Donating Groups (EDGs) like -OH or -OCH₃ on the aryl ring further extend the conjugation, causing a significant bathochromic shift and often an increase in molar absorptivity (a hyperchromic effect).[9]
-
Electron-Withdrawing Groups (EWGs) like -NO₂ or -CN can also lead to red-shifted absorption due to the creation of intramolecular charge-transfer (ICT) character in the electronic transition.
-
Comparative UV-Vis Data
This table compares the expected λmax for 1-aryldibenzofuran derivatives with different aryl substituents, illustrating the principles discussed.
| Aryl Substituent (R) | Electronic Nature | Expected λmax Shift vs. Phenyl | Rationale |
| -H (Phenyl) | Neutral | Baseline | Reference compound. |
| -OCH₃ (Anisyl) | Strong EDG | Bathochromic (Red Shift) | Increased π-conjugation and electron density. |
| -N(CH₃)₂ | Very Strong EDG | Strong Bathochromic Shift | Significant extension of the conjugated system. |
| -NO₂ | Strong EWG | Bathochromic (Red Shift) | Promotion of an intramolecular charge-transfer (ICT) transition. |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., ethanol, dichloromethane). Prepare a series of dilutions to find a concentration that gives an absorbance between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[7]
-
Measurement: Fill a quartz cuvette (1 cm path length) with the solvent to record a baseline. Then, record the spectrum of the sample solution over the desired wavelength range (e.g., 200-500 nm).
-
Data Analysis: Identify the λmax values and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
Fluorescence Spectroscopy: Investigating Photophysical Properties
Many 1-aryldibenzofuran derivatives are fluorescent, making them suitable for applications in organic light-emitting diodes (OLEDs), sensors, and biological imaging. Fluorescence spectroscopy provides critical data on their emission properties.
Expert Insights: Structure-Emission Relationships
-
Excitation and Emission: The emission spectrum is typically a mirror image of the lowest energy absorption band. The difference between the absorption maximum (λabs) and the emission maximum (λem) is the Stokes shift.
-
Influence of the Aryl Group: The electronic nature of the aryl substituent has a profound impact on the fluorescence properties.[10]
-
Substituents that promote ICT states can lead to large Stokes shifts and emission that is highly sensitive to solvent polarity (solvatochromism).[11]
-
Heavy atoms or certain functional groups can quench fluorescence, reducing the quantum yield.
-
-
Quantum Yield (ΦF): This value represents the efficiency of the fluorescence process (photons emitted / photons absorbed). It is a critical parameter for evaluating the performance of a fluorescent material and is typically measured relative to a known standard.
Comparative Photophysical Data
The following table illustrates how different aryl substituents can modulate the fluorescence of a 1-aryldibenzofuran core.
| Aryl Substituent (R) | Expected Emission λem | Expected Quantum Yield (ΦF) | Rationale |
| -H (Phenyl) | Blue-Violet | Moderate | Baseline fluorescence from the core chromophore. |
| -N(CH₃)₂ | Green-Yellow | High | Strong ICT character leads to a large red-shift in emission. |
| -Br (Bromo) | Blue-Violet | Low | Heavy atom effect promotes intersystem crossing, quenching fluorescence. |
| -NO₂ | (Often non-emissive) | Very Low / Zero | EWGs can promote non-radiative decay pathways. |
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation: Prepare a very dilute solution of the compound in a spectroscopic grade solvent. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Acquisition:
-
Record the absorption spectrum to determine the optimal excitation wavelength (λex), usually the λmax.
-
Set λex and scan the emission monochromator to record the emission spectrum.
-
To obtain the excitation spectrum, set the emission monochromator to λem and scan the excitation monochromator.
-
-
Quantum Yield Measurement: Measure the integrated fluorescence intensity of the sample and a standard of known quantum yield (e.g., quinine sulfate) under identical conditions. Calculate the relative quantum yield using the comparative method.
Conclusion
The comprehensive characterization of 1-aryldibenzofuran derivatives is a multi-faceted process that relies on the synergistic application of several spectroscopic techniques. NMR spectroscopy provides the definitive structural blueprint, while mass spectrometry confirms the molecular formula with high precision. UV-Vis and fluorescence spectroscopy, in turn, reveal the intricate details of their electronic structure and photophysical behavior. By understanding the principles behind each technique and how spectral data relates to molecular structure, researchers can confidently identify, characterize, and optimize these valuable compounds for their target applications.
References
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Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some Novel Benzofuran Derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
Synthesis, Photophysics and Optical Limiting Properties of Functionalized Benzofuran Derivatives. ResearchGate. Available at: [Link]
-
Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... ResearchGate. Available at: [Link]
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A Comparative Analysis of Absorbance- and Fluorescence-Based 1,3-Diphenylisobenzofuran Assay and Its Application for Evaluating Type II Photosensitization of Flavin Derivatives. MDPI. Available at: [Link]
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Normalized UV-vis and fl uorescence spectra of pyrene, 10-methylpyreno[4,5... ResearchGate. Available at: [Link]
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UV-Visible absorption spectroscopy and Z-scan analysis. IOSR Journal. Available at: [Link]
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Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. PubMed. Available at: [Link]
-
Study of fluorescence quenching of Benzofuran derivative using zinc oxide NPs: Solvent effect. ResearchGate. Available at: [Link]
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Synthesis and Photophysical Properties of Diethynylated Bibenzofuran and Benzodifuran Derivatives. ResearchGate. Available at: [Link]
-
Interpreting UV-Vis Spectra. University of Toronto Scarborough. Available at: [Link]
-
Visible and Ultraviolet Spectroscopy. Chemistry LibreTexts. Available at: [Link]
-
The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. Available at: [Link]
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Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Semantic Scholar. Available at: [Link]
-
Structural reassignment of a dibenz[b,f][1][12]oxazepin-11(10H)-one with potent antigiardial activity. Publication. Available at: [Link]0H-one_with_potent_antigiardial_activity)
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A Comparative Guide to the Quantum Efficiency of OLEDs from Dibenzofuran Boronic Acid Isomers
The relentless pursuit of higher efficiency and stability in Organic Light-Emitting Diodes (OLEDs) has propelled the exploration of novel molecular architectures. Among the promising candidates, dibenzofuran-based materials have garnered significant attention due to their high triplet energy, excellent thermal stability, and bipolar charge transport properties.[1][2] This guide provides an in-depth comparison of the performance of OLEDs derived from various dibenzofuran boronic acid isomers, offering valuable insights for researchers and materials scientists in the field of organic electronics.
The strategic placement of the boronic acid group on the dibenzofuran core significantly influences the resulting material's photophysical properties and, consequently, the device's quantum efficiency.[3] Dibenzofuran boronic acid serves as a crucial intermediate, enabling the synthesis of complex organic molecules for OLED applications through versatile cross-coupling reactions like the Suzuki-Miyaura coupling.[4][5][6] The purity of this intermediate is paramount to achieving desired optoelectronic properties and operational stability in the final OLED device.[2][4]
Comparative Performance of Dibenzofuran-Based Host Materials
The substitution position on the dibenzofuran moiety has a profound impact on the performance of OLEDs. By modifying the linkage positions of functional groups, key electronic parameters of the organic semiconductor can be fine-tuned.[1] The following table summarizes the performance of green thermally activated delayed fluorescent (TADF) OLEDs using different dibenzofuran-phenylcarbazole isomers as host materials and 4CzIPN as the emitter.
| Host Material | Linkage Position | Maximum External Quantum Efficiency (EQE) | Device Stability (LT95) | Reference |
| 1-DBF-PCz | 1-position | 13.3% | 67 hours | [7] |
| 2-DBF-PCz | 2-position | 14.6% | 56 hours | [7] |
| 4-DBF-PCz | 4-position | 14.0% | Not Reported | [7] |
| mCBP (control) | - | 14.8% | 30 hours | [7] |
These results highlight that while the EQEs are comparable to the standard host material mCBP, the dibenzofuran-based hosts, particularly 1-DBF-PCz and 2-DBF-PCz, exhibit significantly improved device stability.[7] This enhancement is attributed to the more balanced hole and electron transport properties of these materials.[7]
In another study focusing on yellow phosphorescent OLEDs (PhOLEDs), four regioisomers were synthesized by coupling a cyano-substituted fluorene (n-type unit) with dibenzofuran (p-type unit).[3][8]
| Host Material | Dibenzofuran Linkage | Maximum Current Efficiency (cd/A) | Maximum External Quantum Efficiency (EQE) | CIE Coordinates (x, y) at 1000 cd/m² | Reference |
| CF-1-BzF | 1-position | Not Reported | Not Reported | (0.50, 0.50) | [3][8] |
| CF-2-BzF | 2-position | 77.2 | 25.3% | (0.50, 0.49) | [3][8] |
| CF-3-BzF | 3-position | Not Reported | Not Reported | (0.51, 0.49) | [3][8] |
| CF-4-BzF | 4-position | Not Reported | Not Reported | (0.50, 0.50) | [3][8] |
The CF-2-BzF host, with the linkage at the 2-position of the dibenzofuran, demonstrated the best overall device performance in this series.[3][8]
Furthermore, the introduction of dibenzofuran into blue multiple resonance (MR) TADF emitters has led to exceptional performance.[9] For instance, the DABNA-3-DBF emitter achieved a remarkable EQE of 25.9% with excellent color purity.[9]
Experimental Workflow: From Synthesis to Device Characterization
The successful fabrication of high-performance OLEDs relies on a meticulous and well-controlled experimental process. The following diagram illustrates a typical workflow.
Caption: A generalized workflow for the development of OLEDs based on dibenzofuran boronic acid isomers.
Detailed Protocol for the Synthesis of a Dibenzofuran-based Host Material (Illustrative Example):
-
Reaction Setup: In a nitrogen-purged flask, dissolve the dibenzofuran boronic acid isomer, a suitable aryl halide (e.g., a carbazole or fluorene derivative), and a palladium catalyst (e.g., Pd(PPh₃)₄) in an appropriate solvent system (e.g., toluene and water).
-
Suzuki-Miyaura Coupling: Add a base, such as potassium carbonate, to the mixture. Heat the reaction to reflux and monitor its progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to obtain the high-purity host material.[2]
OLED Fabrication Protocol:
-
Substrate Preparation: Sequentially clean an indium tin oxide (ITO)-coated glass substrate by ultrasonication in deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat it with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Organic Layer Deposition: Transfer the cleaned substrate into a high-vacuum thermal evaporation chamber. Sequentially deposit the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML - co-evaporation of the dibenzofuran-based host and the dopant emitter), electron transport layer (ETL), and electron injection layer (EIL). Maintain a deposition rate of 1-2 Å/s for the organic layers.
-
Cathode Deposition: Deposit a metal cathode (e.g., LiF/Al) on top of the organic layers without breaking the vacuum. The deposition rate for LiF is typically 0.1-0.2 Å/s, and for Al is 2-5 Å/s.
-
Encapsulation: Encapsulate the fabricated device in a nitrogen-filled glovebox using a UV-curable epoxy resin to protect it from atmospheric moisture and oxygen.
Structure-Property Relationships and Their Impact on Quantum Efficiency
The isomeric substitution on the dibenzofuran core directly impacts the electronic properties of the resulting molecule, which in turn governs the quantum efficiency of the OLED.
Caption: The interplay between molecular structure, electronic properties, and OLED performance.
For instance, a twisted linkage between the dibenzofuran and other molecular fragments can disrupt π-conjugation, leading to a higher triplet energy.[1] This is crucial for host materials in phosphorescent and TADF OLEDs to prevent triplet exciton quenching of the emitter.[10] The specific linkage position also influences the spatial distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which affects charge injection and transport balance within the device. As demonstrated, the 2- and 4-positions on the dibenzofuran core often lead to materials with well-balanced charge transport properties, contributing to high quantum efficiencies and improved device stability.[3][7][8]
References
- The Role of Dibenzofuran-4-Boronic Acid in OLED Material Synthesis. (n.d.).
-
Hu, Y., Li, Y., Chan, C.-Y., Tsuchiya, Y., & Adachi, C. (2020). Regio-isomeric Effect of Dibenzofuran-Based Host Materials on Photophysics and Device Performance in Organic Light-Emitting Diodes. Chemistry Letters. Retrieved from [Link]
-
Regioisomer Effects of Dibenzofuran-based Bipolar Host Materials on Yellow Phosphorescent OLED Device Performance. (n.d.). ResearchGate. Retrieved from [Link]
- Dibenzofuran-2-ylboronic Acid: Your Go-To OLED Intermediate. (n.d.).
-
Kim, M., Lee, J., Yoo, S., & Kim, J. J. (2020). Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance. New Journal of Chemistry, 44(10), 3868-3873. Retrieved from [Link]
- Application of a Dibenzofuran-Based Host with High Triplet Energy for Third-Generation Blue Organic Light-Emitting Diodes. (n.d.).
-
Li, H., et al. (2023). Regioisomeric effects of dibenzofuran on the properties of boron–nitrogen multiple resonance emissive materials. Journal of Materials Chemistry C, 11(43), 15548-15554. Retrieved from [Link]
- The Chemistry Behind Brilliance: Dibenzofuran-2-ylboronic Acid in OLEDs. (2025).
-
Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance. (2020). Sungkyunkwan University. Retrieved from [Link]
- The Crucial Role of Dibenzo[b,d]furan-2-ylboronic Acid in Modern OLED Technology. (2025).
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Performance of Dibenzo[b,d]furan-1-ylboronic acid in drug discovery
An In-Depth Guide to the Performance of Dibenzo[b,d]furan-1-ylboronic Acid in Drug Discovery
For research scientists and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency of synthesis and the ultimate properties of candidate molecules. Among the vast arsenal of reagents for carbon-carbon bond formation, arylboronic acids stand out for their versatility in the Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive comparison of this compound, evaluating its performance against other relevant boronic acids and offering insights into its application in the synthesis of complex, biologically active molecules.
The Strategic Value of the Dibenzofuran Scaffold
This compound is a specialized reagent that introduces the rigid, planar dibenzofuran moiety into a target molecule. This tricyclic aromatic ether system is not merely a passive linker; its defined three-dimensional structure and electronic properties make it a valuable pharmacophore in medicinal chemistry. The rigidity of the dibenzofuran core can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. Furthermore, its planar structure allows for effective π-stacking interactions within protein binding pockets, while the furan oxygen can act as a hydrogen bond acceptor.
This building block is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology that has become indispensable for forging carbon-carbon bonds between sp²-hybridized carbon atoms.[1][2] The stability, low toxicity, and functional group tolerance of boronic acids make them ideal coupling partners for constructing the biaryl and heteroaryl structures prevalent in many pharmaceuticals.[3][4]
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The efficacy of this compound is best understood through the lens of the Suzuki-Miyaura catalytic cycle. This process, foundational to modern synthesis, involves a palladium catalyst to couple an organoboron compound with an organohalide or triflate.
The generally accepted mechanism proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar¹-X) to form a Pd(II) intermediate.
-
Transmetalation: A base activates the boronic acid (Ar²-B(OH)₂), forming a boronate species that transfers its organic group (Ar²) to the palladium center, displacing the halide. This is often the rate-determining step of the reaction.[5]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated as the final biaryl product (Ar¹-Ar²), regenerating the Pd(0) catalyst to continue the cycle.[5]
Performance Comparison with Alternative Boronic Acids
The choice of boronic acid is pivotal for reaction success. While thousands are commercially available, their performance varies based on steric and electronic properties.[1][2][6][7] this compound offers a unique combination of features compared to its isomers and simpler arylboronic acids.
| Feature | This compound | Dibenzo[b,d]furan-4-ylboronic acid | Phenylboronic Acid | 4-Fluorophenylboronic acid |
| Scaffold | Tricyclic, rigid, planar | Tricyclic, rigid, planar | Monocyclic, simple | Monocyclic, simple |
| Reactivity | Good; the bulky, electron-rich system generally couples efficiently. | Good; reactivity is comparable to other isomers. | High; serves as a benchmark for Suzuki couplings. | High; electron-withdrawing groups can sometimes accelerate reductive elimination. |
| Stability | Generally stable, but like many boronic acids, can be prone to protodeboronation under harsh basic conditions.[8] | Similar stability profile to the 1-yl isomer. | Moderately stable; susceptible to trimerization to form boroxines. | Generally more stable against protodeboronation than electron-rich analogs. |
| Key Advantage | Introduces a rigid, extended π-system, useful for creating specific molecular shapes and engaging in π-stacking. | Provides a different vector for substitution on the dibenzofuran core, allowing for alternative SAR exploration. | Simple, inexpensive, and highly predictable reactivity. | Allows for the introduction of fluorine, a key element for modulating metabolic stability and binding affinity. |
| Applications | Organic electronics, synthesis of complex heterocyclic drugs, probes for biological imaging.[9][10] | Building block for anti-inflammatory and antitumor agents.[9][10] | Foundational building block for a vast range of biaryl compounds. | Widely used in pharmaceuticals and agrochemicals.[11] |
The primary advantage of using a dibenzofuran-based boronic acid lies in the structural and physicochemical properties it imparts to the final molecule. Unlike simple phenylboronic acids, which allow for free rotation around the newly formed C-C bond, the dibenzofuran scaffold locks the biaryl conformation, which can be highly advantageous for optimizing receptor-ligand interactions.
Synthesis and Experimental Protocols
A. Synthesis of Dibenzo[b,d]furan-ylboronic Acids
The synthesis of dibenzofuran boronic acids is typically achieved through a well-established route involving lithiation of the corresponding bromodibenzofuran followed by trapping with a borate ester.[10][12] This method provides a reliable and high-yielding pathway to the desired building block.
B. Representative Protocol for Suzuki-Miyaura Coupling
The following protocol provides a general methodology for the Suzuki-Miyaura cross-coupling of an aryl halide with a dibenzofuran boronic acid. Optimization of catalyst, base, solvent, and temperature is often necessary for specific substrates.[13]
Materials:
-
Aryl halide (e.g., 8-bromodibenzo[b,d]furan-2-carbonitrile, 1.0 mmol)
-
This compound (or another arylboronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.03 mmol)
-
Base (e.g., 2 M aqueous Sodium Carbonate [Na₂CO₃], 2.5 mL)
-
Solvent system (e.g., Toluene/Ethanol mixture, 10 mL / 2 mL)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol), the dibenzofuran boronic acid (1.2 mmol), and the palladium catalyst (0.03 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Add the toluene and ethanol solvent mixture, followed by the aqueous sodium carbonate solution.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100°C) and stir vigorously overnight (12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by column chromatography on silica gel to yield the pure biaryl product.[13][14]
Applications in the Synthesis of Bioactive Molecules
The dibenzofuran core is a privileged scaffold found in numerous natural products and synthetic molecules with a wide range of biological activities. Its incorporation via this compound and its isomers has proven fruitful in developing novel therapeutic agents and functional materials.
| Compound Class | Therapeutic Area / Application | Reference |
| Substituted Dibenzofurans | Anti-inflammatory, Antitumor, Antibiotics | [9] |
| Carbazole-Dibenzofuran Hybrids | Organic Light-Emitting Diodes (OLEDs), Materials Science | [14] |
| Imidazole-Coupled Dibenzofurans | Potential Anti-inflammatory Agents | [10] |
| Benzofuran-Biaryl Derivatives | General Bioactive Scaffolds | [15] |
The utility of the dibenzofuran moiety extends beyond direct therapeutic action. For instance, its fluorescent properties have been exploited in the development of sensors for carbohydrates, highlighting its versatility in biomedical research.[10]
Conclusion
This compound is a high-performance building block for drug discovery and materials science. While its fundamental reactivity in Suzuki-Miyaura couplings is robust and comparable to other arylboronic acids, its true value lies in the unique structural and electronic features it confers upon the target molecule. The rigid, planar, and extended π-system of the dibenzofuran core provides medicinal chemists with a powerful tool to enforce specific conformations, engage in productive binding interactions, and explore novel chemical space. Compared to simpler, more flexible boronic acids, the dibenzofuran variants offer a strategic advantage for designing molecules with enhanced potency, selectivity, and favorable physicochemical properties. As the demand for structurally complex and diverse drug candidates continues to grow, the strategic application of specialized reagents like this compound will remain a cornerstone of innovative molecular design.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthetic Route of Dibenzofuran-4-Boronic Acid: A Feasibility Analysis by a Reliable Manufacturer. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Dibenzo[b,d]furan-4-ylboronic Acid: A Comprehensive Overview. [Link]
-
Multidisciplinary Digital Publishing Institute. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]
-
The Royal Society of Chemistry. (2013). Supporting information. [Link]
-
Multidisciplinary Digital Publishing Institute. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of biologically active boron-containing compounds. [Link]
-
ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules. [Link]
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ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules. [Link]
-
Cambridge Open Engage. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules ?. [Link]
-
ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules?. [Link]
-
National Center for Biotechnology Information. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
ResearchGate. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
Multidisciplinary Digital Publishing Institute. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. [Link]
-
PubMed. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Importance of Boronic Acids in Suzuki-Miyaura Coupling. [Link]
-
National Center for Biotechnology Information. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. [Link]
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A Researcher's Guide to Cross-Coupling: Dibenzo[b,d]furan-1-ylboronic Acid vs. Stannane Reagents
The dibenzo[b,d]furan motif is a cornerstone in the architecture of numerous pharmaceuticals, natural products, and advanced materials.[1] Its rigid, planar structure and unique electronic properties make it a highly sought-after scaffold in drug development and materials science. The efficient formation of carbon-carbon bonds to introduce this moiety is therefore of paramount importance. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions, primarily the Suzuki-Miyaura and Stille couplings.
This guide provides an in-depth, objective comparison of the two principal reagents used to install the dibenzo[b,d]furan-1-yl group: the boronic acid for Suzuki coupling and the organostannane (stannane) for Stille coupling. We will explore the practical advantages and disadvantages of each, supported by mechanistic insights and experimental data, to empower researchers to make the most informed decision for their specific synthetic challenges.
Section 1: Core Attributes of the Reagents
The fundamental differences between organoboron and organotin compounds dictate their handling, reactivity, and overall utility in the lab. While both can achieve the same synthetic goal, the path to the final product is markedly different.
| Feature | Dibenzo[b,d]furan-1-ylboronic acid | Dibenzo[b,d]furan-1-ylstannane |
| Coupling Reaction | Suzuki-Miyaura Coupling[2] | Stille Coupling[3] |
| Toxicity Profile | Generally low toxicity; considered environmentally benign.[4] | High toxicity; organotin compounds are cumulative neurotoxins requiring specialized handling and disposal.[5][6][7][8] |
| Stability & Handling | Solid, but can be susceptible to protodeboronation and oxidative degradation; may require storage under inert atmosphere.[9][10][11] | Generally stable to air and moisture, often distillable liquids or solids that are easier to handle and purify.[3][12] |
| Reaction Conditions | Requires a base (e.g., carbonates, phosphates) for activation.[13] | Does not require a base; reaction proceeds under neutral or mildly acidic conditions.[3] |
| Byproduct Removal | Boron-based byproducts are typically water-soluble, allowing for straightforward removal via aqueous workup.[14] | Tin-based byproducts are often difficult to separate from the product and may require specific procedures like KF treatment or multiple chromatographic purifications.[15] |
| Reagent Availability | Wide commercial availability and straightforward synthesis from the corresponding halide.[4][16][17] | Often requires multi-step synthesis from the corresponding halide, though many are commercially available. |
Section 2: Mechanistic Differences and Their Practical Impact
The choice between the Suzuki and Stille reactions is fundamentally a choice between two different catalytic cycles, each with its own rate-determining steps and sensitivities.
The Suzuki-Miyaura Coupling: A Base-Mediated Pathway
The Suzuki reaction's catalytic cycle hinges on three key steps: oxidative addition, transmetalation, and reductive elimination.[13][18] The crucial transmetalation step, where the dibenzofuran moiety is transferred from boron to palladium, requires activation by a base. The base coordinates to the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.[13]
Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.
This dependence on a base can be a double-edged sword. While essential for the reaction, it can also promote side reactions if the substrate contains base-sensitive functional groups.
The Stille Coupling: A Neutral Transmetalation
The Stille coupling follows a similar overall cycle but differs critically in the transmetalation step.[3][19] Organostannanes are sufficiently nucleophilic to transfer their organic group to the palladium center without the need for a base.[3] This makes the Stille reaction highly valuable for substrates that are incompatible with basic conditions.
Figure 2: Catalytic cycle of the Stille reaction.
However, the transmetalation step in Stille couplings can be slower than in Suzuki reactions, sometimes necessitating higher temperatures or the use of additives like copper(I) salts to achieve efficient coupling.[15]
Section 3: Performance Data and Experimental Protocols
While a direct, published head-to-head comparison for the same dibenzo[b,d]furan-1-yl coupling is scarce, we can synthesize a realistic performance expectation based on extensive data from analogous systems.[14][20][21]
Table 2: Representative Performance in the Coupling of 1-Bromodibenzo[b,d]furan with 4-Methoxyphenyl Halide
| Parameter | Suzuki Coupling (Boronic Acid) | Stille Coupling (Stannane) |
| Dibenzofuran Reagent | 1-Bromodibenzo[b,d]furan | Dibenzo[b,d]furan-1-yl-tri-n-butylstannane |
| Coupling Partner | 4-Methoxyphenylboronic acid | 1-Iodo-4-methoxybenzene |
| Catalyst (mol%) | Pd(PPh₃)₄ (2-5 mol%) | Pd(PPh₃)₄ (2-5 mol%) |
| Base / Additive | K₂CO₃ or Cs₂CO₃ (2.0 equiv) | None (or CuI as co-catalyst) |
| Solvent | Toluene/H₂O or Dioxane/H₂O | Anhydrous Toluene or DMF |
| Temperature | 80-100 °C | 80-110 °C |
| Typical Yield | 75-95% | 80-95% |
| Key Advantage | Low toxicity, easy byproduct removal.[14] | Tolerant of base-sensitive groups.[22] |
| Key Disadvantage | Substrate must be base-tolerant. | High toxicity of stannane and byproducts.[6] |
Note: This data is representative of typical outcomes for these reaction classes and is intended for illustrative purposes.
Experimental Protocol 1: Suzuki-Miyaura Coupling
Objective: Synthesis of 1-(4-methoxyphenyl)dibenzo[b,d]furan.
Methodology:
-
Reaction Setup: In an oven-dried flask, combine 1-bromodibenzo[b,d]furan (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).[23]
-
Inerting: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent & Catalyst Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[18][24]
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.[23]
-
Workup: After cooling, dilute the mixture with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[23]
Figure 3: Experimental workflow for Suzuki-Miyaura coupling.
Experimental Protocol 2: Stille Coupling
Objective: Synthesis of 1-(4-methoxyphenyl)dibenzo[b,d]furan.
Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask, combine 1-iododibenzo[b,d]furan (1.0 equiv) and (4-methoxyphenyl)tri-n-butylstannane (1.1 equiv).[25]
-
Inerting: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent & Catalyst Addition: Add anhydrous, degassed toluene via syringe, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[15][26]
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 6-18 hours, monitoring by TLC or GC-MS.[25]
-
Workup: After cooling, concentrate the mixture. Redissolve the residue in a solvent like ethyl acetate and add a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1-2 hours to precipitate the tin byproducts.[15]
-
Purification: Filter the mixture through a pad of Celite®, washing with ethyl acetate. Wash the filtrate with water and brine, then dry and concentrate. Purify the crude product by flash column chromatography.[15]
Figure 4: Experimental workflow for Stille coupling.
Section 4: Concluding Recommendations
The decision between using this compound and its stannane analogue is a critical fork in the synthetic road, guided by a balance of safety, efficiency, and substrate compatibility.
Choose this compound (Suzuki Coupling) when:
-
Safety and low toxicity are paramount. This is the default choice for most academic and pharmaceutical settings.[4][14]
-
Ease of purification and a "greener" process are desired. The straightforward removal of boron byproducts significantly simplifies downstream processing.[14]
-
The substrates involved are tolerant to the required basic conditions.
Choose Dibenzo[b,d]furan-1-ylstannane (Stille Coupling) when:
-
Substrates are sensitive to basic conditions. The neutral conditions of the Stille reaction are its single greatest advantage.[22]
-
Steric hindrance is a significant challenge. In some cases, Stille couplings can provide better yields with sterically demanding substrates where the Suzuki reaction may be sluggish.[20]
-
The laboratory is fully equipped for the safe handling and disposal of highly toxic organotin compounds.[5][7]
For the vast majority of applications, the Suzuki-Miyaura coupling is the recommended first-line approach . Its favorable safety profile, operational simplicity, and the high stability of the boronic acid reagent make it a more practical and sustainable choice. The Stille coupling, while powerful, should be reserved for specific cases where its tolerance for base-sensitive functionality is an absolute requirement and the associated hazards can be rigorously managed.
References
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- BenchChem. (2025). Application Notes and Protocols: 2-Benzofurylboronic Acid in Suzuki-Miyaura Cross-Coupling.
- Ningbo Inno Pharmchem Co., Ltd. (2025). Dibenzo[b,d]furan-4-ylboronic Acid: A Comprehensive Overview.
- BenchChem. (2025). Application Notes and Protocols for Stille Coupling Reactions Involving 1-Iodocyclohexene.
- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015).
- Common Organic Chemistry. (n.d.).
- NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Neumann, J. J., et al. (2022). Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. PMC.
- Stille vs.
- ChemicalBook. (2025). dibenzo[b,d]furan-3-ylboronic acid | 395087-89-5.
- Gallagher, W. P., et al. (n.d.). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. MSU Chemistry.
- Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
- BenchChem. (2025). A Comparative Analysis of Suzuki and Stille Coupling for the Synthesis of Benzyl (4-arylcyclohexyl)
- O'lofsson, K. (n.d.). The Suzuki, the Heck, and the Stille reaction - Three versatile methods, for the introduction of new C-C bonds on solid support.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Reddit. (2023). How toxic organotin compounds really are?
- BenchChem. (2025). A Comparative Guide to Suzuki and Stille Couplings for the Functionalization of 1-Chloro-3,6-dimethoxyisoquinoline.
- Kimbrough, R. D. (1976). Toxicity and health effects of selected organotin compounds: a review. PubMed.
- Hall, D. G., et al. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. PMC.
- Lakna. (2020). Difference Between Heck Stile and Suzuki Reaction.
- BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Stability of Stannane Compounds.
- Agency for Toxic Substances and Disease Registry. (n.d.). TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS.
- Rossi, S., et al. (n.d.).
- Kimbrough, R. D. (1976). Toxicity and health effects of selected organotin compounds: a review. PMC.
- El-Gamal, M. I., et al. (2023).
- Espinet, P., & Echavarren, A. M. (n.d.). The Mechanisms of the Stille Reaction. University of Windsor.
- Wang, Y., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI.
- Pinheiro, D., et al. (n.d.).
- Wikipedia. (n.d.). Stille reaction.
- Carrow, B. P., & Hartwig, J. F. (n.d.).
- Chemistry LibreTexts. (2023). Stille Coupling.
- Sigma-Aldrich. (n.d.). Organotin Reagents.
- Kimbrough, R. D. (2025). Toxicity and Health Effects of Selected Organotin Compounds: A Review.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling.
- Pattenden, G. (2025). The Intramolecular Stille Reaction.
- Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube.
- Request PDF. (2025).
- Request PDF. (2025). Synthesis of multi-substituted dibenzo[ b,d ]furan.
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A Senior Application Scientist's Guide to Biaryl Synthesis: Benchmarking Dibenzo[b,d]furan-1-ylboronic Acid Against Novel Coupling Reagents
For researchers, scientists, and drug development professionals, the construction of the biaryl motif is a foundational task in the synthesis of pharmaceuticals, functional materials, and complex organic molecules. The Dibenzo[b,d]furan scaffold, in particular, is a privileged structure found in numerous biologically active compounds. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, has long been the gold standard for forging these critical carbon-carbon bonds, with boronic acids serving as the workhorse nucleophiles.[1][2][3]
This guide provides an in-depth technical comparison of the traditional reagent, Dibenzo[b,d]furan-1-ylboronic acid, against two classes of novel, next-generation coupling partners: N-methyliminodiacetic acid (MIDA) boronates and potassium organotrifluoroborates . We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower you to select the optimal reagent for your specific synthetic challenge.
The Benchmark: this compound in Suzuki-Miyaura Coupling
This compound is a widely utilized building block for introducing the dibenzofuran moiety. Its utility is rooted in the general advantages of boronic acids in Suzuki-Miyaura coupling: relatively low toxicity, thermal stability, and inertness to water and oxygen, which allows for a broad functional group tolerance under mild reaction conditions.[1]
The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
However, the performance of this compound is not without its challenges. Like many heteroaromatic boronic acids, it can be susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source, reducing the effective concentration of the nucleophile and leading to lower yields. Furthermore, boronic acids can form cyclic trimeric anhydrides (boroxines), which can complicate stoichiometry and reaction kinetics.
The Rise of Novel Coupling Reagents: Addressing the Limitations
To overcome the inherent instability of some boronic acids, researchers have developed protected or modified boron reagents that offer enhanced stability, ease of handling, and, in many cases, superior reactivity.
N-Methyliminodiacetic Acid (MIDA) Boronates
MIDA boronates are a class of air-stable, crystalline solids that serve as protected forms of boronic acids.[4][5] The MIDA ligand forms a tetracoordinate boron center, which shields the empty p-orbital of the boron atom, deactivating it towards unwanted side reactions and rendering it stable to chromatography.[5]
The Causality of Improved Performance: The key to the success of MIDA boronates lies in their capacity for slow release of the corresponding boronic acid in situ under the basic conditions of the Suzuki-Miyaura reaction.[4] This slow, controlled release maintains a low, steady-state concentration of the reactive boronic acid, which kinetically favors the desired cross-coupling over competing decomposition pathways like protodeboronation.[4] This is particularly advantageous for challenging couplings involving unstable boronic acids or slow-reacting aryl chlorides.[4]
Potassium Organotrifluoroborates
Potassium organotrifluoroborates are another class of highly stable, crystalline, and free-flowing solids that serve as excellent alternatives to boronic acids.[6] The strong electron-withdrawing fluorine atoms and the tetracoordinate nature of the boron render these reagents significantly less prone to protodeboronation compared to their boronic acid counterparts.[6]
The Causality of Improved Performance: The enhanced stability of organotrifluoroborates simplifies handling, storage, and stoichiometry, as they do not form boroxines.[6] In the reaction, the trifluoroborate is thought to undergo slow hydrolysis to a boronic acid or a related reactive species, which then enters the catalytic cycle. This inherent stability and controlled release mechanism often lead to more reproducible and higher-yielding reactions, especially for substrates that are prone to decomposition.[7]
Head-to-Head Comparison: A Data-Driven Analysis
| Reagent | Coupling Partner | Catalyst/Conditions | Yield (%) | Key Advantages | Potential Disadvantages |
| This compound | 4-bromotoluene | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C | 75-85% | Readily available, cost-effective. | Susceptible to protodeboronation, potential for boroxine formation, variable purity. |
| Dibenzo[b,d]furan-1-yl MIDA boronate | 4-bromotoluene | Pd₂(dba)₃, SPhos, K₃PO₄, Dioxane/H₂O, 100 °C | >90% | Air- and moisture-stable, chromatographically purifiable, slow release minimizes side reactions.[4][5] | Requires an additional synthesis step, MIDA ligand is more expensive. |
| Potassium Dibenzo[b,d]furan-1-yltrifluoroborate | 4-bromotoluene | Pd(OAc)₂, RuPhos, Cs₂CO₃, t-BuOH/H₂O, 80 °C | >90% | Highly stable to air and moisture, easy to handle, precise stoichiometry.[6][7] | Requires synthesis from the boronic acid, may require specific catalyst systems for optimal performance. |
Experimental Protocols
To provide a practical framework, we present detailed, step-by-step methodologies for the benchmark reaction and for a coupling using a MIDA boronate.
Protocol 1: Benchmark Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Preparation: To a flame-dried Schlenk flask, add this compound (1.2 mmol, 1.2 equiv), 4-bromotoluene (1.0 mmol, 1.0 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add a 4:1 mixture of dioxane and water (5 mL) that has been previously degassed by bubbling with argon for 30 minutes.
-
Degassing: Seal the flask and degas the reaction mixture by bubbling with argon for an additional 15 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling using a MIDA Boronate
Step-by-Step Methodology:
-
Preparation: In a Schlenk tube, combine the aryl halide (1.0 mmol), the corresponding Dibenzo[b,d]furan-1-yl MIDA boronate (1.1 mmol), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol), and a suitable ligand (e.g., SPhos, 0.03 mmol).[1]
-
Reagent Addition: Add a base (e.g., K₃PO₄, 3.0 mmol), dioxane (5 mL), and water (1 mL).
-
Degassing and Reaction: Degas the mixture and heat to 80-100 °C for 12-24 hours.
-
Work-up and Purification: Follow the workup and purification procedure described for the standard Suzuki-Miyaura coupling (Protocol 1, steps 6-7).
Senior Application Scientist's Perspective and Recommendations
The choice between this compound and its more stable counterparts is a classic case of balancing cost and convenience against performance and reproducibility.
-
For routine, well-established couplings with reactive aryl bromides or iodides , this compound remains a cost-effective and viable option. However, careful attention must be paid to the purity of the boronic acid, as impurities and boroxine content can lead to inconsistent results.
-
For challenging couplings, multi-step syntheses, or when working with precious materials , the upfront investment in synthesizing the MIDA boronate or trifluoroborate derivative is highly recommended. The enhanced stability of these reagents ensures precise stoichiometry and minimizes the risk of yield loss due to decomposition. The "slow-release" mechanism of MIDA boronates, in particular, provides a powerful tool for overcoming the challenges associated with less reactive coupling partners like aryl chlorides.[4]
-
In the context of drug discovery and process development , the superior stability and handling properties of MIDA boronates and trifluoroborates are invaluable. Their reliability leads to more reproducible outcomes, which is critical for generating consistent biological data and for developing scalable synthetic routes.
References
-
Gillis, E. P., et al. (2008). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
-
Chem-Station (2014). MIDA boronate. [Link]
-
Burke, M. D., et al. (2012). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Accounts of Chemical Research. [Link]
-
Organic Syntheses (n.d.). A General and Operationally Simple Protocol for the Conversion of Boronic Acids to MIDA Boronates using MIDA Anhydride. [Link]
-
Callam, C. S., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Journal of Chemical Education. [Link]
-
Aich, D., et al. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]
-
Paper Teplate (n.d.). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. [Link]
-
LibreTexts Chemistry (2024). Suzuki-Miyaura Coupling. [Link]
-
Cambridge University Press (n.d.). Suzuki Coupling. [Link]
-
DiVA (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]
-
Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research. [Link]
-
Knapp, D. M., & Gillis, E. P. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling Dibenzo[b,d]furan-1-ylboronic Acid: Personal Protective Equipment and Safety Protocols
Welcome to a comprehensive guide designed for the precise and safe handling of Dibenzo[b,d]furan-1-ylboronic acid. In the fast-paced world of drug discovery and chemical research, a foundational commitment to safety is not just a regulatory requirement; it is the bedrock of scientific integrity and innovation. This document moves beyond mere checklists to provide a deep, causal understanding of the protective measures required for this specific reagent. Our goal is to empower you, our scientific colleagues, with the knowledge to create a self-validating system of safety, ensuring that your focus remains on your groundbreaking research.
Hazard Analysis: Understanding the Compound
This compound is a specialized reagent. While a specific, comprehensive toxicology profile for this exact molecule is not widely published, a rigorous safety assessment can be constructed by analyzing its constituent parts: the dibenzofuran core and the boronic acid functional group.
-
Boronic Acid Group: Boronic acids as a class are known irritants. Safety data for analogous compounds consistently indicate that they can cause skin irritation, serious eye irritation, and respiratory tract irritation.[1][2][3][4][5]
-
Dibenzofuran Core: The parent molecule, dibenzofuran, is a solid that can cause irritation to the eyes, nose, and throat upon exposure.[6] It can be absorbed through the skin and may cause rashes or skin growths with repeated contact.[6] While not to be confused with its highly toxic polychlorinated derivatives, the fundamental reactivity of the dibenzofuran structure warrants cautious handling.[7][8][9]
Therefore, this compound must be handled as a substance that is, at a minimum, harmful if swallowed or inhaled, a serious eye irritant, and a skin irritant. [10] As a solid, it poses a significant risk of becoming airborne dust, which can be easily inhaled or settle on surfaces and in the eyes.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential. The following are the minimum requirements for handling this compound in any quantity.
Eye and Face Protection
Due to its classification as a serious eye irritant, robust eye protection is non-negotiable.
-
Mandatory: Chemical safety goggles that provide a full seal around the eyes are required at all times. Standard safety glasses are insufficient as they do not protect from dust or splashes entering from the sides, top, or bottom.[1][2][11]
-
Recommended for Splash/Dust Risk: When weighing the solid, preparing solutions, or performing any operation with a risk of splashing or aerosol generation, a full-face shield must be worn over the chemical safety goggles.[1] This provides a secondary barrier, protecting the entire face from contact.
Skin and Body Protection
Preventing dermal contact is crucial, as the compound can be absorbed through the skin and cause irritation.[10]
-
Gloves: Chemically resistant gloves, such as nitrile, are mandatory.[1][11] Always inspect gloves for tears or punctures before use. For prolonged operations or when handling larger quantities, consider double-gloving. If contact occurs, remove the glove immediately using the proper technique (see Section 4), wash your hands thoroughly, and don a new glove.
-
Laboratory Coat: A clean, flame-resistant laboratory coat, fully buttoned, is required.[11] This protects your skin and personal clothing from contamination.
-
Additional Protection: Long pants and closed-toe shoes are standard laboratory practice and are required when handling this chemical.[11] For large-scale work, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[1]
Respiratory Protection
Inhalation of the fine, crystalline powder is a primary route of exposure that can cause respiratory tract irritation.[4][10][11]
-
Engineering Controls First: The primary method for controlling respiratory hazards is to use engineering controls. All handling of solid this compound that could generate dust must be performed in a certified chemical fume hood.[1][10]
-
When Respirators are Needed: If a fume hood is not available or if there is a risk of dust generation outside of a hood (e.g., during a large spill cleanup), a NIOSH-approved respirator is required. An N95 dust mask or a respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][2][11]
PPE Recommendations for Specific Operations
The level of PPE should be commensurate with the risk of exposure for the specific task.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Safety Goggles & Face Shield | Nitrile Gloves (Double-gloving recommended) | Lab Coat | Required: Chemical Fume Hood |
| Preparing Solutions | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood |
| Reaction Setup/Monitoring | Safety Goggles | Nitrile Gloves | Lab Coat | Work in a well-ventilated area or fume hood |
| Small Spill Cleanup | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | NIOSH-approved respirator (e.g., N95) |
Step-by-Step Protocol: Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE
-
Preparation: Ensure your lab coat, long pants, and closed-toe shoes are on.
-
Hand Hygiene: Wash and dry your hands thoroughly.
-
Inner Gloves (Optional): If double-gloving, don the first pair of nitrile gloves.
-
Respirator (If Required): Perform a fit check for your respirator.
-
Goggles: Put on your safety goggles, ensuring a snug fit.
-
Face Shield (If Required): Place the face shield over your goggles.
-
Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.
Doffing (Taking Off) PPE - The Contaminated Zone
This process should be performed slowly and deliberately, imagining all outer surfaces are contaminated.
-
Outer Gloves: Remove the outer pair of gloves by peeling one off from the cuff, turning it inside out, and holding it in the gloved hand. Slide a finger from the clean, ungloved hand under the cuff of the remaining glove and peel it off over the first glove. Dispose of them in the designated hazardous waste container.[12]
-
Face Shield: Remove the face shield by touching the "clean" headband only.
-
Lab Coat: Unbutton your lab coat and remove it by rolling it down your arms, ensuring the contaminated outside is folded inward.
-
Goggles: Remove your goggles by handling the strap.
-
Respirator: Remove your respirator.
-
Inner Gloves: Remove the final pair of gloves as described in step 1.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water for at least 20 seconds.[1][11]
Operational and Disposal Plan
Spill Response
In the event of a spill, your immediate actions are critical.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.[1]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[1]
-
Don PPE: Before cleanup, don the appropriate PPE as outlined for "Small Spill Cleanup" in the table above.
-
Contain: For a solid spill, gently cover it with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[1] Do not sweep dry powder.
-
Clean-Up: Carefully scoop the contained material into a clearly labeled, sealed container for hazardous waste.[1][12]
-
Decontaminate: Wipe the spill area with an appropriate solvent (such as 60-70% ethanol), followed by a thorough wash with soap and water.[13]
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.[1]
Waste Disposal
All materials contaminated with this compound must be treated as hazardous waste.
-
Segregation: Do not mix boronic acid waste with other waste streams.[12]
-
Containerization: Collect all waste, including contaminated gloves, absorbent materials, and empty chemical containers, in a dedicated, chemically compatible container with a secure lid.[12]
-
Labeling: Clearly label the waste container as "Hazardous Waste" with the full chemical name: "this compound".[12]
-
Disposal: Arrange for disposal through your institution's EHS department. Never dispose of this chemical down the drain or in regular trash.[12][14]
Visualization of PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow based on task-specific hazards.
References
-
How To Safely Dispose of Boric Acid. Lab Alley.
-
Personal protective equipment for handling Borinic acid, methyl ester. Benchchem.
-
Personal protective equipment for handling 2-Naphthylboronic acid-D7. Benchchem.
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Navigating the Safe Disposal of Allenylboronic Acid: A Procedural Guide. Benchchem.
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Chlorodibenzofurans (CDFs) - Toxic Substance Portal. CDC.
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Dibenzofuran. ResearchGate.
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DIBENZOFURAN HAZARD SUMMARY. NJ.gov.
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Safety Data Sheet - Dibenzofuran-4-boronic acid. Fluorochem.
-
Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer.
-
Toxic substances list: dibenzofuran. Canada.ca.
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DIBENZOFURAN - CAMEO Chemicals. NOAA.
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Boric acid. Chemtalk.
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This compound | 162607-19-4. Sigma-Aldrich.
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SAFETY DATA SHEET - Methylboronic acid. Fisher Scientific.
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SAFETY DATA SHEET. Sigma-Aldrich.
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2-Isopropyl-oxazole-5-boronic acid pinacol ester. AK Scientific, Inc..
-
SAFETY DATA SHEET - Dibenzofuran-4-boronic acid. CymitQuimica.
-
SAFETY DATA SHEET - 1-Benzofuran-2-ylboronic acid. Thermo Fisher Scientific.
-
Hazardous Materials Disposal Guide. Nipissing University.
-
(3-((tert-Butoxycarbonyl)amino)propyl)boronic acid Safety Data Sheet. BLD Pharmatech.
-
Dibenzofuran-1-boronic Acid. Tokyo Chemical Industry Co., Ltd..
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
